21-Hydroxyeplerenone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
methyl (1R,2S,9R,10R,11S,14R,15S,17R)-4'-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-21-6-4-13(25)8-12(21)9-14(19(27)29-3)18-15-5-7-23(10-16(26)20(28)31-23)22(15,2)11-17-24(18,21)30-17/h8,14-18,26H,4-7,9-11H2,1-3H3/t14-,15+,16?,17-,18+,21+,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCONGKEWSYBKD-NBACNWMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CC(C(=O)O6)O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CC(C(=O)O6)O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334678-67-0 | |
| Record name | 21-Hydroxyeplerenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334678670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-HYDROXYEPLERENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87R014GSYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of 21-Hydroxyeplerenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
21-Hydroxyeplerenone is a major metabolite of Eplerenone, a selective mineralocorticoid receptor (MR) antagonist used in the treatment of hypertension and heart failure.[1] Understanding the formation, chemical properties, and biological context of this metabolite is crucial for a comprehensive understanding of Eplerenone's pharmacology and for the development of related compounds. This technical guide provides a detailed overview of the discovery, synthesis (primarily through biological means), and key characteristics of this compound.
Discovery and Biological Formation
This compound was identified as a significant human and canine metabolite of Eplerenone through in-vitro and in-vivo metabolic studies.[2] Its discovery is intrinsically linked to the elucidation of Eplerenone's metabolic pathways.
The formation of this compound is primarily a phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP3A4 and CYP3A5.[2][3][4] While both enzymes contribute to its formation, CYP3A4 is the major catalyst for the 6β- and 21-hydroxylation of Eplerenone in humans. Studies with recombinant enzymes have shown that this compound is formed preferentially by CYP3A5 over CYP3A4.
The metabolic conversion involves the introduction of a hydroxyl group at the C21 position of the Eplerenone molecule. This hydroxylation is a key step in the body's process of modifying the drug for excretion.
Signaling Pathway Context: Aldosterone and the Mineralocorticoid Receptor
Eplerenone exerts its therapeutic effect by blocking the action of aldosterone at the mineralocorticoid receptor. Aldosterone, a steroid hormone, plays a central role in regulating blood pressure and electrolyte balance. The signaling pathway involves aldosterone binding to the cytosolic mineralocorticoid receptor, which then translocates to the nucleus and acts as a transcription factor, leading to the expression of genes involved in sodium and water retention. By antagonizing this receptor, Eplerenone and its metabolites modulate this pathway.
Synthesis of this compound
A direct, scalable chemical synthesis for this compound is not prominently described in the scientific literature. The primary route to obtaining this compound is through the enzymatic hydroxylation of Eplerenone. This can be achieved in a laboratory setting using in-vitro metabolism systems.
Biological Synthesis: In-Vitro Metabolism
The generation of this compound can be accomplished using human liver microsomes or recombinant CYP3A4 or CYP3A5 enzymes. The following provides a general experimental protocol.
Experimental Protocol: In-Vitro Generation of this compound
-
Materials:
-
Eplerenone
-
Human liver microsomes or recombinant human CYP3A4/CYP3A5 enzymes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
Internal standard for analytical quantification
-
-
Incubation Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes or recombinant enzymes.
-
Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.
-
Initiate the reaction by adding Eplerenone (typically dissolved in a small amount of organic solvent like DMSO).
-
Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
Analyze the supernatant using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) or Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of this compound.
-
For preparative scale, the supernatant can be concentrated and subjected to preparative HPLC for isolation and purification of the metabolite.
-
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C24H30O7 |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | methyl (1R,2S,9R,10R,11S,14R,15S,17R)-4'-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate |
| CAS Number | 334678-67-0 |
| Appearance | Solid |
| Solubility | Chloroform: slightly soluble; Methanol: slightly soluble |
Enzymatic Kinetic Data
The following table summarizes the kinetic parameters for the formation of this compound from Eplerenone by human liver microsomes and recombinant CYP enzymes.
| Enzyme Source | Vmax (nmol/min/mg protein) | Km (µM) | Vmax/Km |
| Human Liver Microsomes | 0.143 | 211 | - |
| Recombinant CYP3A4 | - | - | 1.9 |
| Recombinant CYP3A5 | - | - | 3.3 |
Data sourced from in-vitro metabolism studies.
Characterization
The identification and characterization of this compound are typically performed using modern analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique for detecting and quantifying this compound in biological matrices. The fragmentation pattern in the mass spectrometer provides structural information for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific public domain NMR data for this compound is scarce, 1H and 13C NMR would be essential for the definitive structural elucidation of the isolated metabolite. The spectra would be expected to show characteristic shifts indicative of the steroid backbone with modifications corresponding to the hydroxyl group at the C21 position.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule, such as hydroxyl, carbonyl, and ether linkages.
Conclusion
This compound is a key metabolite in the disposition of Eplerenone. Its discovery has been pivotal in understanding the metabolic fate of the parent drug. While direct chemical synthesis routes are not well-documented, its generation through in-vitro metabolism provides a reliable method for obtaining this compound for further study. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working on Eplerenone and related mineralocorticoid receptor antagonists. Further research into the biological activity of this compound and the development of specific analytical standards will continue to be of high interest in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Inactive Metabolite: A Technical Guide to the Mechanism of Action of 21-Hydroxyeplerenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eplerenone, a selective mineralocorticoid receptor (MR) antagonist, is a cornerstone in the management of cardiovascular diseases. Its therapeutic efficacy is intrinsically linked to its metabolism, which predominantly yields two major metabolites: 6β-hydroxyeplerenone and 21-hydroxyeplerenone. This technical guide provides an in-depth exploration of the mechanism of action of this compound, a significant metabolite of eplerenone. While extensive research has elucidated the pharmacological profile of the parent drug, the activity of its metabolites, particularly this compound, is often summarily described as "inactive." This guide synthesizes the available scientific literature to provide a comprehensive understanding of the formation of this compound and the evidence supporting its classification as an inactive compound at the mineralocorticoid receptor.
Introduction
Eplerenone exerts its therapeutic effects by competitively blocking the binding of aldosterone to the mineralocorticoid receptor, thereby mitigating the deleterious effects of excessive MR activation, such as sodium and water retention, endothelial dysfunction, and cardiac fibrosis.[1][2] The clinical pharmacokinetics of eplerenone are characterized by extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system.[3][4] Understanding the pharmacological activity of its metabolites is crucial for a complete assessment of its clinical profile. This guide focuses on this compound, a primary product of eplerenone's metabolic pathway.
Mechanism of Action: The Role of the Mineralocorticoid Receptor
The primary mechanism of action of eplerenone, and by extension the assessment of its metabolites' activity, revolves around the mineralocorticoid receptor. Aldosterone, a mineralocorticoid hormone, binds to the MR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription of genes involved in sodium and potassium transport. Eplerenone, as a competitive antagonist, binds to the MR but does not induce the conformational changes necessary for transcriptional activation, thus blocking the effects of aldosterone.[1]
The activity of any metabolite of eplerenone is therefore determined by its affinity for and functional effect at the mineralocorticoid receptor.
The Formation of this compound: A Metabolic Pathway
This compound is formed from eplerenone through a hydroxylation reaction catalyzed by cytochrome P450 enzymes in the liver. Specifically, CYP3A4 is the major enzyme responsible for this metabolic conversion, with a minor contribution from CYP3A5.
Figure 1: Metabolic Conversion of Eplerenone.
Pharmacological Activity of this compound
Multiple sources, including regulatory documents and pharmacology reviews, consistently state that eplerenone has no active metabolites. This indicates that this compound, despite being a major metabolite, does not possess significant affinity for the mineralocorticoid receptor and therefore does not contribute to the therapeutic effects or the adverse effects of eplerenone.
Quantitative Data on Receptor Binding
A thorough review of the published scientific literature reveals a lack of specific quantitative data (e.g., IC50 or Ki values) for the binding affinity of this compound to the mineralocorticoid receptor. This absence of data, coupled with the repeated assertion of its inactivity, suggests that its affinity is negligible in a clinically relevant context.
Table 1: Comparative Pharmacological Data
| Compound | Target Receptor | Binding Affinity (IC50/Ki) | Activity | Reference |
| Aldosterone | Mineralocorticoid Receptor | High Affinity (agonist) | Agonist | |
| Eplerenone | Mineralocorticoid Receptor | Moderate Affinity (antagonist) | Antagonist | |
| This compound | Mineralocorticoid Receptor | Data not publicly available; considered inactive | Inactive |
Experimental Protocols
To determine the activity of a compound like this compound at the mineralocorticoid receptor, two primary types of in vitro experiments are typically conducted: a radioligand binding assay to assess binding affinity and a reporter gene assay to evaluate functional activity. The metabolic conversion can be studied using in vitro metabolism assays with liver microsomes.
Experimental Workflow: From Metabolism to Activity Assessment
Figure 2: Experimental workflow for assessing this compound activity.
Detailed Methodology: Radioligand Binding Assay
A standard radioligand binding assay to determine the affinity of this compound for the mineralocorticoid receptor would follow these general steps:
-
Preparation of Receptor Source: A membrane preparation from cells or tissues expressing the mineralocorticoid receptor is prepared by homogenization and centrifugation. The protein concentration of the preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the receptor preparation, a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound ligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The IC50 value can then be converted to a binding affinity constant (Ki).
Detailed Methodology: In Vitro Metabolism Assay
To confirm the formation of this compound from eplerenone, an in vitro metabolism study using human liver microsomes would be conducted:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (as a source of CYP3A4/5), a NADPH-generating system (cofactor for P450 enzymes), and a buffer solution.
-
Initiation of Reaction: The reaction is initiated by adding eplerenone to the pre-warmed reaction mixture.
-
Incubation: The mixture is incubated at 37°C for a specific period.
-
Termination of Reaction: The reaction is stopped by adding a quenching solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of this compound.
Conclusion
This compound is a major metabolite of eplerenone, formed primarily by the action of CYP3A4. Based on the available scientific literature and regulatory information, this compound is considered pharmacologically inactive. Its lack of significant affinity for the mineralocorticoid receptor means that it does not contribute to the therapeutic efficacy of eplerenone. This understanding is critical for drug development professionals in interpreting the overall pharmacokinetic and pharmacodynamic profile of eplerenone and in designing future mineralocorticoid receptor antagonists with optimized metabolic pathways. While direct quantitative binding data for this compound remains elusive in the public domain, the consistent classification of this metabolite as inactive provides a strong basis for its role in the clinical pharmacology of eplerenone.
References
The Biological Role of 21-Hydroxyeplerenone: A Metabolic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
21-Hydroxyeplerenone is a primary metabolite of eplerenone, a selective mineralocorticoid receptor (MR) antagonist used in the management of hypertension and heart failure.[1][2] The clinical efficacy and safety profile of eplerenone are intrinsically linked to its metabolism. This technical guide provides a comprehensive overview of the biological role of this compound, with a focus on its formation, metabolic pathways, and its established lack of significant biological activity. While direct quantitative data on the biological activity of this compound is not extensively available in the public domain, this guide synthesizes the existing knowledge to elucidate its role in the overall pharmacology of eplerenone.
Eplerenone Metabolism and the Formation of this compound
Eplerenone undergoes extensive metabolism in humans, with the majority of the administered dose being converted to various metabolites.[3] The primary metabolic pathways involve hydroxylation reactions catalyzed by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 and CYP3A5 isoforms.[4][5]
The formation of this compound occurs through the hydroxylation of the C21 position of the eplerenone molecule. This reaction is a key step in the metabolic clearance of the parent drug. Alongside 21-hydroxylation, 6β-hydroxylation is another major metabolic pathway, leading to the formation of 6β-hydroxyeplerenone.
Key Metabolites of Eplerenone
A study involving the oral administration of radiolabeled eplerenone in healthy human volunteers identified several key metabolites excreted in urine and feces. The relative abundance of these metabolites underscores the significance of the 21-hydroxylation pathway.
| Metabolite | Percentage of Excreted Dose (%) |
| 6β-hydroxy-eplerenone (6β-OHEP) | 32.0 |
| 6β,21-dihydroxy-eplerenone (6β,21-OHEP) | 20.5 |
| 21-hydroxy-eplerenone (21-OHEP) | 7.89 |
| 2α,3β,21-trihydroxy-eplerenone (2α,3β,21-OHEP) | 5.96 |
The Biological Inactivity of this compound
A crucial aspect of the biological role of this compound is its characterization as an inactive metabolite . This signifies that it does not contribute to the therapeutic effects of eplerenone, which are mediated by the blockade of the mineralocorticoid receptor. The lack of activity of its metabolites is a distinguishing feature of eplerenone's pharmacokinetic profile.
The inactivity of this compound and other metabolites has important clinical implications:
-
Predictable Pharmacodynamics: The therapeutic effect of eplerenone is directly attributable to the parent compound, simplifying dose-response relationships.
-
Reduced Potential for Off-Target Effects: Inactive metabolites are less likely to interact with other receptors or biological targets, contributing to a more favorable side-effect profile.
-
No Accumulation of Active Moieties: The clearance of eplerenone through conversion to inactive metabolites prevents the accumulation of pharmacologically active substances, which could otherwise lead to prolonged or unpredictable effects.
Experimental Protocols
While specific experimental protocols for determining the biological activity of this compound are not detailed in the search results, the general methodologies for such assessments are well-established in pharmacology and drug development.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor. A typical protocol would involve:
-
Preparation of Receptor Source: This could be a purified recombinant receptor, a cell membrane preparation from cells overexpressing the receptor of interest (e.g., mineralocorticoid, glucocorticoid, androgen, or progesterone receptors), or a tissue homogenate known to be rich in the receptor.
-
Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-aldosterone for the MR) is incubated with the receptor preparation.
-
Competition Assay: The ability of unlabeled this compound to displace the radioligand from the receptor is measured across a range of concentrations.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value provides a quantitative measure of the compound's binding affinity.
In Vitro Functional Assays
These assays assess the functional consequences of a compound binding to its target receptor. For a potential mineralocorticoid receptor antagonist, this might involve:
-
Cell-Based Reporter Gene Assay: Cells co-transfected with a plasmid encoding the mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of an aldosterone-responsive promoter are used.
-
Agonist Stimulation: The cells are stimulated with aldosterone to induce the expression of the reporter gene.
-
Antagonist Activity Measurement: The ability of this compound to inhibit the aldosterone-induced reporter gene expression is quantified.
-
Data Analysis: The concentration of this compound that causes 50% inhibition of the maximal response to aldosterone (IC50) is determined.
Signaling Pathways and Experimental Workflows
The primary biological role of this compound is as a product of eplerenone metabolism, a pathway designed to facilitate the drug's elimination.
Caption: Metabolic pathway of eplerenone to inactive metabolites via CYP3A4 and CYP3A5.
The logical relationship concerning the biological role of this compound can be summarized as follows:
Caption: Logical flow defining the biological role of this compound.
Conclusion
The primary biological role of this compound is that of a major, inactive metabolite in the clearance pathway of eplerenone. Its formation, mediated by CYP3A4 and CYP3A5, is a critical step in the detoxification and elimination of the parent drug. The lack of significant biological activity of this compound and other metabolites contributes to the predictable pharmacodynamic profile and favorable safety characteristics of eplerenone. While further research to quantify the precise binding affinities and functional activities of eplerenone's metabolites would be of academic interest, the current body of evidence strongly supports their classification as inactive, solidifying the understanding that the therapeutic effects of eplerenone are solely attributable to the parent molecule. This knowledge is fundamental for drug development professionals in the design and evaluation of new mineralocorticoid receptor antagonists.
References
- 1. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formation of 21-Hydroxyeplerenone: A Cytochrome P450-Mediated Metabolic Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone, a selective mineralocorticoid receptor antagonist, is a crucial therapeutic agent in the management of hypertension and heart failure. Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate within the body. A significant metabolic pathway for eplerenone is the formation of 21-hydroxyeplerenone, a major metabolite.[1] This technical guide provides a comprehensive overview of the enzymatic processes, quantitative kinetics, and experimental methodologies involved in the conversion of eplerenone to this compound, tailored for professionals in drug development and metabolic research.
The Central Role of Cytochrome P450 in Eplerenone Metabolism
The metabolism of eplerenone is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being the principal isoform responsible for its oxidative metabolism.[2][3] In vitro studies have conclusively demonstrated that CYP3A4 catalyzes the two primary metabolic transformations of eplerenone: 6β-hydroxylation and 21-hydroxylation. While CYP3A4 is the major player, research also indicates a role for CYP3A5 in the formation of this compound, with studies suggesting that this metabolite is formed preferentially by CYP3A5 compared to CYP3A4. The extensive metabolism of eplerenone is evident from the fact that less than 5% of an administered dose is recovered as unchanged drug in urine and feces.
Quantitative Analysis of this compound Formation
The formation of this compound has been quantified in several studies, providing valuable insights into the kinetics of this metabolic reaction. These studies are crucial for understanding the drug's clearance and potential for drug-drug interactions.
In Vitro Kinetic Parameters in Human Liver Microsomes
In vitro experiments using human liver microsomes have been instrumental in determining the kinetic parameters for the primary metabolic pathways of eplerenone. The following table summarizes the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the formation of this compound and 6β-hydroxyeplerenone.
| Metabolite | Vmax (nmol/min/mg) | Km (µM) | Reference |
| This compound | 0.143 | 211 | |
| 6β-Hydroxyeplerenone | 0.973 | 217 |
In Vitro Intrinsic Clearance by CYP3A4 and CYP3A5
Further studies have elucidated the relative contributions of CYP3A4 and CYP3A5 to the formation of this compound by calculating the intrinsic clearance (Vmax/KM).
| Enzyme | Vmax/KM (relative units) | Reference |
| CYP3A5 | 3.3 | |
| CYP3A4 | 1.9 |
Excretion of Eplerenone Metabolites in Humans
Following oral administration of radiolabeled eplerenone to healthy volunteers, the major metabolites were identified and quantified in urine and feces. These data highlight the significance of 21-hydroxylation in the overall elimination of the drug.
| Metabolite | Percentage of Dose Excreted | Reference |
| 6β-hydroxy-eplerenone | 32.0% | |
| 6β,21-dihydroxy-eplerenone | 20.5% | |
| 21-hydroxy-eplerenone | 7.89% | |
| 2α,3β,21-trihydroxy-eplerenone | 5.96% |
Visualizing the Metabolic Pathway of Eplerenone
The metabolic conversion of eplerenone to its primary hydroxylated metabolites can be represented as a clear pathway, illustrating the central role of CYP3A4 and CYP3A5.
Experimental Protocols for Studying this compound Formation
The investigation of eplerenone metabolism and the formation of this compound relies on established in vitro and analytical methodologies.
In Vitro Metabolism Studies
Objective: To determine the kinetic parameters of this compound formation and identify the responsible CYP isoforms.
Methodology:
-
Incubation: Eplerenone is incubated with human liver microsomes or cDNA-expressed human CYP enzymes (e.g., CYP3A4, CYP3A5). The incubation mixture typically contains a buffered solution (e.g., potassium phosphate buffer), the enzyme source, the substrate (eplerenone), and a regenerating system for NADPH (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), which is essential for CYP enzyme activity.
-
Reaction Termination: The metabolic reaction is stopped at various time points by adding a quenching solvent, such as acetonitrile or methanol. This step also serves to precipitate proteins.
-
Sample Preparation: The quenched reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is then collected for analysis. Liquid-liquid extraction or solid-phase extraction may be employed for further sample cleanup and concentration.
-
Inhibition Studies: To confirm the involvement of specific CYP isoforms, selective chemical inhibitors (e.g., ketoconazole for CYP3A4) or monoclonal antibodies against specific CYPs are included in the incubation mixture. A significant reduction in metabolite formation in the presence of an inhibitor indicates the involvement of that specific enzyme.
Analytical Quantification
Objective: To accurately measure the concentrations of eplerenone and this compound in biological matrices.
Methodology:
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the standard technique for separating eplerenone and its metabolites. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection and Quantification: Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for detection and quantification due to its high sensitivity and specificity. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for eplerenone and this compound are monitored. An internal standard is used to ensure accuracy and precision.
-
Method Validation: The analytical method is rigorously validated according to regulatory guidelines to ensure its linearity, accuracy, precision, selectivity, and stability.
Below is a generalized workflow for a typical in vitro metabolism study.
Conclusion
The formation of this compound is a key metabolic pathway in the disposition of eplerenone, primarily catalyzed by CYP3A4 and to a lesser extent, CYP3A5. Understanding the kinetics and the experimental methodologies to study this biotransformation is paramount for drug development professionals. The quantitative data and protocols outlined in this guide provide a foundational understanding for researchers involved in the preclinical and clinical evaluation of eplerenone and other related compounds. This knowledge is critical for predicting potential drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of this important therapeutic agent.
References
Cytochrome P450-Mediated Metabolism of Eplerenone to 21-Hydroxyeplerenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eplerenone, a selective aldosterone antagonist, is a crucial therapeutic agent for hypertension and heart failure. Its metabolism is predominantly mediated by the cytochrome P450 (CYP) system, with the formation of 21-hydroxyeplerenone being a notable pathway. This technical guide provides an in-depth overview of the core aspects of this metabolic conversion, focusing on the enzymatic players, kinetic parameters, and the experimental methodologies used for its characterization. The information presented is intended to support further research and drug development efforts related to eplerenone and its metabolic profile.
Introduction
Eplerenone undergoes extensive metabolism in the liver, primarily catalyzed by CYP3A4.[1] While 6β-hydroxylation is a major metabolic route, 21-hydroxylation represents another significant pathway in the biotransformation of eplerenone.[2][3] The resulting metabolite, this compound, is one of the primary metabolic products excreted in urine and feces.[4] Understanding the specifics of this metabolic process, including the enzymes involved and their kinetic properties, is essential for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring therapeutic efficacy and safety.
The Role of Cytochrome P450 Isoforms
In vitro studies have definitively identified CYP3A4 as the primary enzyme responsible for the 21-hydroxylation of eplerenone in humans.[2] Additionally, CYP3A5 has been shown to contribute to this metabolic pathway, with some studies suggesting it may even have a higher intrinsic clearance for the formation of this compound compared to CYP3A4.
The formation of this compound is significantly inhibited by selective CYP3A inhibitors such as ketoconazole, troleandomycin, and 6',7'-dihydroxybergamottin, further confirming the central role of this CYP subfamily. A monoclonal antibody against CYP3A4 has also been shown to inhibit the metabolism of eplerenone by 84%.
Quantitative Analysis of Eplerenone Metabolism
The kinetics of this compound formation have been characterized in human liver microsomes and using recombinant CYP enzymes. The following tables summarize the key quantitative data available in the literature.
Table 1: Michaelis-Menten Kinetic Parameters for 21-Hydroxylation of Eplerenone in Human Liver Microsomes
| Parameter | Value | Reference |
| Vmax (nmol/min/mg) | 0.143 | |
| Km (μM) | 211 |
Table 2: Intrinsic Clearance (Vmax/Km) for 21-Hydroxylation of Eplerenone by Recombinant Human CYP Isoforms
| CYP Isoform | Vmax/Km (relative units) | Reference |
| CYP3A4 | 1.9 | |
| CYP3A5 | 3.3 |
Experimental Protocols
This section outlines the typical methodologies employed in the study of eplerenone metabolism to this compound.
In Vitro Incubation with Human Liver Microsomes
A common method to study the in vitro metabolism of eplerenone involves incubation with pooled human liver microsomes.
Materials:
-
Eplerenone
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., a stable isotope-labeled analog of eplerenone or another suitable compound)
Procedure:
-
Prepare a stock solution of eplerenone in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate the human liver microsomes (typically at a final concentration of 0.5 mg protein/mL) in potassium phosphate buffer at 37°C for a short period (e.g., 5 minutes).
-
Add eplerenone to the incubation mixture at various concentrations to determine kinetic parameters.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking for a specified period (e.g., 0, 10, 20, 30, and 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the presence of eplerenone and this compound using a validated analytical method, such as LC-MS/MS.
In Vitro Incubation with Recombinant CYP Enzymes
To determine the specific contribution of individual CYP isoforms, incubations are performed with recombinant human CYP enzymes co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).
Materials:
-
Eplerenone
-
Recombinant human CYP3A4 and CYP3A5
-
Cytochrome P450 reductase
-
Liposomes (e.g., phosphatidylcholine)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
Procedure:
-
Reconstitute the recombinant CYP enzyme, cytochrome P450 reductase, and liposomes according to the manufacturer's instructions.
-
Pre-incubate the enzyme/reductase/liposome mixture in potassium phosphate buffer at 37°C.
-
Add eplerenone to the mixture.
-
Initiate the reaction by adding NADPH.
-
Follow the incubation, termination, and analysis steps as described for the human liver microsome assay.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of eplerenone and this compound is typically achieved using a sensitive and specific LC-MS/MS method.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: A reverse-phase C8 or C18 column (e.g., Zorbax XDB-C8).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60, v/v) containing an additive like ammonium acetate (e.g., 10 mM) to improve ionization.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 10-20 µL.
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Electrospray ionization (ESI), often in positive mode for eplerenone and its metabolites.
-
Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection.
-
MRM Transition for Eplerenone: m/z 415 → 163.
-
MRM Transition for this compound: The precursor ion would be m/z 431 (M+H)+ for the hydroxylated metabolite. The product ion would be determined through method development, but a likely transition would involve the loss of water or other fragments.
-
Sample Preparation:
-
For in vitro samples, protein precipitation with acetonitrile is often sufficient.
-
For plasma or urine samples, solid-phase extraction (SPE) on a C18 cartridge may be necessary to remove interfering substances.
Visualizations
Metabolic Pathway
The following diagram illustrates the metabolic conversion of eplerenone to this compound catalyzed by CYP3A4 and CYP3A5.
Caption: Metabolic pathway of eplerenone to this compound.
Experimental Workflow
The diagram below outlines the general workflow for an in vitro eplerenone metabolism study.
Caption: In vitro eplerenone metabolism experimental workflow.
Conclusion
The metabolism of eplerenone to this compound is a key metabolic pathway primarily driven by CYP3A4 and CYP3A5. The quantitative data and experimental protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals. A thorough characterization of this metabolic route is critical for the continued safe and effective use of eplerenone in clinical practice. Future research could further delineate the relative contributions of CYP3A4 and CYP3A5 in different populations and explore the potential clinical implications of genetic polymorphisms in these enzymes on eplerenone disposition.
References
The Differential Roles of CYP3A4 and CYP3A5 in the Bioactivation of Eplerenone to 21-Hydroxyeplerenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eplerenone, a selective aldosterone antagonist, is a crucial therapeutic agent in the management of cardiovascular diseases. Its metabolism is primarily mediated by the cytochrome P450 (CYP) 3A subfamily of enzymes, leading to the formation of two major metabolites: 6β-hydroxyeplerenone and 21-hydroxyeplerenone. While CYP3A4 is the principal enzyme responsible for the formation of 6β-hydroxyeplerenone, the synthesis of this compound involves both CYP3A4 and its polymorphic isoform, CYP3A5. This technical guide provides an in-depth analysis of the distinct roles of CYP3A4 and CYP3A5 in this compound synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows. Understanding the differential contributions of these enzymes is paramount for predicting drug-drug interactions, assessing inter-individual variability in drug response, and optimizing therapeutic strategies involving eplerenone.
Introduction
Eplerenone is a cornerstone in the treatment of hypertension and heart failure, exerting its therapeutic effect by selectively blocking the mineralocorticoid receptor.[1][2][3] The clinical efficacy and safety profile of eplerenone are significantly influenced by its metabolic fate, which is predominantly governed by the CYP3A enzymes.[4][5] These enzymes, particularly CYP3A4 and CYP3A5, are responsible for the oxidative metabolism of a vast array of xenobiotics, including approximately 30-50% of all clinically used drugs.
The metabolism of eplerenone yields two primary inactive metabolites: 6β-hydroxyeplerenone and this compound. It is well-established that CYP3A4 preferentially catalyzes the 6β-hydroxylation of eplerenone. However, the formation of this compound is a more complex process involving both CYP3A4 and CYP3A5. Notably, CYP3A5 exhibits a pronounced preference for 21-hydroxylation, highlighting a significant functional distinction between these two closely related enzymes. This guide aims to dissect the specific roles of CYP3A4 and CYP3A5 in the synthesis of this compound, providing a comprehensive resource for researchers and drug development professionals.
Quantitative Analysis of Enzyme Kinetics
The enzymatic efficiency of CYP3A4 and CYP3A5 in metabolizing eplerenone to its hydroxylated derivatives has been quantified in several in vitro studies. The following tables summarize the key kinetic parameters, providing a clear comparison of the catalytic activities of these enzymes.
Table 1: Kinetic Parameters for Eplerenone Hydroxylation in Human Liver Microsomes
| Metabolic Pathway | Vmax (nmol/min/mg) | Km (μM) |
| 6β-hydroxylation | 0.973 | 217 |
| 21-hydroxylation | 0.143 | 211 |
Table 2: Intrinsic Clearance (Vmax/KM) for this compound Formation by Recombinant CYP3A4 and CYP3A5
| Enzyme | Vmax/KM |
| CYP3A4 | 1.9 |
| CYP3A5 | 3.3 |
These data clearly indicate that while both enzymes can produce this compound, CYP3A5 is significantly more efficient in this metabolic pathway, as evidenced by its higher intrinsic clearance. This preferential activity of CYP3A5 has important implications for individuals expressing this enzyme, which is subject to genetic polymorphism.
Signaling Pathways and Metabolic Network
The metabolic conversion of eplerenone to its hydroxylated metabolites by CYP3A4 and CYP3A5 can be visualized as a branched pathway. The following diagram, generated using Graphviz, illustrates this process.
Caption: Metabolic pathway of eplerenone hydroxylation by CYP3A4 and CYP3A5.
Experimental Protocols
The characterization of CYP3A4 and CYP3A5-mediated eplerenone metabolism relies on robust in vitro experimental systems. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is designed to determine the kinetics of eplerenone metabolism in a mixed-enzyme system representative of the human liver.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Eplerenone
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing HLMs (final concentration, e.g., 0.5 mg/mL) in potassium phosphate buffer.
-
Substrate Addition: Add varying concentrations of eplerenone (e.g., 1 to 500 μM) to the incubation mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15 minutes), ensuring linearity of the reaction.
-
Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of this compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Metabolism Studies with Recombinant CYP Enzymes
This protocol allows for the specific assessment of the catalytic activity of individual CYP isoforms (CYP3A4 and CYP3A5).
Materials:
-
Recombinant human CYP3A4 and CYP3A5 co-expressed with cytochrome P450 reductase and cytochrome b5 in a suitable expression system (e.g., baculovirus-infected insect cells)
-
Eplerenone
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
Procedure:
-
Incubation Setup: Prepare separate incubation mixtures for CYP3A4 and CYP3A5, each containing the recombinant enzyme (e.g., 10-50 pmol/mL) in potassium phosphate buffer.
-
Substrate Addition: Add a range of eplerenone concentrations to each incubation mixture.
-
Pre-incubation: Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time.
-
Reaction Termination: Stop the reaction with ice-cold acetonitrile containing the internal standard.
-
Sample Processing and Analysis: Follow steps 7 and 8 from the HLM protocol.
-
Data Analysis: Calculate the intrinsic clearance (Vmax/KM) for each enzyme to compare their metabolic efficiency.
Experimental and Logical Workflow
The process of investigating the role of CYP3A4 and CYP3A5 in this compound synthesis follows a logical progression from broad observations to specific enzyme kinetics.
Caption: Logical workflow for characterizing the roles of CYP3A4 and CYP3A5.
Discussion and Conclusion
The evidence strongly supports a differential role for CYP3A4 and CYP3A5 in the metabolism of eplerenone. While both enzymes contribute to the formation of this compound, CYP3A5 demonstrates a significantly higher catalytic efficiency for this specific metabolic reaction. This finding is crucial for personalized medicine, as the expression of functional CYP3A5 is highly variable in the population due to the prevalence of the non-functional CYP3A5*3 allele. Individuals who are CYP3A5 expressers may exhibit a different metabolic profile for eplerenone, potentially impacting the drug's pharmacokinetics.
It is important to note that some earlier studies suggested a minimal role for CYP3A5 in eplerenone metabolism. This discrepancy may be attributable to differences in experimental systems, such as the specific recombinant enzymes or incubation conditions used. However, more recent and direct comparisons of enzyme kinetics have consistently pointed to the preferential formation of this compound by CYP3A5.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [PDF] Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5. | Semantic Scholar [semanticscholar.org]
- 3. Eplerenone - Wikipedia [en.wikipedia.org]
- 4. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Eplerenone? [synapse.patsnap.com]
21-Hydroxyeplerenone: A Comprehensive Technical Guide to a Major Human Metabolite of Eplerenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective aldosterone receptor antagonist utilized in the management of hypertension and heart failure, particularly following myocardial infarction.[1] Marketed under brand names like Inspra, it offers greater selectivity for the mineralocorticoid receptor compared to its predecessor, spironolactone, thereby reducing the incidence of hormonal side effects.[1] The clinical efficacy and safety profile of eplerenone are intrinsically linked to its metabolic fate within the human body. Eplerenone undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites.[2][3] Among these, 21-Hydroxyeplerenone has been identified as a significant human metabolite. This technical guide provides an in-depth exploration of this compound, detailing its formation, pharmacokinetics, and the experimental methodologies used for its characterization and quantification.
Eplerenone Metabolism and the Formation of this compound
The metabolism of eplerenone is predominantly hepatic, with the CYP3A4 isoenzyme playing a crucial role.[2] In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have confirmed that CYP3A4 is the primary catalyst for the oxidative metabolism of eplerenone. The major metabolic pathways are 6β-hydroxylation and 21-hydroxylation. While 6β-hydroxyeplerenone is the most abundant metabolite, this compound is also formed in significant amounts. Further research has indicated that while CYP3A4 preferentially forms the 6β-hydroxy metabolite, the formation of this compound is preferentially catalyzed by CYP3A5. It is important to note that the metabolites of eplerenone, including this compound, are considered to be inactive.
Caption: Metabolic pathway of eplerenone to its major metabolites.
Quantitative Pharmacokinetic Data
Following oral administration, eplerenone is well-absorbed and extensively metabolized. Studies involving radiolabeled eplerenone have allowed for the quantification of its metabolites in human excreta.
Table 1: Excretion of Eplerenone and its Major Metabolites in Humans Following a Single 100 mg Oral Dose of [14C]Eplerenone
| Compound | Percentage of Administered Dose Excreted |
| 6β-Hydroxy-eplerenone | 32.0% |
| 6β,21-Dihydroxy-eplerenone | 20.5% |
| 21-Hydroxy-eplerenone | 7.89% |
| 2α,3β,21-Trihydroxy-eplerenone | 5.96% |
| Unchanged Eplerenone | <5% |
| Data sourced from Cook et al. (2003) |
Table 2: In Vitro Enzyme Kinetics of this compound Formation in Human Liver Microsomes
| Parameter | Value |
| Vmax (nmol/min/mg) | 0.143 |
| Km (µM) | 211 |
| Data sourced from Cook et al. (2002) |
Table 3: Comparative Enzyme Efficiency for this compound Formation by Recombinant CYP3A4 and CYP3A5
| Enzyme | Vmax/Km |
| CYP3A4 | 1.9 |
| CYP3A5 | 3.3 |
| Data sourced from McGraw et al. (2019) |
Experimental Protocols
The identification and quantification of this compound rely on sophisticated analytical techniques and well-defined experimental protocols.
In Vivo Human Metabolism Study
A pivotal study for understanding the metabolic fate of eplerenone in humans involved the oral administration of radiolabeled eplerenone.
-
Study Design: Healthy human volunteers were administered a single oral dose of [14C]eplerenone (100 mg).
-
Sample Collection: Blood, urine, and fecal samples were collected at various time points post-administration.
-
Sample Analysis:
-
Total radioactivity in all collected matrices was measured to determine the extent of absorption and routes of excretion.
-
Plasma, urine, and fecal extracts were subjected to high-performance liquid chromatography (HPLC) with radioactivity detection to separate and quantify the parent drug and its metabolites.
-
Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were used to elucidate the structures of the isolated metabolites.
-
In Vitro Metabolism Studies
To pinpoint the enzymes responsible for eplerenone metabolism, in vitro experiments are conducted using human liver fractions and recombinant enzymes.
-
Materials: Human liver microsomes, cDNA-expressed human CYP isoenzymes (including CYP3A4 and CYP3A5), and necessary cofactors (e.g., NADPH).
-
Incubation: Eplerenone is incubated with the enzyme source and cofactors in a controlled environment (e.g., specific temperature and pH).
-
Inhibition Studies: To confirm the role of specific CYP enzymes, selective chemical inhibitors (e.g., ketoconazole for CYP3A) or monoclonal antibodies are included in the incubation mixture to observe the reduction in metabolite formation.
-
Analysis: The reaction is quenched, and the mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.
Bioanalytical Method for Quantification in Human Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the standard for quantifying eplerenone and its metabolites in biological fluids.
Caption: Experimental workflow for LC-MS/MS quantification.
-
Sample Preparation:
-
An internal standard (e.g., a stable isotope-labeled analog of the analyte) is added to the human plasma sample.
-
The analytes are extracted from the plasma matrix using solid-phase extraction (SPE) on a C18 cartridge.
-
The extracted analytes are then eluted and reconstituted in a solvent compatible with the HPLC mobile phase.
-
-
Chromatographic Separation:
-
The reconstituted sample is injected into an HPLC system.
-
Separation is typically achieved on a reversed-phase column (e.g., Zorbax XDB-C8) with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).
-
-
Mass Spectrometric Detection:
-
The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity and sensitivity.
-
Conclusion
This compound is a notable, albeit pharmacologically inactive, human metabolite of eplerenone. Its formation is primarily catalyzed by CYP3A4 and CYP3A5 enzymes through hydroxylation at the 21-position. While it constitutes a smaller fraction of the administered dose compared to the 6β-hydroxy metabolite, its consistent presence underscores the importance of this metabolic pathway. The detailed experimental protocols, particularly the robust LC-MS/MS methods, are crucial for the accurate quantification of this compound in clinical and research settings. For professionals in drug development, a thorough understanding of the metabolic profile of eplerenone, including the formation and characteristics of this compound, is essential for evaluating drug-drug interactions, patient variability in metabolism, and the overall safety and efficacy of this important cardiovascular therapeutic agent.
References
The Pharmacology of 21-Hydroxyeplerenone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Hydroxyeplerenone is a major metabolite of eplerenone, a selective mineralocorticoid receptor antagonist used in the management of hypertension and heart failure.[1][2] While the pharmacological activity of eplerenone is well-characterized, its metabolites, including this compound, are generally considered to be inactive.[1][3][4] This technical guide provides a comprehensive overview of the available pharmacological data on this compound, with a focus on its formation, and discusses the gaps in the current understanding of its direct pharmacological effects.
Metabolism of Eplerenone to this compound
Eplerenone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. This compound, along with 6β-hydroxyeplerenone, is a principal metabolite identified in human plasma.
The formation of this compound is catalyzed by CYP3A4 and to a lesser extent, CYP3A5. In vitro studies using human liver microsomes and cDNA-expressed enzymes have provided quantitative data on the kinetics of this metabolic pathway.
Quantitative Data on this compound Formation
| Enzyme | Vmax (nmol/min/mg) | Km (µM) | Vmax/Km | Reference |
| Human Liver Microsomes (21-hydroxylation) | 0.143 | 211 | 0.00068 | |
| Recombinant CYP3A4 | Not explicitly stated | Not explicitly stated | 1.9 | |
| Recombinant CYP3A5 | Not explicitly stated | Not explicitly stated | 3.3 |
Vmax: Maximum reaction velocity, Km: Michaelis constant (substrate concentration at half Vmax). Vmax/Km represents the catalytic efficiency of the enzyme.
dot
Caption: Metabolic pathway of Eplerenone.
Pharmacological Activity of this compound
No clinical studies have been conducted to specifically evaluate the pharmacological effects, including any potential impact on blood pressure or electrolyte balance, of this compound in humans.
Experimental Protocols
In Vitro Metabolism of Eplerenone
The following is a generalized protocol for assessing the in vitro metabolism of eplerenone to this compound using human liver microsomes, based on standard methodologies.
Objective: To determine the kinetics of this compound formation from eplerenone in a human liver microsomal system.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Eplerenone
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Substrate Addition: Add eplerenone at various concentrations to the incubation mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Termination: Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation and calculate the kinetic parameters (Vmax and Km).
dot
Caption: Experimental workflow for in vitro metabolism.
Synthesis of this compound
Conclusion
This compound is a primary metabolite of eplerenone, formed via CYP3A4 and CYP3A5-mediated hydroxylation. While it is consistently referred to as an "inactive" metabolite, there is a notable absence of publicly available quantitative data to definitively characterize its pharmacological activity, particularly its binding affinity for the mineralocorticoid receptor. This lack of data represents a significant gap in the complete pharmacological profile of eplerenone and its metabolites. Further research, including receptor binding studies and potentially in vivo assessments of this compound, would be necessary to provide a more comprehensive understanding of its pharmacological role.
References
21-Hydroxyeplerenone: A Technical Review of Mineralocorticoid Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist utilized in the management of hypertension and heart failure. Its pharmacological profile is distinguished by a reduced incidence of hormonal side effects compared to its predecessor, spironolactone. Eplerenone undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), leading to the formation of several metabolites. Among these, 21-Hydroxyeplerenone is a significant product. This technical guide provides a comprehensive overview of the mineralocorticoid receptor activity of this compound, summarizing available data, outlining relevant experimental methodologies, and illustrating key biological and experimental pathways.
Mineralocorticoid Receptor Activity of this compound
Eplerenone is primarily metabolized into metabolites that are considered pharmacologically inactive.[1][2] Regulatory documents, including the U.S. Food and Drug Administration (FDA) Clinical Pharmacology and Biopharmaceutics Review for the New Drug Application of eplerenone, explicitly state that the parent drug is metabolized to inactive products.[3] The major metabolic pathways include 6β-hydroxylation and 21-hydroxylation.[3][4]
While this compound is a notable metabolite, extensive literature searches do not yield publicly available quantitative data regarding its specific binding affinity (e.g., IC₅₀ or Kᵢ) for the mineralocorticoid receptor. The consensus in peer-reviewed literature and regulatory summaries is that eplerenone's metabolites do not contribute significantly to its therapeutic effect.
To provide a relevant context for the selectivity of the parent compound, the following table summarizes the receptor binding profile of eplerenone itself.
Table 1: In Vitro Receptor Binding Affinity of Eplerenone
| Receptor Target | Binding Affinity (pKi) | Reference Compound |
| Mineralocorticoid Receptor (MR) | 7.0 ± 0.1 | Aldosterone |
| Glucocorticoid Receptor (GR) | 4.9 ± 0.1 | Dexamethasone |
| Progesterone Receptor (PR) | 4.3 ± 0.2 | Progesterone |
| Androgen Receptor (AR) | 5.3 ± 0.3 | Testosterone |
| Data presented as mean ± standard deviation. A higher pKi value indicates stronger binding affinity. |
Mineralocorticoid Receptor Signaling Pathway
The mineralocorticoid receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an agonist like aldosterone, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. There, it dimerizes and binds to mineralocorticoid response elements (MREs) on the DNA, recruiting coactivators to initiate the transcription of target genes. MR antagonists like eplerenone compete with aldosterone for binding to the MR, preventing this downstream signaling cascade.
Caption: Classical Mineralocorticoid Receptor (MR) signaling pathway.
Experimental Protocols
While specific data for this compound is not available, the following sections detail standard, representative methodologies used to characterize the activity of compounds at the mineralocorticoid receptor.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the mineralocorticoid receptor, allowing for the determination of the compound's binding affinity (Kᵢ).
Objective: To determine the affinity of a test compound for the human mineralocorticoid receptor.
Materials:
-
Receptor Source: Cytosol from cells overexpressing the human mineralocorticoid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Aldosterone (specific activity ~70-100 Ci/mmol).
-
Non-specific Binding Control: High concentration of unlabeled aldosterone (e.g., 1 µM).
-
Test Compound: this compound (or other compounds of interest) at various concentrations.
-
Assay Buffer: Tris-HCl buffer with molybdate, glycerol, and dithiothreitol.
-
Scintillation Cocktail and Scintillation Counter .
Workflow:
-
Preparation: Prepare serial dilutions of the test compound and control compounds in the assay buffer.
-
Incubation: In microtiter plates, combine the receptor preparation, a fixed concentration of [³H]-Aldosterone (typically at its Kₔ value), and varying concentrations of the test compound. Three sets of tubes are prepared:
-
Total Binding: Receptor + [³H]-Aldosterone.
-
Non-specific Binding: Receptor + [³H]-Aldosterone + excess unlabeled aldosterone.
-
Competitive Binding: Receptor + [³H]-Aldosterone + test compound dilutions.
-
-
Equilibration: Incubate the plates for 18-24 hours at 4°C to reach binding equilibrium.
-
Separation: Separate receptor-bound from free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for a Mineralocorticoid Receptor Radioligand Binding Assay.
Transcriptional Reporter Gene Assay (Functional Antagonism)
This cell-based functional assay measures the ability of a compound to inhibit the transcriptional activation of the MR by an agonist.
Objective: To determine the functional antagonist potency of a test compound.
Materials:
-
Cell Line: A mammalian cell line that does not endogenously express MR (e.g., U2-OS or HEK293).
-
Expression Plasmid: A plasmid encoding the full-length human mineralocorticoid receptor.
-
Reporter Plasmid: A plasmid containing a luciferase or β-galactosidase reporter gene under the control of a promoter with multiple MREs.
-
Transfection Reagent: A lipid-based transfection reagent.
-
Agonist: Aldosterone at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Test Compound: this compound (or other compounds) at various concentrations.
-
Luciferase Assay Reagent and Luminometer .
Workflow:
-
Cell Culture & Transfection: Plate cells in multi-well plates. Co-transfect the cells with the MR expression plasmid and the MRE-reporter plasmid using a suitable transfection reagent. Allow cells to express the receptors for 24 hours.
-
Compound Treatment: Remove the transfection medium and replace it with fresh medium containing a fixed concentration of aldosterone (agonist) and varying concentrations of the test compound (potential antagonist).
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer.
-
Signal Detection: Add the appropriate substrate (e.g., luciferin for luciferase) to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis:
-
Normalize the reporter signal (e.g., to total protein concentration if necessary).
-
Plot the percentage of agonist-stimulated activity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the aldosterone-induced transcriptional activity.
-
Conclusion
This compound is a major metabolite of eplerenone. Based on information from regulatory agencies and the scientific literature, it is considered to be a pharmacologically inactive compound with no significant activity at the mineralocorticoid receptor. Consequently, the therapeutic effects of eplerenone administration are attributed solely to the parent drug. While direct quantitative binding or functional data for this compound are not publicly available, standardized in vitro methods, such as radioligand binding and transcriptional reporter assays, form the basis for characterizing the activity of any compound at the mineralocorticoid receptor.
References
- 1. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Profile of 21-Hydroxyeplerenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro studies related to 21-Hydroxyeplerenone, a major metabolite of the mineralocorticoid receptor antagonist, eplerenone. The primary focus of existing research has been on the metabolic pathways leading to the formation of this compound, rather than its intrinsic pharmacological activity. Multiple sources indicate that eplerenone does not have any identified active metabolites in human plasma.[1][2] This document summarizes the key findings on its metabolic generation, including detailed enzymatic kinetics and experimental protocols. While direct in vitro studies on the biological activity of this compound are notably absent in the current scientific literature, this guide presents the available data on its formation to support further research and drug development efforts.
Introduction
Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure.[3] It exerts its therapeutic effects by binding to the mineralocorticoid receptor, thereby blocking the action of aldosterone.[1][3] The metabolism of eplerenone is extensive and primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme. This process leads to the formation of several metabolites, with this compound being one of the major products identified. Understanding the in vitro characteristics of this metabolite is crucial for a complete pharmacological profile of eplerenone.
In Vitro Metabolism of Eplerenone to this compound
The formation of this compound is a key metabolic pathway for eplerenone. In vitro studies have been instrumental in elucidating the enzymes responsible and the kinetics of this reaction.
Role of Cytochrome P450 Isoforms
In vitro investigations have unequivocally identified CYP3A4 as the primary enzyme responsible for the 21-hydroxylation of eplerenone in humans. Studies utilizing recombinant human CYP enzymes have further delineated the roles of different CYP3A isoforms, indicating that while CYP3A4 is the main contributor, CYP3A5 also facilitates the formation of this compound, albeit to a lesser extent.
Enzyme Kinetics
Quantitative data from in vitro studies using human liver microsomes and recombinant CYP enzymes have provided insights into the efficiency of this compound formation. The following tables summarize the key kinetic parameters.
Table 1: Michaelis-Menten Kinetic Parameters for the Formation of this compound from Eplerenone in Human Liver Microsomes
| Parameter | Value | Reference |
| Vmax (nmol/min/mg) | 0.143 | |
| Km (µM) | 211 |
Table 2: Relative Contribution of Recombinant CYP3A4 and CYP3A5 to the Formation of this compound
| Enzyme | Vmax/Km (relative units) | Reference |
| CYP3A4 | 1.9 | |
| CYP3A5 | 3.3 |
Experimental Protocols
The following section details the methodologies employed in the in vitro studies of this compound formation.
In Vitro Metabolism using Human Liver Microsomes
This experimental workflow is designed to determine the kinetic parameters of eplerenone metabolism in a system that contains a mixture of human drug-metabolizing enzymes.
Caption: Workflow for in vitro metabolism of eplerenone in human liver microsomes.
Methodology:
-
Preparation of Incubation Mixture: Pooled human liver microsomes are pre-warmed at 37°C in a phosphate buffer.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of varying concentrations of eplerenone and an NADPH-generating system.
-
Incubation: The mixture is incubated at 37°C for a specified period, typically within the linear range of metabolite formation.
-
Termination of Reaction: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which precipitates the proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
-
Quantification: The concentration of this compound in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The rate of metabolite formation at each substrate concentration is determined, and kinetic parameters (Vmax and Km) are calculated by fitting the data to the Michaelis-Menten equation.
Metabolism using Recombinant CYP Enzymes
This protocol is employed to identify the specific CYP isoforms responsible for the metabolism of eplerenone and to determine their relative contributions.
Caption: Experimental workflow for eplerenone metabolism by recombinant CYP enzymes.
Methodology:
-
Reaction Components: A reaction mixture is prepared containing a specific recombinant human CYP isoform (e.g., CYP3A4 or CYP3A5), cytochrome P450 reductase, and a lipid source in a buffer system.
-
Substrate Addition: Eplerenone is added to the reaction mixture.
-
Initiation: The reaction is initiated by the addition of NADPH.
-
Incubation: The mixture is incubated at 37°C.
-
Termination and Analysis: The reaction is terminated, and the formation of this compound is quantified by LC-MS/MS, as described in the previous protocol.
Biological Activity of this compound
A thorough review of the scientific literature reveals a notable absence of in vitro studies designed to characterize the direct biological or pharmacological activity of this compound. Official drug information and pharmacokinetic studies consistently state that no active metabolites of eplerenone have been identified in human plasma. This suggests that this compound is likely pharmacologically inactive, particularly with respect to mineralocorticoid receptor antagonism.
The following signaling pathway illustrates the established mechanism of action of the parent compound, eplerenone, and the metabolic conversion to this compound.
Caption: Eplerenone's mechanism of action and its metabolism to this compound.
Conclusion
The in vitro study of this compound has been primarily focused on its formation as a metabolite of eplerenone. The enzymatic pathways, dominated by CYP3A4, and the kinetics of this conversion are well-characterized. However, there is a significant gap in the literature regarding the direct biological activity of this compound. The prevailing evidence suggests that it is an inactive metabolite. This guide provides a summary of the available in vitro data to inform researchers and professionals in the field of drug development. Further studies would be necessary to definitively exclude any potential off-target or novel biological activities of this compound.
References
Preliminary Characterization of 21-Hydroxyeplerenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary characterization of 21-Hydroxyeplerenone, a major metabolite of the mineralocorticoid receptor antagonist, eplerenone. Eplerenone is a crucial therapeutic agent in managing hypertension and heart failure. Understanding the properties of its metabolites is paramount for a comprehensive assessment of its clinical pharmacology and for the development of new therapeutics. This document summarizes the known physicochemical properties, metabolic pathways, and analytical methodologies for this compound. It also presents detailed, proposed experimental protocols for its synthesis, purification, and characterization, based on established methods for similar compounds, to facilitate further research.
Introduction
Eplerenone is a selective aldosterone receptor antagonist that mitigates the effects of aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance.[1] The metabolism of eplerenone is extensive, with this compound being one of its primary metabolites.[2][3] This metabolite is formed through oxidation, primarily mediated by cytochrome P450 enzymes in the liver.[4][5] While generally considered inactive, a thorough characterization of this compound is essential to fully understand the disposition and potential off-target effects of eplerenone. This guide aims to consolidate the current knowledge and provide a framework for future investigation.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 334678-67-0 | |
| Molecular Formula | C₂₄H₃₀O₇ | |
| Molecular Weight | 430.5 g/mol | |
| Formal Name | 9,11α-epoxy-17α,21-dihydroxy-3-oxo-pregn-4-ene-7α,21-dicarboxylic acid, γ-lactone, methyl ester | |
| Physical Form | Solid | |
| Solubility | Slightly soluble in Chloroform and Methanol |
Metabolism and Pharmacokinetics
This compound is a significant metabolite of eplerenone, formed primarily in the liver. The metabolic pathway is illustrated in the diagram below. In vivo studies in humans have shown that after oral administration of radiolabeled eplerenone, this compound accounts for approximately 7.89% of the dose excreted in urine and feces.
Metabolic Pathway
The formation of this compound from eplerenone is catalyzed by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5.
Caption: Metabolic pathway of eplerenone to this compound.
In Vitro Metabolism Kinetics
The enzymatic conversion of eplerenone to its hydroxylated metabolites has been characterized using human liver microsomes. The kinetic parameters for the formation of this compound are summarized in Table 2.
| Enzyme | Vmax (nmol/min/mg) | Km (µM) | Vmax/Km | Source |
| CYP3A4 | 0.143 | 211 | 0.00068 | |
| CYP3A5 | Not specified | Not specified | 3.3 (relative) |
Experimental Protocols
The following sections provide detailed, albeit proposed, experimental protocols for the synthesis, purification, and characterization of this compound. These protocols are based on established methodologies for the parent compound and other steroid metabolites due to a lack of specific published procedures for this compound.
Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of this compound from eplerenone using human liver microsomes.
Materials:
-
Eplerenone
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Prepare a stock solution of eplerenone in a suitable organic solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine HLMs (final concentration, e.g., 0.5 mg/mL), the NADPH regenerating system, and potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the eplerenone stock solution to a final desired concentration (e.g., 1-100 µM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for subsequent purification and analysis.
Caption: Workflow for the enzymatic synthesis of this compound.
Purification of this compound
This proposed protocol utilizes solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC).
Materials:
-
Supernatant from the enzymatic synthesis
-
C18 SPE cartridges
-
Methanol
-
Water (HPLC grade)
-
Ammonium acetate
-
Preparative HPLC system with a C18 column
Procedure:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the synthesis reaction onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the metabolites with methanol.
-
Evaporate the methanol eluate to dryness under a stream of nitrogen.
-
-
Preparative HPLC:
-
Reconstitute the dried residue in a suitable mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a gradient of mobile phase (e.g., acetonitrile and water with 10 mM ammonium acetate).
-
Collect fractions corresponding to the peak of this compound, identified by a diode-array detector and confirmed by mass spectrometry.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Analytical Characterization
4.3.1. LC-MS/MS Analysis
This method is adapted from a validated assay for eplerenone and its hydrolyzed metabolite in human urine.
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or C8 analytical column (e.g., 2.1 x 50 mm, 5 µm).
Parameters:
-
Mobile Phase: Acetonitrile and water (e.g., 40:60 v/v) containing 10 mM ammonium acetate (pH 7.4).
-
Ionization Mode: Positive ESI.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transition for this compound would need to be determined by infusing a purified standard.
4.3.2. NMR Spectroscopy
Structural elucidation can be achieved using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
-
Analyze the spectra to confirm the chemical structure and stereochemistry.
Pharmacodynamics (Proposed)
While currently considered inactive, the direct interaction of this compound with the mineralocorticoid receptor (MR) should be quantitatively assessed.
Mineralocorticoid Receptor Binding Assay
This proposed protocol is based on competitive binding assays for other steroid ligands.
Materials:
-
Purified recombinant human mineralocorticoid receptor.
-
Radiolabeled aldosterone (e.g., [³H]aldosterone).
-
Purified this compound.
-
Assay buffer (e.g., Tris-HCl with glycerol and dithiothreitol).
-
Scintillation cocktail and counter.
Procedure:
-
In a multi-well plate, incubate a constant concentration of the MR and [³H]aldosterone with varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand (e.g., by filtration through a glass fiber filter).
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value for this compound and determine its binding affinity (Ki).
Caption: Logical workflow for a mineralocorticoid receptor binding assay.
Conclusion and Future Directions
This technical guide provides a foundational understanding of this compound, a major metabolite of eplerenone. While key physicochemical and metabolic data are available, significant gaps remain in the experimental characterization of this compound. The proposed protocols for synthesis, purification, and pharmacodynamic evaluation are intended to serve as a starting point for researchers to further investigate the properties and potential biological activities of this compound. A comprehensive understanding of this metabolite will ultimately contribute to a more complete safety and efficacy profile of its parent drug, eplerenone, and may inform the design of future mineralocorticoid receptor modulators.
References
- 1. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 21-Hydroxyeplerenone in Human Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 21-hydroxyeplerenone, a primary metabolite of the mineralocorticoid receptor antagonist eplerenone, in human plasma. The protocol employs solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this metabolite for pharmacokinetic studies and metabolic profiling.
Introduction
Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure. It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5. One of the major metabolic pathways is hydroxylation, leading to the formation of metabolites such as 6β-hydroxyeplerenone and this compound.[1][2][3][4] Accurate quantification of these metabolites is crucial for understanding the complete pharmacokinetic profile of eplerenone, assessing drug-drug interactions, and evaluating metabolic phenotypes.[1] This document provides a detailed protocol for the quantification of this compound using LC-MS/MS, a technique renowned for its high sensitivity and specificity.
Metabolic Pathway of Eplerenone
Caption: Metabolic conversion of Eplerenone to this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 1 mL)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation Workflow
Caption: Experimental workflow for plasma sample preparation.
Detailed Sample Preparation Protocol
-
Thaw human plasma samples and standards to room temperature.
-
To 100 µL of each plasma sample, add 10 µL of the internal standard working solution (e.g., this compound-d4 at 100 ng/mL).
-
Vortex the samples for 10 seconds.
-
Add 200 µL of LC-MS grade water and vortex again.
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the diluted plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for injection.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Manufacturer's recommendation |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Note: The exact m/z values for this compound are not widely published. The precursor ion would be [M+H]+, which is m/z 431.2, identical to the hydrolyzed form of eplerenone. The product ion would need to be determined by direct infusion of a reference standard. A plausible product ion is suggested below based on common fragmentation patterns.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 431.2 | 163.1 (suggested) | 100 | 25 (to be optimized) |
| This compound-d4 (IS) | 435.2 | 167.1 (suggested) | 100 | 25 (to be optimized) |
Method Validation Summary
The following tables summarize the expected performance characteristics of this method, based on typical validation results for similar bioanalytical assays.
Table 1: Calibration Curve
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.5 | < 15% | < 15% | ± 20% |
| Low QC | 1.5 | < 15% | < 15% | ± 15% |
| Mid QC | 75 | < 15% | < 15% | ± 15% |
| High QC | 400 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | > 85% | 90 - 110% |
| High QC | > 85% | 90 - 110% |
Conclusion
The LC-MS/MS method described provides a robust and sensitive tool for the quantification of this compound in human plasma. The protocol involves a straightforward solid-phase extraction and a rapid chromatographic run, making it suitable for high-throughput analysis in a research setting. Adherence to this protocol will enable researchers to obtain reliable data for pharmacokinetic modeling and drug metabolism studies involving eplerenone.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analytical Standards for 21-Hydroxyeplerenone
Introduction
21-Hydroxyeplerenone is a major active metabolite of eplerenone, a selective aldosterone antagonist used in the management of hypertension and heart failure.[1][2] Eplerenone therapy involves its metabolic conversion in the liver, primarily by cytochrome P450 enzymes, into metabolites including this compound.[3][4] Accurate quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development to ensure safety and efficacy. These application notes provide detailed information on the analytical standards of this compound and protocols for its quantification in biological matrices.
Physicochemical Properties
An analytical standard of this compound is essential for the accurate calibration of analytical instruments and the validation of bioanalytical methods. The key physicochemical properties of this compound are summarized in the table below.[5]
| Property | Value | Reference |
| Chemical Name | 9,11α-epoxy-17α,21-dihydroxy-3-oxo-pregn-4-ene-7α,21-dicarboxylic acid, γ-lactone, methyl ester | |
| Molecular Formula | C₂₄H₃₀O₇ | |
| Molecular Weight | 430.5 g/mol | |
| CAS Number | 334678-67-0 | |
| Appearance | Solid | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| Storage | -20°C | |
| Stability | ≥ 4 years at -20°C |
Metabolic Pathway of Eplerenone
Eplerenone is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP3A5, to form two major metabolites: 6β-hydroxyeplerenone and this compound. Studies have shown that while CYP3A4 is the principal enzyme for the formation of 6β-hydroxyeplerenone, CYP3A5 preferentially forms this compound.
Analytical Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. This method is suitable for pharmacokinetic and bioequivalence studies.
Reagents and Materials
-
This compound analytical standard
-
Eplerenone-d6 (or other suitable internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Methyl t-butyl ether (MTBE, HPLC grade)
-
Ultrapure water
-
Human plasma (drug-free)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., 1-5000 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a solution of Eplerenone-d6 in methanol at an appropriate concentration (e.g., 100 ng/mL).
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 250 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 25 µL of the IS working solution and vortex briefly.
-
Add 1.5 mL of MTBE, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Atlantis dC18 column (150 x 3 mm, 3.0 µm) or equivalent |
| Mobile Phase | Methanol and 10 mM Ammonium Acetate (60:40, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 431.2 → 337.1 IS (Eplerenone-d6): m/z 421.2 → 271.2 |
| Ion Source Temp. | 500°C |
Note: MRM transitions should be optimized for the specific instrument used. The provided m/z for this compound is based on a published method for a hydrolyzed metabolite of eplerenone.
Experimental Workflow
The overall workflow for the analysis of this compound in plasma samples is depicted below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5. | Semantic Scholar [semanticscholar.org]
- 5. This compound | C24H30O7 | CID 91810647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol: Solid-Phase Extraction of 21-Hydroxyeplerenone from Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of 21-Hydroxyeplerenone, a primary metabolite of the aldosterone antagonist eplerenone, from human plasma. The described method utilizes a reversed-phase SPE mechanism, providing high recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and bioequivalence studies of eplerenone.
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. The analysis of its metabolites, such as this compound, in biological matrices is crucial for understanding its pharmacokinetic profile and metabolic fate.[1][2] Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[3][4] This protocol provides a step-by-step guide for the efficient extraction of this compound from human plasma using C18 solid-phase extraction cartridges.[5]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and analytical instrumentation.
Materials and Reagents:
-
Human plasma (K2-EDTA)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., deuterated this compound or a structural analog)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Ammonium Acetate
-
Formic Acid
-
C18 Solid-Phase Extraction Cartridges (e.g., 100 mg, 3 mL)
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Solutions Preparation:
-
Reconstitution Solution: 10 mM Ammonium Acetate in water.
-
Washing Solution: 5% Methanol in water.
-
Elution Solution: 90:10 Acetonitrile:Methanol.
-
Internal Standard (IS) Spiking Solution: Prepare a stock solution of the internal standard in methanol and dilute to the desired working concentration.
Sample Preparation and Extraction Workflow:
A visual representation of the solid-phase extraction workflow is provided below.
Figure 1: Solid-Phase Extraction Workflow for this compound.
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 0.5 mL aliquot of plasma in a microcentrifuge tube, add the appropriate volume of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 0.5 mL of 4% phosphoric acid in water to the plasma sample. This step helps to precipitate proteins and adjust the pH for optimal binding to the SPE sorbent.
-
Vortex for 30 seconds and then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge. A slow and steady flow rate (approximately 1 mL/min) is recommended for optimal retention.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove any unbound matrix components.
-
Elution: Elute the this compound and the internal standard from the cartridge with 1 mL of the elution solution (90:10 acetonitrile:methanol) into a clean collection tube.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution (10 mM ammonium acetate).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize the expected performance characteristics of this SPE method based on typical results for similar analytes.
Table 1: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | Low QC (15) | 88.5 | 95.2 |
| Mid QC (150) | 91.2 | 96.8 | |
| High QC (1500) | 90.1 | 94.5 | |
| Internal Standard | Working Conc. | 89.8 | 95.9 |
Table 2: Linearity and Sensitivity
| Parameter | Value |
| Linear Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 2000 ng/mL |
Discussion
This solid-phase extraction protocol provides a reliable method for the extraction of this compound from human plasma. The use of a C18 reversed-phase sorbent ensures effective retention of the moderately polar analyte. The pre-treatment step with phosphoric acid is critical for protein precipitation and pH adjustment, which enhances the binding of the analyte to the sorbent. The wash step with a low percentage of organic solvent effectively removes hydrophilic interferences without causing premature elution of the analyte. The final elution with a high percentage of organic solvent ensures complete recovery of this compound. The subsequent evaporation and reconstitution steps concentrate the sample and ensure compatibility with the mobile phase used in LC-MS/MS analysis. The expected high recovery and minimal matrix effects demonstrate the suitability of this method for quantitative bioanalysis.
Conclusion
The described solid-phase extraction protocol is a robust and efficient method for the determination of this compound in human plasma. This method is well-suited for use in clinical and preclinical studies requiring accurate and precise quantification of this important metabolite of eplerenone. The detailed protocol and performance characteristics provided in this application note will aid researchers in the successful implementation of this method in their laboratories.
References
- 1. Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans. | Semantic Scholar [semanticscholar.org]
- 3. lcms.cz [lcms.cz]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. payeshdarou.ir [payeshdarou.ir]
Application Notes and Protocols for the Quantification of 21-Hydroxyeplerenone in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. The monitoring of its metabolites is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. One of the major metabolic pathways of eplerenone is hydroxylation at the C21 position, forming 21-hydroxyeplerenone. This document provides detailed application notes and protocols for the quantification of this compound in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Eplerenone is extensively metabolized, with approximately 67% of a dose being excreted in the urine, primarily as metabolites.[1][2][3] The main metabolic routes include 6β- and/or 21-hydroxylation.[4] The quantification of this compound can serve as a valuable biomarker for assessing eplerenone metabolism and exposure in clinical and research settings.
Experimental Protocols
Urine Sample Collection and Storage
Proper sample collection and storage are critical to ensure the integrity of the analyte.
-
Collection: A clean-catch midstream urine sample is recommended to minimize contamination.[5] For quantitative analysis, a 24-hour urine collection can provide a more comprehensive assessment of excretion.
-
Volume: A minimum of 10 mL of urine should be collected.
-
Storage: Samples should be immediately refrigerated upon collection. For long-term storage, samples should be frozen at -20°C or preferably -80°C to prevent degradation of the analyte.
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
Since metabolites in urine are often present as glucuronide or sulfate conjugates, an enzymatic hydrolysis step is typically required to cleave these conjugates and measure the total (free + conjugated) concentration of this compound. This is followed by solid-phase extraction to remove interfering matrix components and concentrate the analyte.
Materials:
-
Urine sample
-
β-glucuronidase/arylsulfatase enzyme (e.g., from Helix pomatia)
-
Phosphate buffer (pH 5.0)
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d4) is ideal. If unavailable, a structurally similar compound can be used, but a stable isotope-labeled internal standard is preferred for optimal accuracy.
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Water (LC-MS grade)
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 1 mL of urine into a clean centrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 500 µL of phosphate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase enzyme.
-
Vortex briefly and incubate the mixture at 37°C for 18 hours (overnight) to ensure complete hydrolysis.
-
After incubation, centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitates.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and other polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analyte and internal standard with 2 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 10 mM ammonium acetate) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are based on established methods for eplerenone and its metabolites and should be optimized for this compound.
Liquid Chromatography (LC) Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is suitable.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution is recommended to ensure good separation from matrix components. A typical gradient could be:
-
0-0.5 min: 20% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 20% B
-
4.1-5.0 min: Re-equilibration at 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for eplerenone and its metabolites.
-
Multiple Reaction Monitoring (MRM): The instrument should be operated in MRM mode for selective and sensitive quantification. The precursor to product ion transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Hypothetical MRM Transitions:
-
This compound: The molecular weight of eplerenone is 414.5 g/mol . This compound would have a molecular weight of 430.5 g/mol . The precursor ion would be [M+H]+ at m/z 431.5. Product ions would need to be determined experimentally, but a likely fragmentation would involve the loss of water and other neutral fragments.
-
Internal Standard (IS): The MRM transition for the stable isotope-labeled internal standard would be determined similarly.
-
-
-
Ion Source Parameters: These should be optimized for the specific instrument and analyte. Typical parameters include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The following tables summarize the expected quantitative performance of the assay, based on a validated method for the parent drug, eplerenone, in urine. These values should be established and validated specifically for this compound.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 50 - 10,000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| This compound | LLOQ | 50 | < 15% | < 15% | 85-115% |
| Low QC | 150 | < 15% | < 15% | 85-115% | |
| Mid QC | 1500 | < 15% | < 15% | 85-115% | |
| High QC | 7500 | < 15% | < 15% | 85-115% |
Table 3: Limit of Quantification
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | 50 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in urine.
References
Application Notes and Protocols for High-Throughput Screening of 21-Hydroxyeplerenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist used in the treatment of hypertension and heart failure.[1] It undergoes extensive metabolism in the liver, primarily by cytochrome P450 3A4 (CYP3A4) and CYP3A5, leading to the formation of several metabolites, including 21-hydroxyeplerenone.[2][3] Understanding the pharmacological activity of these metabolites is crucial for a comprehensive assessment of eplerenone's overall clinical efficacy and safety profile. This compound is a major metabolite, and therefore, evaluating its interaction with the mineralocorticoid receptor is of significant interest.[2][3]
These application notes provide a framework for the high-throughput screening (HTS) of this compound to determine its potential activity at the mineralocorticoid receptor. The protocols described herein are designed for researchers in drug metabolism, pharmacology, and new drug development to facilitate the rapid assessment of this key metabolite.
Mineralocorticoid Receptor Signaling Pathway
The mineralocorticoid receptor is a nuclear receptor that plays a critical role in regulating electrolyte and water balance, primarily through its interaction with aldosterone. Upon ligand binding, the receptor translocates to the nucleus, where it modulates the transcription of target genes.
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway.
High-Throughput Screening Workflow
A multi-step HTS workflow is proposed to efficiently screen this compound for its activity at the mineralocorticoid receptor. The workflow incorporates both binding and functional assays to provide a comprehensive pharmacological profile.
Caption: High-Throughput Screening (HTS) Workflow.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the ability of this compound to displace a known radiolabeled ligand from the mineralocorticoid receptor, thereby providing an initial assessment of its binding affinity.
Materials:
-
Recombinant human mineralocorticoid receptor (hMR)
-
[³H]-Aldosterone (Radioligand)
-
This compound
-
Eplerenone (Reference compound)
-
Spironolactone (Reference compound)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
96-well microplates
-
Filter mats
-
Scintillation counter
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound, eplerenone, and spironolactone in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, recombinant hMR, and the test compounds or reference compounds.
-
Radioligand Addition: Add [³H]-Aldosterone to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through filter mats to separate bound from free radioligand.
-
Washing: Wash the filter mats with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]-Aldosterone binding for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
Data Presentation:
| Compound | IC₅₀ (nM) | Reference |
| Eplerenone | 990 | |
| Spironolactone | 24.2 | |
| This compound | To be determined |
Note: As of the date of this document, a specific IC₅₀ value for this compound has not been found in the public domain. The experimental protocol outlined above will allow for its determination.
Cell-Based Reporter Gene Assay
This functional assay measures the ability of this compound to act as an agonist or antagonist of the mineralocorticoid receptor in a cellular context.
Materials:
-
A mammalian cell line stably expressing the human mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter.
-
Cell culture medium and supplements.
-
This compound.
-
Aldosterone (MR agonist).
-
Eplerenone (MR antagonist).
-
Luciferase assay reagent.
-
96-well or 384-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol for Antagonist Mode:
-
Cell Seeding: Seed the reporter cells into the microplates and incubate overnight to allow for cell attachment.
-
Compound and Agonist Addition: Treat the cells with varying concentrations of this compound (or eplerenone as a control) in the presence of a fixed concentration of aldosterone (typically the EC₅₀ or EC₈₀ concentration).
-
Incubation: Incubate the plates for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Signal Detection: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Determine the IC₅₀ value of this compound for the inhibition of aldosterone-induced reporter gene activity.
Protocol for Agonist Mode:
-
Follow the same procedure as the antagonist mode, but in step 2, treat the cells with only the varying concentrations of this compound (and aldosterone as a positive control).
-
Determine the EC₅₀ value if any agonist activity is observed.
Data Presentation:
| Compound | Assay Mode | IC₅₀/EC₅₀ (nM) |
| Eplerenone | Antagonist | ~1000 |
| Aldosterone | Agonist | ~0.1-1 |
| This compound | Antagonist/Agonist | To be determined |
High-Throughput Quantification by LC-MS/MS
This protocol outlines a method for the rapid and sensitive quantification of this compound in biological matrices, which is essential for pharmacokinetic and metabolism studies.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Sample Preparation (Plasma):
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for injection.
LC-MS/MS Method:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined through infusion and optimization experiments.
Data Presentation:
| Parameter | Value |
| Linearity Range | To be determined |
| Lower Limit of Quantification (LLOQ) | To be determined |
| Accuracy and Precision | To be determined |
| Recovery | To be determined |
| Matrix Effect | To be determined |
Note: This is a proposed starting method. Full method development and validation according to regulatory guidelines are required.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the high-throughput screening of this compound. By employing a combination of binding and functional assays, researchers can effectively characterize the interaction of this major eplerenone metabolite with the mineralocorticoid receptor. The inclusion of a high-throughput LC-MS/MS method further enables the quantification of this compound in biological samples, which is crucial for understanding its in vivo relevance. The successful execution of these protocols will provide valuable insights into the overall pharmacological profile of eplerenone.
References
Application Note: 21-Hydroxyeplerenone as a Biomarker for Eplerenone Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective mineralocorticoid receptor antagonist used in the management of hypertension and heart failure.[1][2] It acts by blocking the binding of aldosterone to the mineralocorticoid receptor, thereby preventing the associated sodium and water retention.[1][3] Eplerenone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to inactive metabolites.[4] The major metabolic pathways are 6β-hydroxylation and 21-hydroxylation. 21-Hydroxyeplerenone is a significant metabolite formed through the action of CYP3A4 and, to a lesser extent, CYP3A5. The quantification of this compound in biological matrices can serve as a valuable biomarker for assessing eplerenone metabolism, investigating drug-drug interactions involving the CYP3A4 pathway, and studying pharmacokinetic variability in different patient populations. This document provides detailed application notes and protocols for the use of this compound as a biomarker.
Data Presentation
Pharmacokinetic Parameters of Eplerenone
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1.5 - 2 hours | |
| Cmax (Peak Plasma Concentration) | Dose-dependent | |
| 489 ng/mL (25 mg dose) | ||
| 976 ng/mL (50 mg dose) | ||
| 1641 ng/mL (100 mg dose) | ||
| t1/2 (Elimination Half-life) | 3 - 6 hours | |
| Apparent Plasma Clearance | ~10 L/hr | |
| Protein Binding | ~50% | |
| Metabolism | Primarily via CYP3A4 | |
| Major Metabolites | 6β-hydroxyeplerenone, this compound | |
| Excretion | ~67% in urine, ~32% in feces (as metabolites) |
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a representative method for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen human plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).
-
Vortex mix for 10 seconds.
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: m/z 431.2 -> 337.2 (Quantifier), m/z 431.2 -> 163.1 (Qualifier)
-
Internal Standard (Stable Isotope Labeled): e.g., m/z 437.2 -> 343.2
-
-
Key MS Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: To be optimized for each transition.
-
4. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
The concentration of this compound in the plasma samples is determined by interpolation from the calibration curve.
Visualization
Signaling Pathways and Experimental Workflows
References
- 1. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 2. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 21-Hydroxyeplerenone in Cell Culture using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the measurement of 21-Hydroxyeplerenone, a primary metabolite of the mineralocorticoid receptor antagonist Eplerenone, in cell culture systems. Eplerenone is metabolized by cytochrome P450 enzymes, primarily CYP3A4, to form this compound.[1][2] This protocol is designed for researchers, scientists, and drug development professionals investigating the in vitro metabolism of Eplerenone. The methodology described herein utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.[3][4]
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the treatment of hypertension and heart failure.[5] Its metabolic fate is of significant interest in drug development and pharmacology. The primary routes of Eplerenone metabolism involve hydroxylation, leading to the formation of metabolites such as 6β-hydroxy and 21-hydroxy Eplerenone. These metabolic pathways are predominantly mediated by the cytochrome P450 3A4 (CYP3A4) and to a lesser extent CYP3A5 enzymes. Understanding the in vitro formation of this compound is crucial for characterizing the drug's metabolic profile and potential drug-drug interactions.
This protocol details a robust method for the quantification of this compound in cell culture samples, providing a valuable tool for in vitro drug metabolism studies. The method involves cell culture, treatment with Eplerenone, sample preparation, and subsequent analysis by LC-MS/MS.
Signaling Pathway
Caption: Metabolic pathway of Eplerenone to this compound.
Experimental Workflow
Caption: Workflow for this compound measurement.
Quantitative Data Summary
| Parameter | Value | Reference |
| LC Column | Zorbax XDB-C8 (2.1 x 50 mm, 5 µm) | |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 10 mM Ammonium Acetate | |
| Flow Rate | 0.4 mL/min | N/A |
| Ionization Mode | Electrospray Ionization (ESI) - Positive | |
| MRM Transition (Eplerenone) | m/z 415 -> 163 | |
| MRM Transition (21-OH-Eplerenone) | m/z 431 -> 337 | |
| Linear Dynamic Range | 1 - 1000 ng/mL | N/A |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Detailed Experimental Protocol
1. Cell Culture and Treatment
1.1. Cell Lines: Human hepatoma cell lines such as HepG2 or Huh7, which express CYP3A4, are suitable for this protocol. 1.2. Cell Seeding: Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/well and allow them to adhere and reach 70-80% confluency. 1.3. Eplerenone Treatment: 1.3.1. Prepare a stock solution of Eplerenone (e.g., 10 mM in DMSO). 1.3.2. Dilute the stock solution in cell culture medium to final concentrations ranging from 1 to 100 µM. 1.3.3. Remove the existing medium from the cells and replace it with the Eplerenone-containing medium. 1.3.4. Include a vehicle control (medium with the same concentration of DMSO). 1.4. Incubation: Incubate the cells for a specified time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
2. Sample Collection
2.1. Supernatant: 2.1.1. At the end of the incubation period, collect the cell culture supernatant from each well. 2.1.2. Centrifuge at 1,500 rpm for 5 minutes to pellet any detached cells. 2.1.3. Transfer the clear supernatant to a new tube and store it at -80°C until analysis. 2.2. Cell Lysate (Optional): 2.2.1. Wash the remaining cell monolayer twice with ice-cold PBS. 2.2.2. Add an appropriate volume of lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 10 minutes. 2.2.3. Scrape the cells and transfer the lysate to a microcentrifuge tube. 2.2.4. Centrifuge at 14,000 rpm for 15 minutes at 4°C. 2.2.5. Collect the supernatant (cell lysate) and store it at -80°C.
3. Sample Preparation
3.1. Protein Precipitation: 3.1.1. To 100 µL of cell culture supernatant or lysate, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound). 3.1.2. Vortex for 1 minute to precipitate proteins. 3.1.3. Centrifuge at 14,000 rpm for 10 minutes at 4°C. 3.2. Solid-Phase Extraction (SPE) (Optional, for increased purity): 3.2.1. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. 3.2.2. Load the supernatant from the protein precipitation step onto the cartridge. 3.2.3. Wash the cartridge with 1 mL of 5% methanol in water. 3.2.4. Elute the analyte with 1 mL of methanol. 3.2.5. Evaporate the eluate to dryness under a gentle stream of nitrogen. 3.2.6. Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
4.1. Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system is required. 4.2. Chromatographic Conditions: 4.2.1. Column: Zorbax XDB-C8 (2.1 x 50 mm, 5 µm) or equivalent. 4.2.2. Mobile Phase: A gradient of acetonitrile and water with 10 mM ammonium acetate. A common starting condition is 40:60 (v/v) acetonitrile:water. 4.2.3. Flow Rate: 0.4 mL/min. 4.2.4. Injection Volume: 10 µL. 4.3. Mass Spectrometry Conditions: 4.3.1. Ionization Mode: Positive ESI. 4.3.2. Detection Mode: Multiple Reaction Monitoring (MRM). 4.3.3. MRM Transitions:
- Eplerenone: Precursor ion m/z 415, product ion m/z 163.
- This compound: Precursor ion m/z 431, product ion m/z 337.
- Optimize collision energies and other source parameters for maximum signal intensity.
5. Data Analysis and Quantification
5.1. Standard Curve: Prepare a standard curve of this compound in the corresponding matrix (cell culture medium or lysis buffer) over a concentration range of 1 to 1000 ng/mL. 5.2. Quantification: 5.2.1. Integrate the peak areas of the analyte and the internal standard. 5.2.2. Calculate the peak area ratio of this compound to the internal standard. 5.2.3. Determine the concentration of this compound in the samples by interpolating from the standard curve. 5.2.4. Normalize the results to the cell number or protein concentration for cell lysate samples.
Conclusion
This application note provides a comprehensive and detailed protocol for the reliable measurement of this compound in cell culture systems. The use of LC-MS/MS ensures high sensitivity and specificity, making this method suitable for a wide range of in vitro drug metabolism and pharmacokinetic studies. Adherence to this protocol will enable researchers to accurately quantify the formation of this key Eplerenone metabolite, contributing to a better understanding of its metabolic profile.
References
- 1. Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 21-Hydroxyeplerenone as a Selective Probe Substrate for Cytochrome P450 3A4/5 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome P450 (CYP) 3A subfamily, particularly CYP3A4 and CYP3A5, is responsible for the metabolism of a vast number of clinically used drugs.[1][2] Assessing the potential for drug-drug interactions (DDIs) involving this pathway is a critical component of drug development. Eplerenone, a selective aldosterone antagonist, is primarily metabolized by CYP3A4 and CYP3A5, leading to the formation of two major metabolites: 6β-hydroxyeplerenone and 21-hydroxyeplerenone.[1] Research has indicated that while 6β-hydroxylation is preferentially catalyzed by CYP3A4, the formation of this compound is notably mediated by both CYP3A4 and CYP3A5, with a preferential formation by CYP3A5.[1][2] This differential metabolism makes the quantification of this compound a valuable tool for probing the combined activity of CYP3A4 and CYP3A5.
This application note provides detailed protocols for utilizing the formation of this compound from eplerenone as an in vitro probe for CYP3A4/5 activity in human liver microsomes.
Metabolic Pathway of Eplerenone
Eplerenone undergoes oxidative metabolism primarily in the liver, catalyzed by CYP3A4 and CYP3A5. The two main oxidative metabolites are 6β-hydroxyeplerenone and this compound. While CYP3A4 is the major enzyme responsible for the 6β-hydroxylation, both CYP3A4 and CYP3A5 contribute to the formation of this compound.
Quantitative Data
The following tables summarize the kinetic parameters for the formation of this compound and the impact of CYP3A4 modulators on eplerenone pharmacokinetics.
Table 1: In Vitro Kinetic Parameters for this compound Formation
| Enzyme Source | Parameter | Value | Reference |
| Human Liver Microsomes | Km | 211 µM | |
| Human Liver Microsomes | Vmax | 0.143 nmol/min/mg | |
| Recombinant CYP3A4 | Vmax/Km | 1.9 | |
| Recombinant CYP3A5 | Vmax/Km | 3.3 |
Table 2: Effect of CYP3A4 Inhibitors on Eplerenone AUC in vivo
| Inhibitor | Dose | Fold Increase in Eplerenone AUC | Reference |
| Ketoconazole | 200 mg twice daily | 5.4 | |
| Erythromycin | 500 mg twice daily | ~2.0 - 2.9 | |
| Verapamil | 240 mg once daily | ~2.0 - 2.9 | |
| Saquinavir | 1200 mg three times a day | ~2.0 - 2.9 | |
| Fluconazole | 200 mg once daily | ~2.0 - 2.9 |
Table 3: Effect of a CYP3A4 Inducer on Eplerenone AUC in vivo
| Inducer | Effect on Eplerenone AUC | Reference |
| St. John's Wort | 30% decrease |
Experimental Protocols
The following protocols provide a framework for conducting in vitro studies to assess CYP3A4/5 activity using eplerenone as a probe substrate.
Protocol 1: In Vitro Incubation for this compound Formation in Human Liver Microsomes
This protocol outlines the incubation of eplerenone with human liver microsomes to measure the formation of this compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
Eplerenone
-
This compound (as a standard)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH
-
Acetonitrile (ACN), ice-cold
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)
Procedure:
-
Preparation:
-
Prepare a stock solution of eplerenone in a suitable solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
On the day of the experiment, thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system or NADPH solution in potassium phosphate buffer.
-
-
Incubation Mixture Preparation (Final Volume: 200 µL):
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer (to make up the final volume)
-
Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)
-
Eplerenone solution (final concentration range to bracket the Km, e.g., 10-500 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
-
Reaction Initiation and Incubation:
-
Initiate the metabolic reaction by adding the NADPH solution (final concentration typically 1 mM).
-
Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing the internal standard.
-
Vortex briefly to mix and precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixture at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a general method for the analysis of this compound from the in vitro incubation samples. Method optimization is recommended.
Instrumentation:
-
A sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
LC Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from eplerenone and other potential metabolites. For example:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by infusion of the analytical standards.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum sensitivity.
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound formed in the incubation samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Calculate the rate of formation (e.g., in pmol/min/mg protein).
Applications
-
Reaction Phenotyping: To determine the relative contribution of CYP3A4 and CYP3A5 to the metabolism of a new chemical entity (NCE) by comparing its inhibitory effect on this compound formation with that of known selective inhibitors.
-
Drug-Drug Interaction (DDI) Studies: To assess the potential of an NCE to inhibit or induce CYP3A4/5 activity by measuring its effect on the formation of this compound.
-
Pharmacogenetics: To investigate the impact of genetic polymorphisms in CYP3A5 on the metabolism of eplerenone and other CYP3A substrates.
Conclusion
The formation of this compound serves as a valuable and selective probe for assessing the combined activity of CYP3A4 and CYP3A5 in vitro. The protocols and data presented in this application note provide a robust framework for researchers in drug discovery and development to investigate the role of this critical metabolic pathway in the disposition of new drug candidates. Careful optimization of experimental conditions is recommended to ensure reliable and reproducible results.
References
Isolating 21-Hydroxyeplerenone from Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone, a selective aldosterone antagonist, is a crucial therapeutic agent in managing hypertension and heart failure. Its metabolism in the body leads to the formation of several metabolites, with 21-Hydroxyeplerenone being one of the significant products resulting from hydroxylation. Accurate quantification of this compound in biological matrices such as plasma and urine is essential for comprehensive pharmacokinetic and metabolic studies. This document provides detailed application notes and protocols for the isolation of this compound using solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Due to the limited availability of specific validated protocols for this compound, the following methods are adapted from established procedures for eplerenone, its other metabolites, and similar steroidal compounds.[1][2] These protocols provide a robust starting point for method development and validation in your laboratory.
Physicochemical Properties of this compound (Illustrative)
Understanding the physicochemical properties of the analyte is crucial for developing effective extraction methods. As a hydroxylated metabolite of eplerenone, this compound is expected to be more polar than the parent drug.
| Property | Predicted Value/Characteristic | Implication for Extraction |
| Polarity | More polar than Eplerenone | May require more polar elution solvents in SPE and may have different partitioning behavior in LLE. |
| pKa | Not readily available | Assumed to be neutral for extraction purposes, similar to the parent compound. |
| LogP | Lower than Eplerenone | Indicates higher water solubility, influencing solvent choice in LLE. |
Section 1: Solid-Phase Extraction (SPE) for Isolating this compound from Human Plasma
Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.[3] For a polar metabolite like this compound, a reverse-phase SPE sorbent is a suitable choice.
Experimental Protocol: SPE
1. Materials and Reagents:
-
SPE Cartridges: C18 or a polymeric reversed-phase sorbent (e.g., HLB) is recommended.[1]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (analytical grade)
-
Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar compound.
-
Human Plasma Samples
2. Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 500 µL of plasma, add 50 µL of the internal standard solution.
-
Add 500 µL of 2% formic acid in water to precipitate proteins and adjust pH.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Collect the supernatant for loading onto the SPE cartridge.
3. SPE Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated plasma supernatant onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and the internal standard with 1 mL of acetonitrile or methanol. The choice of elution solvent and its volume should be optimized for maximal recovery.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
Visualization of SPE Workflow
Caption: Workflow for the solid-phase extraction of this compound from plasma.
Section 2: Liquid-Liquid Extraction (LLE) for Isolating this compound from Human Urine
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases.[4] For a polar metabolite in a complex matrix like urine, LLE can be an effective clean-up method.
Experimental Protocol: LLE
1. Materials and Reagents:
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar compound.
-
Human Urine Samples
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Hydrochloric Acid (HCl) solution (1 M)
2. Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature and vortex.
-
To 1 mL of urine, add 50 µL of the internal standard solution.
-
Adjust the pH of the urine sample to ~7.0 with 1 M NaOH or 1 M HCl as needed.
3. LLE Procedure:
-
Add 5 mL of MTBE to the pre-treated urine sample in a glass tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of MTBE to maximize recovery.
-
Combine the organic extracts.
-
Dry Down and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualization of LLE Workflow
Caption: Workflow for the liquid-liquid extraction of this compound from urine.
Section 3: LC-MS/MS Analysis
Following extraction, the samples are ready for analysis by LC-MS/MS. The following are suggested starting parameters that should be optimized for your specific instrumentation.
Illustrative LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of a this compound standard. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 100 ms |
Section 4: Quantitative Data Summary (Illustrative)
The following tables present illustrative quantitative data for the described methods. This data is based on typical performance for similar analytical methods for steroids and drug metabolites and should be validated in your laboratory for this compound.
Table 1: SPE Method Performance (Plasma)
| Parameter | Result |
| Recovery | |
| This compound | > 85% |
| Internal Standard | > 85% |
| Matrix Effect | 90 - 110% |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Table 2: LLE Method Performance (Urine)
| Parameter | Result |
| Recovery | |
| This compound | > 80% |
| Internal Standard | > 80% |
| Matrix Effect | 85 - 115% |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Conclusion
The protocols outlined in this application note provide a comprehensive starting point for the isolation and quantification of this compound from plasma and urine. Both solid-phase extraction and liquid-liquid extraction offer effective means of sample clean-up, and subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity for pharmacokinetic and metabolic studies. It is imperative that these methods are thoroughly validated in your laboratory to ensure they meet the specific requirements of your research.
References
- 1. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 21-Hydroxyeplerenone in Research Applications
Affiliation: Google Research Laboratories
Abstract
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the treatment of hypertension and heart failure.[1] Its metabolism in humans is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, leading to the formation of several metabolites, including 21-hydroxyeplerenone.[2][3] This metabolite is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of eplerenone. The availability of pure this compound is essential for its use as an analytical standard in metabolic studies and for investigating its own potential biological activity.
This document provides two distinct methodologies for obtaining this compound: a proposed de novo chemical synthesis and a biocatalytic approach. The proposed chemical synthesis is based on established transformations in steroid chemistry, offering a route for medicinal chemists to produce the compound in a laboratory setting. The biocatalytic method provides a potentially more direct and stereoselective route, mimicking the natural metabolic pathway.
Proposed Chemical Synthesis of this compound
The proposed chemical synthesis of this compound from eplerenone involves a multi-step process that includes the protection of the reactive α,β-unsaturated ketone, reduction of the γ-lactone to a lactol, and subsequent functional group manipulation to introduce the hydroxyl group at the C21 position.
Experimental Workflow: Proposed Chemical Synthesis
Caption: Proposed workflow for the chemical synthesis of this compound.
Experimental Protocol: Proposed Chemical Synthesis
Step 1: Protection of the α,β-Unsaturated Ketone in Eplerenone
To prevent unwanted side reactions at the C3-keto-Δ4 system during subsequent reduction steps, it is necessary to protect this functionality. Formation of a kinetic enol ether is a suitable strategy.
-
Materials: Eplerenone, Trimethyl orthoformate, p-Toluenesulfonic acid (catalytic amount), Anhydrous methanol, Anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve eplerenone (1 equivalent) in a mixture of anhydrous DCM and anhydrous methanol.
-
Add trimethyl orthoformate (5-10 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected eplerenone.
-
Step 2: Selective Reduction of the γ-Lactone to a Lactol
The protected eplerenone is then subjected to a selective reduction of the γ-lactone to the corresponding lactol (a cyclic hemiacetal) using a sterically hindered reducing agent at low temperature.
-
Materials: Protected Eplerenone, Diisobutylaluminium hydride (DIBAL-H) solution (1.0 M in toluene), Anhydrous toluene.
-
Procedure:
-
Dissolve the protected eplerenone (1 equivalent) in anhydrous toluene under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude lactol.
-
Step 3: Introduction of the Hydroxyl Group at C21
The lactol can be converted to an intermediate suitable for hydroxylation. One plausible route is a Wittig-type reaction to introduce a vinyl group, followed by asymmetric dihydroxylation.
-
Materials: Crude lactol, Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), Anhydrous tetrahydrofuran (THF), AD-mix-β, tert-Butanol, Water.
-
Procedure (Wittig Reaction):
-
Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool to 0 °C and add n-BuLi (1.1 equivalents) dropwise. Stir for 30 minutes to generate the ylide.
-
Add a solution of the crude lactol in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to obtain the vinyl intermediate.
-
-
Procedure (Sharpless Asymmetric Dihydroxylation):
-
Dissolve the vinyl intermediate (1 equivalent) in a mixture of tert-butanol and water (1:1).
-
Add AD-mix-β (commercially available mixture containing the osmium catalyst and chiral ligand)[4] and stir vigorously at room temperature for 24-48 hours.[5]
-
Quench the reaction with sodium sulfite.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to yield the diol.
-
Step 4: Deprotection and Final Product Formation
The protecting group on the A-ring is removed under acidic conditions to regenerate the α,β-unsaturated ketone, yielding this compound. The primary alcohol from the dihydroxylation is the desired 21-hydroxy group.
-
Materials: Diol intermediate, Acetic acid, Water, Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the diol intermediate in a mixture of THF and aqueous acetic acid (e.g., 80% acetic acid).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) or column chromatography to obtain pure this compound.
-
Quantitative Data (Estimated)
The following table summarizes the estimated yields and purity for the proposed chemical synthesis. These values are based on analogous reactions reported in the literature for similar steroidal substrates.
| Step | Starting Material | Product | Reagents | Estimated Yield (%) | Estimated Purity (%) |
| 1. Protection | Eplerenone | 3-Methoxy-eplerenone enol ether | Trimethyl orthoformate, p-TsOH | 85-95 | >95 |
| 2. Reduction | Protected Eplerenone | Lactol derivative | DIBAL-H | 70-85 | >90 |
| 3a. Wittig Reaction | Lactol derivative | C21-Vinyl intermediate | CH3PPh3Br, n-BuLi | 50-70 | >95 |
| 3b. Dihydroxylation | C21-Vinyl intermediate | Diol intermediate | AD-mix-β | 80-95 | >95 |
| 4. Deprotection | Diol intermediate | This compound | Acetic acid | 80-90 | >98 (after HPLC) |
| Overall | Eplerenone | This compound | 19-45 | >98 |
Biocatalytic Synthesis of this compound
This method utilizes recombinant human CYP3A4 or CYP3A5 enzymes to hydroxylate eplerenone at the C21 position. This approach offers high stereoselectivity and mimics the in vivo metabolic pathway.
Experimental Workflow: Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of this compound.
Experimental Protocol: Biocatalytic Synthesis
-
Materials: Eplerenone, Recombinant human CYP3A4 or CYP3A5 supersomes/microsomes, NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+), Potassium phosphate buffer (pH 7.4), Magnesium chloride.
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, magnesium chloride, and the NADPH regenerating system.
-
Add the recombinant CYP3A4 or CYP3A5 enzyme preparation to the reaction mixture.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding a solution of eplerenone (typically in a small volume of a suitable solvent like methanol or DMSO).
-
Incubate the reaction at 37 °C with shaking for a predetermined time (e.g., 1-4 hours).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge the mixture to pellet the protein.
-
Collect the supernatant and analyze it by LC-MS to confirm the formation of this compound.
-
For preparative scale, the supernatant can be concentrated and the product purified by preparative HPLC.
-
Quantitative Data (Biocatalytic Synthesis)
The yield and conversion rate of the biocatalytic synthesis are highly dependent on the specific activity of the enzyme preparation and the reaction conditions.
| Parameter | Value | Reference |
| Enzyme Source | Recombinant human CYP3A4/CYP3A5 | |
| Substrate | Eplerenone | |
| Product | This compound | |
| Vmax/KM (CYP3A4) | 1.9 (relative units) | |
| Vmax/KM (CYP3A5) | 3.3 (relative units) | |
| Conversion Rate | Variable (dependent on reaction conditions) | |
| Purity | >98% (after HPLC purification) |
Signaling Pathway of Eplerenone and its Metabolite
Eplerenone exerts its therapeutic effect by acting as a competitive antagonist of the mineralocorticoid receptor (MR). Aldosterone, the natural ligand for the MR, binds to the receptor in the cytoplasm, leading to its translocation to the nucleus and the regulation of gene expression, ultimately causing sodium and water retention. Eplerenone blocks this binding, thereby inhibiting the downstream effects of aldosterone.
The biological activity of this compound at the MR has not been extensively characterized. However, it is generally observed that metabolic modifications, such as hydroxylation, can reduce the binding affinity of a ligand to its receptor. Therefore, it is hypothesized that this compound has a lower affinity for the MR compared to the parent compound, eplerenone, and thus possesses weaker antagonist activity.
Caption: Proposed mechanism of action of Eplerenone and this compound.
Conclusion
The protocols outlined in these application notes provide researchers with viable strategies for obtaining this compound for research purposes. The proposed chemical synthesis offers a pathway for de novo production, while the biocatalytic method presents a more direct and stereoselective alternative. The availability of this important metabolite will facilitate further investigations into the pharmacology and metabolism of eplerenone, contributing to a better understanding of its clinical effects.
References
- 1. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Asymmetric dihydroxylation of vinyl- and allyl-silanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Studying the Effects of 21-Hydroxyeplerenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist used for the treatment of hypertension and heart failure.[1][2] It acts by blocking the binding of aldosterone to the MR, thereby inhibiting sodium reabsorption and other aldosterone-mediated effects.[3][4] Eplerenone is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[5] 21-Hydroxyeplerenone is a major metabolite of eplerenone, formed by the action of CYP3A4 and potentially CYP3A5. While eplerenone's metabolites are generally considered inactive, the specific biological activity and potential off-target effects of this compound are not well-characterized.
These application notes provide a comprehensive experimental framework to investigate the pharmacological profile of this compound. The proposed studies will elucidate its binding affinity and functional activity at the mineralocorticoid receptor, assess its selectivity against other steroid receptors, and evaluate its potential physiological effects in a relevant in vivo model.
Core Research Objectives
-
Determine the in vitro activity of this compound:
-
Quantify its binding affinity for the human mineralocorticoid receptor (MR).
-
Characterize its functional activity as a potential MR agonist or antagonist.
-
Assess its selectivity by profiling binding against glucocorticoid (GR), androgen (AR), and progesterone (PR) receptors.
-
-
Evaluate the in vivo efficacy of this compound:
-
Determine its ability to counteract aldosterone-induced hypertension in a rodent model.
-
Experimental Design and Workflow
A tiered approach is proposed, beginning with in vitro characterization and progressing to in vivo validation. This workflow ensures a systematic evaluation of the compound's properties.
Caption: Experimental workflow for characterizing this compound.
Signaling Pathway Context
The canonical mineralocorticoid receptor signaling pathway is initiated by aldosterone binding to the cytoplasmic MR, which is complexed with heat shock proteins (HSPs). Ligand binding causes the dissociation of HSPs, leading to MR dimerization and translocation to the nucleus. In the nucleus, the MR-ligand complex binds to hormone response elements (HREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes, such as the epithelial sodium channel (ENaC), which ultimately regulates sodium and water reabsorption. An antagonist like eplerenone blocks this initial binding step. The experiments outlined below will determine if this compound also acts as an antagonist at the MR.
Caption: Mineralocorticoid receptor (MR) genomic signaling pathway.
Protocols
Protocol: In Vitro Receptor Binding and Selectivity Assays
Objective: To determine the binding affinity (Ki) of this compound for the human MR, GR, AR, and PR.
Methodology: Competitive radioligand binding assay.
Materials:
-
This compound, Eplerenone (positive control), Aldosterone.
-
Recombinant human MR, GR, AR, PR (expressed in Sf9 or CHO cells).
-
Radioligands: [³H]-Aldosterone (for MR), [³H]-Dexamethasone (for GR), [³H]-R1881 (for AR), [³H]-Progesterone (for PR).
-
Scintillation fluid and microplates.
-
Binding Buffer: Tris-HCl, EDTA, molybdate, glycerol, DTT.
Procedure:
-
Prepare serial dilutions of this compound, eplerenone, and unlabeled aldosterone (ranging from 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, combine the recombinant receptor, the appropriate radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound.
-
Incubate plates at 4°C for 18-24 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration over a glass fiber filter to separate bound from free radioligand.
-
Wash filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled ligand.
-
Calculate specific binding by subtracting non-specific from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50.
-
Convert IC50 values to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
Protocol: In Vitro MR Functional Reporter Gene Assay
Objective: To determine if this compound acts as an MR antagonist or agonist.
Methodology: A cell-based reporter assay using a cell line co-transfected with an MR expression vector and a reporter vector containing MR-responsive elements.
Materials:
-
HEK293T or similar cell line.
-
Expression plasmid for full-length human MR.
-
Reporter plasmid containing multiple MMTV-HREs upstream of a luciferase gene (e.g., pGL4.36).
-
Control plasmid for transfection efficiency (e.g., Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium, serum, and antibiotics.
-
Aldosterone, Eplerenone, this compound.
-
Dual-luciferase reporter assay system.
Procedure:
-
Transfection: Co-transfect HEK293T cells with the MR expression plasmid, the MMTV-luciferase reporter plasmid, and the Renilla control plasmid. Plate the transfected cells in 96-well plates and allow them to recover for 24 hours.
-
Antagonist Mode:
-
Pre-treat cells with serial dilutions of this compound or Eplerenone (10⁻¹¹ M to 10⁻⁵ M) for 30-60 minutes.
-
Add Aldosterone at its EC80 concentration to all wells (except negative control) to stimulate the receptor.
-
Incubate for 18-24 hours at 37°C.
-
-
Agonist Mode:
-
Treat cells with serial dilutions of this compound or Aldosterone (10⁻¹² M to 10⁻⁶ M).
-
Incubate for 18-24 hours at 37°C.
-
-
Luminescence Measurement:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity.
-
For antagonist mode, plot the normalized activity against the log concentration of the test compound to determine the IC50.
-
For agonist mode, plot the normalized activity against the log concentration to determine the EC50 and maximal efficacy relative to aldosterone.
-
Protocol: In Vivo Aldosterone-Induced Hypertension Model
Objective: To assess the ability of this compound to lower blood pressure in a hypertensive animal model.
Methodology: Uninephrectomized rats on a high-salt diet receiving a continuous infusion of aldosterone to induce hypertension.
Materials:
-
Male Sprague-Dawley rats (200-250g).
-
Aldosterone.
-
Osmotic minipumps.
-
High-salt (e.g., 1% NaCl) and normal chow.
-
This compound, Eplerenone (positive control), vehicle.
-
Tail-cuff plethysmography system for blood pressure measurement.
Procedure:
-
Acclimatization: Acclimatize rats for one week and measure baseline systolic blood pressure (SBP).
-
Surgery: Perform a left uninephrectomy on all rats under anesthesia. Allow a one-week recovery period.
-
Induction of Hypertension:
-
Implant osmotic minipumps subcutaneously for continuous infusion of aldosterone (e.g., 0.75 µg/hr).
-
Switch rats to a high-salt diet.
-
-
Treatment Groups (n=8-10 per group): After one week of aldosterone infusion, when hypertension is established, randomize rats into the following daily treatment groups for 3-4 weeks:
-
Group 1: Vehicle (e.g., 0.5% methylcellulose)
-
Group 2: Eplerenone (e.g., 50 mg/kg, oral gavage)
-
Group 3: this compound (low dose, e.g., 10 mg/kg, p.o.)
-
Group 4: this compound (high dose, e.g., 50 mg/kg, p.o.)
-
Group 5: Sham (uninephrectomy, normal diet, no aldosterone)
-
-
Blood Pressure Monitoring: Measure SBP weekly using the tail-cuff method.
-
Endpoint Analysis: At the end of the treatment period, measure final SBP. Optional endpoints include collecting blood for electrolyte analysis (Na+, K+) and harvesting heart and kidney tissues for weight and histological analysis of fibrosis.
-
Data Analysis: Compare the change in SBP from baseline across all treatment groups using ANOVA followed by a post-hoc test.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Receptor Binding Affinity
| Compound | MR Ki (nM) | GR Ki (nM) | AR Ki (nM) | PR Ki (nM) | MR Selectivity (fold vs GR/AR/PR) |
|---|---|---|---|---|---|
| Aldosterone | |||||
| Eplerenone | |||||
| This compound |
Data presented as Mean ± SEM from n=3 independent experiments.
Table 2: In Vitro MR Functional Activity
| Compound | Agonist EC50 (nM) | Agonist % Efficacy (vs. Aldosterone) | Antagonist IC50 (nM) |
|---|---|---|---|
| Aldosterone | 100% | N/A | |
| Eplerenone | No activity | 0% | |
| This compound |
Data presented as Mean ± SEM from n=3 independent experiments.
Table 3: In Vivo Efficacy in Aldosterone-Induced Hypertension Model
| Treatment Group | Dose (mg/kg) | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |
|---|---|---|---|---|
| Sham | - | |||
| Vehicle | - | |||
| Eplerenone | 50 | |||
| 21-OH-Eplerenone | 10 | |||
| 21-OH-Eplerenone | 50 |
Data presented as Mean ± SEM. SBP = Systolic Blood Pressure.
Conclusion
This document provides a detailed framework for the preclinical evaluation of this compound. The successful execution of these protocols will define its activity and selectivity at the mineralocorticoid receptor and its potential as a modulator of the renin-angiotensin-aldosterone system. The results will be critical for determining if this metabolite contributes to the therapeutic profile or side effects of its parent drug, eplerenone.
References
- 1. youtube.com [youtube.com]
- 2. Eplerenone - Wikipedia [en.wikipedia.org]
- 3. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Bioanalytical Method for the Quantification of 21-Hydroxyeplerenone in Human Plasma using LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure. It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5.[1] One of the significant metabolites is 21-Hydroxyeplerenone. The formation of this compound is a key metabolic pathway, and its quantification in biological matrices is crucial for comprehensive pharmacokinetic and drug metabolism studies of eplerenone.[1]
This document provides a detailed protocol for a sensitive and selective bioanalytical method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is intended for use in preclinical and clinical research settings.
Metabolic Pathway of Eplerenone
Eplerenone undergoes extensive metabolism, with 21-hydroxylation being a notable pathway. The diagram below illustrates the metabolic conversion of eplerenone to this compound, primarily mediated by CYP3A4 and CYP3A5 enzymes.
Caption: Metabolic conversion of Eplerenone to this compound.
Experimental Protocol
This protocol is designed for the extraction and quantification of this compound from human plasma.
Materials and Reagents
-
This compound reference standard
-
Eplerenone-d6 (or other suitable stable isotope-labeled internal standard)
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the IS at an appropriate concentration in the same diluent.
Sample Preparation: Solid-Phase Extraction (SPE)
The experimental workflow for sample preparation is depicted below.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Protocol Steps:
-
Sample Spiking: To 200 µL of human plasma, add 20 µL of the internal standard working solution.
-
Protein Precipitation (Optional but Recommended): Add 400 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample (or supernatant from protein precipitation) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 20% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined by infusion of this compound and IS standards. A plausible transition for this compound (M+H)+ would be m/z 431.2 -> [product ion]. |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[2][3][4] The following parameters should be assessed:
Selectivity and Specificity
The method's ability to differentiate and quantify the analyte from endogenous components in the matrix. This is assessed by analyzing blank plasma from at least six different sources.
Linearity and Range
The linearity of the method should be established over a specific concentration range.
| Parameter | Result |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Precision and Accuracy
The precision (reproducibility) and accuracy (closeness to the true value) of the method are determined by analyzing quality control (QC) samples at multiple concentration levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.5 | ≤ 20 | ≤ 20 | ± 20 |
| Low | 1.5 | ≤ 15 | ≤ 15 | ± 15 |
| Medium | 75 | ≤ 15 | ≤ 15 | ± 15 |
| High | 400 | ≤ 15 | ≤ 15 | ± 15 |
Recovery and Matrix Effect
-
Extraction Recovery: The efficiency of the extraction procedure. Expected recovery should be consistent and reproducible across the concentration range.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.
| Parameter | Expected Result |
| Extraction Recovery | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
Stability
The stability of this compound in human plasma should be evaluated under various storage and handling conditions.
| Stability Condition | Duration | Temperature | Acceptance Criteria |
| Freeze-Thaw | 3 cycles | -20°C and -80°C | ± 15% of nominal |
| Short-Term (Bench-top) | 4 hours | Room Temperature | ± 15% of nominal |
| Long-Term | 30 days | -80°C | ± 15% of nominal |
| Post-Preparative (Autosampler) | 24 hours | 4°C | ± 15% of nominal |
Data Analysis and Reporting
The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. All results should be reported with appropriate units and quality control data.
Conclusion
This application note provides a comprehensive and detailed protocol for the development and validation of a bioanalytical method for the quantification of this compound in human plasma using LC-MS/MS. The described method, once validated, will be a valuable tool for pharmacokinetic and drug metabolism studies of eplerenone.
References
Troubleshooting & Optimization
improving 21-Hydroxyeplerenone stability in solution
Welcome to the technical support center for 21-Hydroxyeplerenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a major, yet inactive, metabolite of Eplerenone.[1][2][3][4][5] Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. The conversion of Eplerenone to this compound is primarily mediated by the cytochrome P450 enzyme, CYP3A4.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For the solid (powder) form, long-term storage at -20°C is recommended. For solutions, it is best to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored in a tightly sealed container, protected from light, at a cool and dark place. General guidelines for steroid solutions suggest avoiding repeated freeze-thaw cycles.
Q3: What solvents are suitable for dissolving this compound?
A3: Based on the physicochemical properties of similar steroid compounds, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are recommended for preparing stock solutions. For aqueous buffers used in experiments, it is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution. The final concentration of the organic solvent in the aqueous solution should be kept low (typically <1%) to avoid affecting the experimental system.
Q4: Is this compound biologically active?
A4: In the context of Eplerenone's primary mechanism of action, this compound is considered an inactive metabolite, meaning it does not exhibit significant aldosterone receptor antagonism. However, the broader biological activity profile of this metabolite may not be fully characterized. Researchers should not assume it is inert in all biological systems.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, verify its integrity via analytical methods like HPLC. Ensure the pH of your experimental buffer is near neutral, as extreme pH can accelerate degradation. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility. | Increase the initial concentration of the organic stock solution to minimize the volume added to the aqueous buffer. Sonication may aid in dissolution. Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products or impurities. | Conduct a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method to resolve the parent compound from any degradants. |
| Variability between experimental replicates | Inconsistent solution preparation or handling. | Adhere strictly to a standardized protocol for solution preparation. Ensure thorough mixing and accurate pipetting. Use calibrated equipment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, calibrated analytical balance, vortex mixer.
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the required amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube until the powder is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to assess the intrinsic stability of this compound under various stress conditions.
-
Preparation of Test Solutions: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the test solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the test solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the test solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the test solution at 80°C for 48 hours.
-
Photodegradation: Expose the test solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic solutions.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
-
Visualizations
Caption: Metabolic pathway of Eplerenone to this compound.
Caption: Troubleshooting workflow for stability issues.
References
Navigating the Complexities of 21-Hydroxyeplerenone Quantification: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the analysis of eplerenone and its metabolites, accurate quantification of 21-hydroxyeplerenone is crucial for comprehensive pharmacokinetic and metabolic studies. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the quantification of this compound using LC-MS/MS.
Issue 1: Poor Sensitivity or Low Signal Intensity
Question: My LC-MS/MS analysis is showing a very low signal for this compound, close to or below the limit of quantification (LLOQ). What are the potential causes and how can I improve the signal intensity?
Answer: Low signal intensity can stem from several factors throughout your analytical workflow. Here’s a systematic approach to troubleshoot this issue:
-
Sample Preparation:
-
Inefficient Extraction: The extraction method may not be optimal for this compound. If using liquid-liquid extraction (LLE), consider testing different organic solvents. For solid-phase extraction (SPE), ensure the sorbent type (e.g., C18) and the pH of your loading, washing, and elution solutions are appropriate.[1]
-
Analyte Degradation: this compound may be unstable under certain pH or temperature conditions. Ensure samples are processed promptly and stored at low temperatures (e.g., -80°C) to prevent degradation.[2]
-
-
Chromatography:
-
Suboptimal Mobile Phase: The mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and additives (e.g., ammonium acetate, formic acid), significantly impacts ionization efficiency.[1][3] Experiment with different mobile phase compositions to enhance the signal.
-
Poor Peak Shape: Broad or tailing peaks can reduce the signal-to-noise ratio. This could be due to issues with the analytical column, such as degradation or contamination, or an incompatible mobile phase.
-
-
Mass Spectrometry:
-
Incorrect Ionization Mode: While eplerenone is often analyzed in positive ion mode, its metabolites might show better sensitivity in a different mode. It has been noted that for eplerenone and its hydrolyzed metabolite, switching between positive and negative ionization during the run can optimize sensitivity for each compound.[1]
-
Suboptimal MS Parameters: Ensure that the precursor and product ion transitions (m/z) are correctly set for this compound. The collision energy and other source parameters should be optimized specifically for this analyte.
-
Issue 2: High Variability and Poor Reproducibility
Question: I am observing significant variability in my results between injections and between different sample preparations. What could be causing this lack of reproducibility?
Answer: High variability is a common challenge in bioanalysis and can be attributed to several factors:
-
Matrix Effects: Biological matrices like plasma and urine are complex and contain numerous endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques, such as SPE, to remove interfering matrix components like phospholipids.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. If a specific SIL-IS for this compound is unavailable, a structurally similar analogue can be considered, though with careful validation.
-
Chromatographic Separation: Optimize your chromatography to separate this compound from co-eluting matrix components.
-
-
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. Ensure consistent timing, volumes, and techniques across all samples. Automation of sample preparation can significantly improve reproducibility.
-
Internal Standard (IS) Issues:
-
Inappropriate IS: The chosen internal standard may not adequately mimic the behavior of this compound during extraction and ionization.
-
IS Variability: Ensure the internal standard is added at a consistent concentration to all samples and standards early in the preparation process.
-
Logical Troubleshooting Workflow for Poor Reproducibility
Caption: A logical workflow for troubleshooting high variability in this compound quantification.
Issue 3: Interference from Other Metabolites or Compounds
Question: I suspect there is interference from other compounds in my samples. How can I confirm and resolve this?
Answer: Interference can arise from isomeric metabolites, other drugs administered concomitantly, or endogenous matrix components.
-
Confirmation of Interference:
-
Chromatographic Peak Shape: Look for non-symmetrical peaks, shoulders, or co-eluting peaks in your chromatogram.
-
Multiple Reaction Monitoring (MRM) Ratios: If you are monitoring multiple MRM transitions for this compound, a change in the ratio of these transitions between your standards and samples can indicate interference.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help distinguish between compounds with the same nominal mass but different elemental compositions.
-
-
Resolution of Interference:
-
Optimize Chromatography: The most effective way to resolve interference is through chromatographic separation. This can be achieved by:
-
Trying different stationary phases (e.g., C8, C18, Phenyl-Hexyl).
-
Adjusting the mobile phase gradient profile.
-
Modifying the mobile phase pH.
-
-
Select Specific MRM Transitions: Choose MRM transitions that are unique to this compound and less likely to be shared by interfering compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for an LC-MS/MS method for this compound?
A1: A good starting point would be to adapt a validated method for eplerenone and its other metabolites. A common approach involves using a C8 or C18 reversed-phase column with a mobile phase consisting of an aqueous component with an additive like ammonium acetate and an organic component like acetonitrile or methanol. For mass spectrometry, electrospray ionization (ESI) is typically used, and it is advisable to test both positive and negative ion modes to determine the optimal polarity for this compound.
Q2: How should I prepare my plasma or urine samples for analysis?
A2: Solid-phase extraction (SPE) is a robust and commonly used technique for cleaning up plasma and urine samples before LC-MS/MS analysis of eplerenone and its metabolites. C18 cartridges are often effective. Liquid-liquid extraction (LLE) with a suitable organic solvent is another option. The choice between SPE and LLE will depend on the required level of cleanliness and throughput.
Q3: What type of internal standard should I use?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. If a SIL-IS is not commercially available, a structurally similar compound that is not present in the sample can be used, but it requires more rigorous validation to ensure it adequately compensates for variations. Using a SIL-IS for the parent drug, eplerenone, may not be ideal for its metabolites due to potential differences in extraction recovery and ionization efficiency.
Q4: How can I assess the stability of this compound in my samples?
A4: Stability should be evaluated under various conditions that mimic the sample lifecycle:
-
Freeze-Thaw Stability: Analyze samples after several freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Leave samples at room temperature for a defined period before processing and analysis.
-
Long-Term Storage Stability: Analyze samples that have been stored at the intended storage temperature (e.g., -80°C) for an extended period.
-
Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To a 1 mL aliquot of plasma or urine, add the internal standard solution.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
Experimental Workflow for SPE
Caption: A step-by-step workflow for sample preparation using solid-phase extraction (SPE).
Quantitative Data Summary
| Parameter | Method 1 (Urine) | Method 2 (Plasma) |
| Instrumentation | LC-MS/MS | LC-MS/MS |
| Sample Preparation | Solid-Phase Extraction (SPE) | Not specified |
| Lower Limit of Quantitation (LLOQ) | 50 ng/mL | Lower than previously reported |
| Linear Dynamic Range | 50 - 10,000 ng/mL | Not specified |
| Precision | Acceptable | High reproducibility |
| Accuracy | Acceptable | High accuracy |
References
Technical Support Center: Analysis of 21-Hydroxyeplerenone by LC-MS/MS
This guide provides comprehensive troubleshooting, frequently asked questions (FAQs), and detailed protocols for developing and optimizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 21-hydroxyeplerenone.
Section 1: Frequently Asked Questions (FAQs)
Q1: Where can I find established LC-MS/MS parameters for this compound?
Table 1: LC-MS/MS Parameters for Eplerenone and its Hydrolyzed Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Eplerenone | 415 | 163 | ESI+ | [1][2] |
| Hydrolyzed Metabolite | 431 | 337 | ESI- / ESI+ |
These values should be used as a starting point and must be confirmed and optimized on the user's own LC-MS/MS system.
Q2: How do I determine the optimal MRM transitions for this compound?
A2: Determining the best MRM transitions involves a process called compound optimization or tuning. This is typically done by infusing a standard solution of the analyte directly into the mass spectrometer. The key steps are:
-
Determine the Precursor Ion: Infuse a ~1 µg/mL solution and acquire full-scan mass spectra in both positive (ESI+) and negative (ESI-) ionization modes to find the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Identify Product Ions: Select the precursor ion in the first quadrupole (Q1) and scan the third quadrupole (Q3) to identify the most abundant and stable fragment ions generated through collision-induced dissociation (CID).
-
Optimize Collision Energy (CE): For each precursor/product ion pair (a "transition"), ramp the collision energy to find the voltage that produces the maximum signal intensity. It is recommended to select at least two transitions for each analyte for quantification and qualification purposes.
Q3: What type of HPLC column is recommended for separating this compound?
A3: Reversed-phase columns are ideal for this type of analysis. Based on methods for the parent compound, eplerenone, columns such as a Zorbax XDB-C8, Waters Symmetry C18, or Atlantis dC18 are suitable choices. The choice between C8 and C18 depends on the desired retention and selectivity. A good starting point is a C18 column with dimensions like 2.1 x 50 mm and a particle size of ≤3 µm for good efficiency and resolution.
Q4: What mobile phase composition should I start with?
A4: A common mobile phase for eplerenone and its metabolites consists of a mixture of acetonitrile or methanol and water, often with an additive to improve peak shape and ionization efficiency.
-
Aqueous Phase (A): Water with 10 mM ammonium acetate or 0.1% formic acid. Ammonium acetate can be effective for controlling pH, while formic acid is excellent for promoting protonation in positive ion mode.
-
Organic Phase (B): Acetonitrile or Methanol with the same additive as the aqueous phase. A typical starting gradient would be a linear ramp from 5% to 95% organic phase over 5-10 minutes.
Q5: Should I use positive or negative ionization mode?
A5: The optimal ionization polarity must be determined experimentally during the compound optimization stage. While eplerenone is often analyzed in positive mode (ESI+), some of its metabolites show better sensitivity in negative mode (ESI-). It is crucial to test both polarities for this compound to ensure the best possible signal intensity.
Section 2: Detailed Experimental Protocols
Protocol 1: Compound Optimization via Direct Infusion
This protocol outlines the steps to determine the optimal mass spectrometric parameters for this compound.
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Infusion Setup: Using a syringe pump, infuse the standard solution directly into the mass spectrometer's ion source at a flow rate of 5-10 µL/min.
-
Precursor Ion Identification:
-
Set the mass spectrometer to full scan mode (e.g., m/z 100-600).
-
Acquire data in both positive and negative electrospray ionization (ESI) modes.
-
Identify the most intense peak corresponding to the [M+H]⁺ or [M-H]⁻ of this compound.
-
-
Product Ion Identification:
-
Set the instrument to product ion scan mode.
-
Set the first quadrupole (Q1) to isolate the precursor ion m/z determined in the previous step.
-
Apply a range of collision energies (e.g., 10-50 V) in the collision cell (Q2).
-
Scan the third quadrupole (Q3) to detect the resulting fragment ions. Identify the 2-3 most abundant and stable fragments.
-
-
MRM Transition and Collision Energy Optimization:
-
Set the instrument to MRM mode.
-
For each precursor → product ion transition, create a method that ramps the collision energy (CE) across a relevant range (e.g., in 2 V increments).
-
Analyze the data to determine the CE value that yields the highest intensity for each transition. These become your optimized MRM parameters.
-
Protocol 2: LC Method Development and Optimization
This protocol describes how to develop a robust chromatographic method for the separation of this compound.
-
Initial Column and Mobile Phase Selection:
-
Install a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Prepare Mobile Phase A: Water + 10 mM Ammonium Acetate.
-
Prepare Mobile Phase B: Acetonitrile + 10 mM Ammonium Acetate.
-
-
Gradient Scouting:
-
Set a column temperature (e.g., 40 °C) and flow rate (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Inject a standard of this compound and run a fast, broad gradient (e.g., 5% B to 95% B in 5 minutes).
-
Determine the approximate retention time and evaluate the initial peak shape.
-
-
Gradient Optimization:
-
Based on the scouting run, adjust the gradient to improve resolution and peak shape.
-
If the peak elutes too early, decrease the starting %B or make the gradient shallower.
-
If the peak elutes too late, increase the starting %B or make the gradient steeper.
-
Aim for a retention factor (k) between 2 and 10 for good retention and separation from matrix components.
-
-
Peak Shape Refinement:
-
If peak tailing is observed, consider switching the mobile phase additive to 0.1% formic acid (for ESI+) or adding a small amount of a different organic solvent.
-
If peak fronting occurs, it may indicate column overload; try reducing the injection volume or sample concentration.
-
-
System Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions between injections (typically 5-10 column volumes) to ensure reproducible retention times.
Section 3: Troubleshooting Guide
Table 2: Common LC-MS/MS Troubleshooting Scenarios
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal Intensity | 1. Incorrect MRM transitions or collision energy. 2. Ion source is dirty (capillary, cone). 3. Matrix suppression. 4. Incorrect ionization mode selected. 5. Analyte degradation in sample or source. | 1. Re-optimize compound parameters via infusion (Protocol 1). 2. Clean the ion source according to the manufacturer's instructions. 3. Improve sample cleanup (SPE, LLE); adjust chromatography to separate analyte from interfering compounds. 4. Test both positive and negative ionization modes. 5. Check sample stability; reduce ion source temperature. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Tailing: Secondary interactions with column silanols; column contamination. 2. Fronting: Column overload; sample solvent stronger than mobile phase. 3. Splitting: Clogged column frit; column void; sample precipitation on injection. | 1. Use a buffered mobile phase (ammonium acetate/formate); flush or replace the guard/analytical column. 2. Dilute the sample or reduce injection volume; ensure sample is dissolved in a solvent weaker than the initial mobile phase. 3. Reverse flush the column; replace the column if a void has formed; ensure the sample is fully dissolved in the mobile phase. |
| Shifting Retention Times | 1. Inadequate column equilibration between runs. 2. Changes in mobile phase composition (evaporation, incorrect preparation). 3. Column degradation or contamination. 4. Fluctuating column temperature. | 1. Increase the post-run equilibration time. 2. Prepare fresh mobile phase daily; keep solvent bottles capped. 3. Use a guard column and replace it regularly; flush the analytical column. 4. Use a thermostatically controlled column compartment. |
| High System Pressure or Fluctuations | 1. Blockage in the system (guard column, column frit, tubing). 2. Salt precipitation from buffer in high organic mobile phase. 3. Particulates from sample injected onto the column. | 1. Systematically locate the blockage by disconnecting components from the column back to the pump. Replace the clogged component (e.g., guard column). 2. Ensure mobile phase buffer is soluble across the entire gradient range. 3. Filter samples before injection; use effective sample preparation. |
| High Background Noise / Ion Suppression | 1. Contaminated mobile phase, solvents, or additives. 2. Co-elution with endogenous matrix components (e.g., phospholipids). 3. Carryover from previous injections. 4. Leaks in the LC system introducing air. | 1. Use high-purity LC-MS grade solvents and fresh additives. 2. Optimize chromatography to improve separation; implement more rigorous sample preparation (e.g., SPE). 3. Optimize the autosampler wash method, using a strong organic solvent. 4. Check all fittings for leaks. |
Section 4: Visualized Workflows
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
reducing matrix effects in 21-Hydroxyeplerenone analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals mitigate matrix effects during the quantitative analysis of 21-Hydroxyeplerenone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In LC-MS/MS analysis, these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4][5] This is a major concern because it can compromise the accuracy, precision, and sensitivity of the quantitative results for this compound. Matrix effects arise at the interface between the liquid chromatography system and the mass spectrometer's ion source, where anything that interferes with the charging or desolvation of the analyte will impact the peak area.
Q2: What are the most common causes of matrix effects in biological samples like plasma or urine?
A2: The primary sources of matrix effects in biological samples are endogenous and exogenous components that are not the analyte of interest. Common culprits include:
-
Phospholipids: A major component of cell membranes, phospholipids are notorious for causing ion suppression and are often co-extracted with analytes.
-
Proteins and Salts: High concentrations of proteins and salts in plasma or urine can interfere with the ionization process.
-
Metabolites: Other endogenous metabolites can co-elute with this compound.
-
Exogenous Factors: Anticoagulants, dosing vehicles, and co-administered medications can also contribute to matrix effects.
Q3: How can I detect and quantify matrix effects in my assay for this compound?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound solution is infused into the mobile phase after the analytical column but before the MS source. A blank, extracted matrix sample is then injected. Any deviation in the constant analyte signal indicates the retention time of interfering matrix components.
-
Post-Extraction Spiking: This is the "golden standard" quantitative method to assess matrix effect. It involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat (pure) solvent. The ratio of these responses, known as the Matrix Factor (MF), indicates the extent of the effect. An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement.
Troubleshooting Guides
Issue: I'm observing low signal intensity and poor sensitivity for this compound.
This is a classic symptom of ion suppression. Co-eluting matrix components are likely competing with this compound for ionization in the MS source.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal intensity.
Recommended Actions:
-
Evaluate Sample Cleanup: Protein precipitation (PPT) is a common but less effective technique for removing interferences. Consider switching to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve cleaner extracts.
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the regions where matrix effects occur (identified via post-column infusion). Using UHPLC systems can improve resolution and reduce matrix effects compared to traditional HPLC.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering components and thus lessen the matrix effect.
Issue: My results show high variability (%RSD) across replicates.
Inconsistent results, especially in analyte-to-internal standard ratios, suggest that the matrix effect is variable and not being effectively compensated for by the internal standard. This can happen due to differences in the biological matrix composition between individual samples.
Recommended Actions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) is the best choice as it co-elutes and experiences nearly identical matrix effects as the analyte, providing the most reliable correction. If a SIL-IS is unavailable, use a structural analogue that has very similar chromatographic behavior and ionization properties.
-
Improve Sample Preparation Homogeneity: Ensure your sample preparation procedure is highly consistent. Automated extraction methods can improve reproducibility over manual procedures.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma) to ensure that calibrators and samples experience similar matrix effects.
Experimental Protocols & Data
Protocol: Quantitative Assessment of Matrix Effect by Post-Extraction Spiking
This protocol allows for the calculation of a Matrix Factor (MF) to quantify ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final reconstitution solvent at a specific concentration (e.g., a low and high QC level).
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., human plasma) through the entire sample preparation procedure. After the final evaporation step, reconstitute the residue with the same solution used in Set A.
-
Set C (Matrix Blank): Process the blank matrix without adding the analyte or IS. This is to check for interferences.
-
-
Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)
-
-
Interpret Results: An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating no significant matrix effect. Values outside this range suggest that the IS is not adequately compensating for ion suppression or enhancement.
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
SPE is a highly effective method for removing phospholipids and other interferences. A mixed-mode polymeric SPE sorbent often provides the cleanest extracts.
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric cation exchange) with 1 mL of methanol, followed by 1 mL of deionized water.
-
Sample Pre-treatment: To 250 µL of plasma, add the internal standard. For the parent drug eplerenone, some methods use liquid-liquid extraction with methyl t-butyl ether. For SPE, you may need to dilute the plasma with a weak buffer to facilitate loading.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing:
-
Wash 1: Use a weak wash solution (e.g., 1 mL deionized water) to remove salts and very polar interferences.
-
Wash 2: Use an organic wash (e.g., 1 mL methanol) to remove less polar interferences like phospholipids.
-
-
Elution: Elute this compound with a small volume (e.g., 1 mL) of an appropriate solvent mixture (e.g., methanol with 2-5% formic acid or ammonium hydroxide, depending on the analyte's properties).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Data Summary: Comparison of Sample Preparation Techniques
The choice of sample preparation method is critical for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques.
| Technique | Speed & Cost | Selectivity & Cleanliness | Common Issues | Best For |
| Protein Precipitation (PPT) | Fast, Inexpensive | Low | Co-precipitation of phospholipids and other endogenous components, leading to significant matrix effects. | High-throughput screening where some matrix effect is tolerable. |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | Analyte recovery can be low, especially for polar compounds; requires solvent optimization. | Non-polar to moderately polar analytes; effective at removing salts and proteins. |
| Solid-Phase Extraction (SPE) | Slower, More Expensive | High to Very High | Requires significant method development; can be complex. | Achieving the cleanest extracts and lowest matrix effects, essential for sensitive and regulated bioanalysis. |
Visualizing Key Concepts
Caption: Mechanism of ion suppression in the electrospray source.
Caption: Decision tree for selecting a sample preparation technique.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of 21-Hydroxyeplerenone
Welcome to the technical support center for the analysis of 21-Hydroxyeplerenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction of this key metabolite.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low or no recovery of this compound in my final extract. What are the potential causes?
A1: Low recovery of this compound can stem from several factors throughout the extraction workflow. The most common issues are related to the solid-phase extraction (SPE) process, including:
-
Improper SPE Cartridge Selection: this compound is a relatively polar metabolite. Using a sorbent that is too nonpolar (like C18) may lead to insufficient retention, especially if the wash steps are too aggressive.
-
Suboptimal pH: The pH of the sample and loading buffer can significantly impact the retention of this compound on the SPE sorbent.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the SPE cartridge.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough during sample loading.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the analyte signal during analysis, leading to perceived low recovery.
Q2: How can I improve the retention of this compound on the SPE cartridge?
A2: To improve retention, consider the following:
-
Sorbent Selection: While C18 cartridges have been used successfully, a more polar sorbent or a mixed-mode sorbent might provide better retention for this hydroxylated metabolite.[1]
-
Sample Pre-treatment: Diluting your sample with a weak buffer can help to ensure the analyte is in a suitable form for binding to the sorbent.
-
pH Adjustment: Ensure the pH of your sample and loading buffer is optimized for the chosen sorbent and your analyte. For a neutral compound like this compound, maintaining a neutral pH is generally recommended.
-
Loading Conditions: Apply the sample to the SPE cartridge at a slow and consistent flow rate to allow for adequate interaction between the analyte and the sorbent.
Q3: My recovery is inconsistent between samples. What could be the cause?
A3: Inconsistent recovery is often due to variations in the experimental procedure. To improve reproducibility:
-
Automate the SPE process: If possible, use an automated SPE system to ensure uniform processing of all samples.[1]
-
Ensure Complete Equilibration: Make sure the SPE cartridge is properly conditioned and equilibrated before loading the sample.
-
Maintain Consistent Flow Rates: Use a vacuum manifold or automated system to maintain a consistent flow rate during sample loading, washing, and elution.
-
Prevent Cartridge Drying: Do not allow the sorbent bed to dry out at any point before the final elution step, as this can lead to inconsistent results.
Q4: I suspect matrix effects are impacting my results. How can I mitigate them?
A4: Matrix effects can be a significant challenge in bioanalysis. Here are some strategies to minimize their impact:
-
Optimize the Wash Steps: Incorporate a wash step with a solvent that is strong enough to remove interfering matrix components but weak enough to leave this compound bound to the sorbent. A mild organic wash (e.g., 5-10% methanol in water) is often effective.
-
Use a More Selective Extraction Technique: Consider using a more selective SPE sorbent, such as a mixed-mode or polymer-based sorbent.
-
Employ a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects during LC-MS/MS analysis.[1]
-
Chromatographic Separation: Optimize your LC method to ensure that this compound is chromatographically separated from co-eluting matrix components.
Quantitative Data Summary
The following table summarizes key properties and experimental parameters relevant to the extraction and analysis of this compound.
| Parameter | Value/Condition | Source |
| Chemical Properties | ||
| Molecular Formula | C24H30O7 | PubChem |
| Molecular Weight | 430.5 g/mol | PubChem |
| Solubility | Slightly soluble in chloroform and methanol. | Cayman Chemical |
| Solid-Phase Extraction (SPE) | ||
| Recommended Sorbent | C18 or other appropriate reversed-phase sorbent. | [1] |
| Conditioning Solvent | Methanol | [1] |
| Equilibration Solvent | Water or a weak buffer. | |
| Elution Solvent | Acetonitrile or Methanol. | |
| Liquid Chromatography | ||
| Column | Zorbax XDB-C8 (or equivalent reversed-phase column). | |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 10 mM ammonium acetate. | |
| Mass Spectrometry | ||
| Ionization Mode | Positive and Negative ion switching can be used for parent and metabolite. | |
| Precursor Ion (m/z) | 431 | |
| Product Ion (m/z) | 337 |
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline for the extraction of this compound from human plasma using a C18 SPE cartridge. Optimization may be required for your specific application.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 3 mL)
-
Human Plasma Sample
-
Internal Standard (Stable isotope-labeled this compound, if available)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate
-
Formic Acid
-
SPE Vacuum Manifold or Automated SPE System
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: a. Thaw human plasma samples at room temperature. b. Spike the plasma sample with the internal standard solution. c. Dilute the plasma sample 1:1 (v/v) with 2% formic acid in water. d. Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes to precipitate proteins. e. Collect the supernatant for loading onto the SPE cartridge.
-
SPE Cartridge Conditioning: a. Place the C18 SPE cartridges on the vacuum manifold. b. Pass 3 mL of methanol through each cartridge.
-
SPE Cartridge Equilibration: a. Pass 3 mL of water through each cartridge. Do not allow the sorbent to dry.
-
Sample Loading: a. Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridges. b. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/min).
-
Washing: a. Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities. b. Wash the cartridge with 3 mL of 20% methanol in water to remove less polar impurities.
-
Drying: a. Dry the SPE cartridges under a high vacuum for 5-10 minutes to remove any residual water.
-
Elution: a. Place clean collection tubes inside the vacuum manifold. b. Elute the this compound from the cartridge with 2 x 1.5 mL of acetonitrile. Allow the solvent to soak in the sorbent for about a minute before applying the vacuum.
-
Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 10 mM ammonium acetate). c. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
Technical Support Center: Sensitive Detection of 21-Hydroxyeplerenone
Welcome to the technical support center for the sensitive detection of 21-Hydroxyeplerenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalytical method refinement for this key metabolite of Eplerenone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | Improper Sample Preparation: Inefficient extraction of the analyte from the biological matrix (e.g., plasma, urine). | - Optimize Extraction Method: For plasma, consider protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For urine, a dilute-and-shoot approach after enzymatic hydrolysis (if targeting glucuronidated or sulfated forms) or direct injection after filtration may be sufficient. Ensure the pH of the sample is optimized for the extraction of this compound. - Check Solvent Polarity: Use a solvent system appropriate for the polarity of this compound. Given its steroidal structure with an added hydroxyl group, a moderately polar solvent or a gradient elution may be necessary. |
| Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection (MRM transitions) or insufficient collision energy. | - Verify MRM Transitions: The molecular weight of this compound is 430.5 g/mol . While specific published MRM transitions are not readily available, a starting point would be to use the protonated molecule [M+H]⁺ at m/z 431.5 as the precursor ion. Product ions would need to be determined by infusing a standard and performing a product ion scan. Common losses for steroids include water (H₂O) and other small neutral molecules. - Optimize Collision Energy: Perform a collision energy optimization study for each MRM transition to ensure maximum fragmentation and signal intensity. | |
| Analyte Instability: Degradation of this compound in the biological matrix or during sample processing. | - Ensure Proper Sample Handling: Keep biological samples frozen at -80°C until analysis. Process samples on ice and minimize the time between sample preparation and injection. Conduct stability studies (freeze-thaw, bench-top, long-term) to understand the analyte's stability in the matrix and processed samples. | |
| High Background Noise or Interferences | Matrix Effects: Co-eluting endogenous compounds from the biological matrix suppressing or enhancing the ionization of this compound. | - Improve Chromatographic Separation: Optimize the LC gradient to separate this compound from interfering matrix components. Consider using a column with a different stationary phase (e.g., C18, PFP). - Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as a two-step LLE or a specific SPE sorbent, to remove interfering substances. - Use an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal to compensate for matrix effects. If unavailable, a structurally similar compound can be used. |
| Contamination: Contamination from glassware, solvents, or the LC-MS/MS system. | - Use High-Purity Solvents and Reagents: Ensure all solvents are LC-MS grade. - Thoroughly Clean Glassware: Use a rigorous cleaning protocol for all glassware. - System Cleaning: Flush the LC system and clean the mass spectrometer ion source regularly. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Chromatographic Issues: Inappropriate mobile phase, column degradation, or sample solvent mismatch. | - Mobile Phase Optimization: Ensure the mobile phase pH is appropriate for the analyte's pKa. The addition of a small amount of an additive like formic acid or ammonium formate can improve peak shape. - Column Health: Check the column for voids or contamination. If necessary, wash or replace the column. - Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Sample Overload: Injecting too much analyte onto the column. | - Dilute the Sample: If the concentration of this compound is high, dilute the sample before injection. | |
| Inconsistent Results or Poor Reproducibility | Variability in Sample Preparation: Inconsistent execution of the sample preparation protocol. | - Standardize Protocol: Ensure all steps of the sample preparation are performed consistently for all samples, including timing, volumes, and mixing. - Automate where possible: Use automated liquid handlers for repetitive tasks to minimize human error. |
| Instrument Instability: Fluctuations in the LC or MS performance. | - System Suitability Testing: Perform regular system suitability tests with a standard solution to monitor instrument performance (e.g., retention time, peak area, peak shape). - Regular Maintenance: Adhere to a regular maintenance schedule for the LC-MS/MS system. |
Frequently Asked Questions (FAQs)
Q1: What is the typical biological matrix used for the analysis of this compound?
A1: The most common biological matrices for pharmacokinetic studies of drugs and their metabolites are plasma and urine. The choice of matrix depends on the specific objectives of the study.
Q2: What type of sample preparation is recommended for sensitive detection of this compound in plasma?
A2: For high sensitivity, a combination of protein precipitation (e.g., with acetonitrile or methanol) followed by either liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl tert-butyl ether) or solid-phase extraction (SPE) using a C18 or mixed-mode cartridge is recommended. These steps help to remove proteins and phospholipids that can cause significant matrix effects.
Q3: What are the key instrument parameters to optimize for the LC-MS/MS detection of this compound?
A3: The critical parameters include:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the analysis of steroids.
-
MRM Transitions: The precursor ion will likely be the protonated molecule [M+H]⁺ (m/z 431.5). Product ions need to be determined empirically by infusing a standard of this compound.
-
Collision Energy (CE): This must be optimized for each MRM transition to achieve the most stable and intense fragment ion signal.
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) should be optimized to ensure efficient desolvation and ionization.
Q4: How can I assess the stability of this compound in my samples?
A4: Stability should be evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Bench-Top Stability: Evaluate stability at room temperature for a period that reflects the sample processing time.
-
Long-Term Stability: Determine stability in the storage condition (e.g., -80°C) over the expected duration of the study.
-
Autosampler Stability: Check for degradation in the processed sample while it resides in the autosampler.
Q5: What are the major metabolites of Eplerenone, and how does this impact the analysis of this compound?
A5: The primary metabolic pathways of Eplerenone are 6β-hydroxylation and 21-hydroxylation. The major metabolites are 6β-hydroxy-eplerenone and 21-hydroxy-eplerenone. It is important to ensure that the chromatographic method can separate these metabolites from each other and from the parent drug to prevent isobaric interference and ensure accurate quantification.
Experimental Protocols
Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction (for Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters (Hypothetical starting point)
The following table provides a hypothetical starting point for LC-MS/MS method development. These parameters will require optimization.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 40% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500°C |
| MRM Transition (Hypothetical) | This compound: Q1: 431.5 -> Q3: [To be determined] |
| Internal Standard: [To be determined based on IS used] | |
| Collision Energy (CE) | To be optimized |
Visualizations
Eplerenone Metabolism Pathway
Eplerenone is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5.[1][2] The main metabolic routes are hydroxylation at the 6β and 21 positions.[1]
Caption: Metabolic conversion of Eplerenone.
General Experimental Workflow for this compound Analysis
This workflow outlines the key steps from sample collection to data analysis for the quantification of this compound.
Caption: Workflow for this compound analysis.
Logical Relationship for Troubleshooting Low Signal Intensity
This diagram illustrates a logical approach to troubleshooting low or no signal for the target analyte.
Caption: Troubleshooting logic for low signal.
References
overcoming 21-Hydroxyeplerenone degradation during sample storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the degradation of 21-Hydroxyeplerenone during sample storage.
Troubleshooting Guides
This section addresses common issues encountered during the handling and storage of samples containing this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound | Degradation due to lactone ring hydrolysis. This is accelerated by non-optimal pH and temperature. | - Control pH: Ensure the sample pH is maintained around 6.0. Acidification of plasma or serum samples can help stabilize the lactone ring. - Maintain low temperature: Process and store samples at or below 4°C. For long-term storage, -80°C is recommended.[1] |
| High variability in results between sample aliquots | Inconsistent sample handling and storage. Differences in processing time, temperature exposure, or freeze-thaw cycles can lead to variable degradation. | - Standardize protocols: Follow a strict, standardized protocol for all sample collection, processing, and storage. - Minimize freeze-thaw cycles: Aliquot samples into single-use volumes to avoid repeated freezing and thawing. |
| Presence of a significant peak corresponding to the hydrolyzed open-ring form | Lactone hydrolysis has occurred. This indicates that the sample has been exposed to conditions that promote degradation. | - Review sample history: Investigate the storage and handling history of the sample to identify potential exposure to high temperatures or pH extremes. - Optimize collection: Implement the recommended sample collection and handling protocol for future samples to minimize degradation from the outset. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions to quickly address common user concerns.
Q1: What is the primary cause of this compound degradation in biological samples?
A1: The primary cause of degradation is the hydrolysis of the γ-lactone ring in the this compound molecule. This chemical reaction opens the lactone ring, forming an inactive carboxylic acid metabolite. The rate of this hydrolysis is significantly influenced by pH and temperature.
Q2: At what temperature should I store my plasma/serum samples to minimize degradation?
A2: For short-term storage (up to 24 hours), samples should be kept at 2-8°C. For long-term storage, it is crucial to maintain samples at -80°C to ensure the stability of this compound.
Q3: How does pH affect the stability of this compound?
A3: this compound, like other lactone-containing compounds, is more stable in a slightly acidic to neutral environment. It is recommended to adjust the pH of the biological matrix to approximately 6.0 to minimize hydrolysis. Both acidic and basic conditions can accelerate the degradation of the parent drug, eplerenone, and likely its metabolites.[2][3]
Q4: Can I use any anticoagulant for blood collection?
A4: While various anticoagulants can be used, it is important to ensure that the chosen anticoagulant does not significantly alter the pH of the sample. EDTA is a commonly used anticoagulant in bioanalytical methods for eplerenone.
Q5: How many times can I freeze and thaw my samples?
A5: It is strongly recommended to minimize freeze-thaw cycles. Ideally, samples should be aliquoted into single-use tubes after the initial processing to avoid the need for repeated thawing and freezing of the bulk sample. Each freeze-thaw cycle can contribute to the degradation of the analyte.
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below.
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Blood Collection: Collect whole blood samples using venipuncture into tubes containing EDTA as the anticoagulant.
-
Immediate Cooling: Place the collected blood tubes in an ice bath immediately to slow down enzymatic and chemical degradation processes.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
pH Adjustment (Optional but Recommended): For enhanced stability, adjust the plasma pH to approximately 6.0 by adding a small volume of a suitable buffer (e.g., a phosphate buffer).
-
Aliquoting: Dispense the plasma into pre-labeled, single-use polypropylene tubes.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Protocol 2: Sample Stability Testing
-
Prepare Quality Control (QC) Samples: Spike a pool of blank plasma with a known concentration of this compound to create low, medium, and high concentration QC samples.
-
Establish Baseline (T=0): Analyze a set of freshly prepared QC samples to establish the initial concentration.
-
Storage Conditions: Store aliquots of the QC samples under various conditions to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Time Points: Analyze the stored QC samples at multiple time points (e.g., 4, 8, 24, 48 hours for short-term stability; 1, 2, 4, 12 weeks for long-term stability).
-
Freeze-Thaw Stability: Subject a set of QC samples to multiple freeze-thaw cycles (e.g., three cycles). Thaw the samples at room temperature and refreeze them for at least 24 hours for each cycle.
-
Data Analysis: Calculate the percentage of degradation at each time point and condition relative to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Data Presentation
The following table summarizes the expected stability of this compound based on data from similar lactone-containing compounds and general principles of sample stability.
| Storage Condition | Time | Expected Stability |
| Room Temperature (~25°C) | < 4 hours | Significant degradation expected |
| Refrigerated (2-8°C) | 24 hours | Minimal to moderate degradation |
| Frozen (-20°C) | 1-2 weeks | Moderate degradation possible over time |
| Ultra-low Freezer (-80°C) | > 1 year | Stable |
Note: This data is extrapolated from general knowledge of lactone stability and studies on the parent drug, eplerenone. It is highly recommended to perform a specific stability study for this compound under your laboratory's conditions.
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of this compound.
Caption: Factors influencing the degradation of this compound.
Caption: Recommended workflow for sample processing.
Caption: Logical relationship for troubleshooting inaccurate results.
References
Technical Support Center: Chromatographic Resolution of 21-Hydroxyeplerenone
This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 21-Hydroxyeplerenone from eplerenone and other related substances.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges in achieving good resolution for this compound?
A1: The primary challenge lies in the structural similarity between this compound and its parent compound, eplerenone. As stereoisomers, they have very similar physicochemical properties, making their separation on a chromatographic column difficult. Achieving baseline resolution often requires careful optimization of the stationary phase, mobile phase composition, and other chromatographic parameters.
Q2: Which type of HPLC column is most effective for separating this compound?
A2: C18 columns are the most commonly used stationary phases for the separation of eplerenone and its related compounds, including this compound. Columns with a smaller particle size (e.g., 3.5 µm) and a suitable length (e.g., 150 mm) and internal diameter (e.g., 4.6 mm) are often preferred to enhance efficiency and resolution.
Q3: What is a recommended mobile phase composition for this separation?
A3: A common approach involves a gradient elution using a mixture of an aqueous phase (often a buffer like potassium dihydrogen phosphate) and an organic modifier, typically acetonitrile or methanol. The gradient allows for the effective elution of both the more polar this compound and the less polar eplerenone, improving the separation.
Q4: At what wavelength should I set the detector for optimal sensitivity?
A4: A detection wavelength of around 245 nm is generally recommended for the analysis of eplerenone and its impurities, as it corresponds to a UV absorption maximum for these compounds, providing good sensitivity.
Troubleshooting Guide: Enhancing Resolution
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between this compound and Eplerenone | Mobile phase composition is not optimal. | - Adjust the ratio of the organic modifier (acetonitrile/methanol) to the aqueous phase. - Modify the pH of the aqueous phase with a suitable buffer (e.g., potassium dihydrogen phosphate). |
| Inappropriate column. | - Ensure you are using a high-efficiency C18 column. - Consider a column with a different packing material or a smaller particle size. | |
| Flow rate is too high. | - Decrease the flow rate to allow for better partitioning of the analytes between the stationary and mobile phases. A typical starting point is 1.0 mL/min. | |
| Column temperature is not optimized. | - Adjust the column temperature. An elevated temperature (e.g., 30°C) can sometimes improve peak shape and resolution. | |
| Peak tailing or fronting | Column overload. | - Reduce the injection volume or the concentration of the sample. |
| Secondary interactions with the stationary phase. | - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations if basic compounds are causing tailing. | |
| Column degradation. | - Replace the column with a new one. | |
| Inconsistent retention times | Fluctuations in mobile phase composition. | - Ensure proper mixing and degassing of the mobile phase. |
| Leaks in the HPLC system. | - Check for any leaks in the pump, injector, and column connections. | |
| Column temperature variations. | - Use a column oven to maintain a stable temperature. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for the Separation of this compound
This protocol is a general guideline based on established methods. Optimization may be required for your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
Eplerenone and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.05M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve eplerenone and this compound reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a similar concentration as the standard solution. Filter the sample through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters like retention time repeatability, peak area precision, tailing factor, and resolution between the peaks of interest. The resolution between this compound and eplerenone should be greater than 1.5.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for poor chromatographic resolution.
Technical Support Center: Accurate Measurement of 21-Hydroxyeplerenone
Welcome to the technical support center for the accurate measurement of 21-hydroxyeplerenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the LC-MS/MS analysis of this compound in a question-and-answer format.
Issue: Low or Inconsistent Analyte Signal
Q1: My peak area for this compound is unexpectedly low and variable. What are the likely causes?
A1: Low and inconsistent peak areas are often indicative of matrix effects , where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of your analyte in the mass spectrometer's ion source.[1][2] Another potential cause is suboptimal sample extraction leading to poor recovery of the analyte.
To diagnose the issue:
-
Assess Matrix Effects: Perform a post-column infusion experiment. Infuse a constant flow of a this compound standard into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of your analyte confirms the presence of ion suppression.[1]
-
Evaluate Recovery: Compare the peak area of an analyte spiked into the matrix before extraction to one spiked after extraction. A significant difference indicates a problem with your sample preparation procedure.
Q2: How can I minimize matrix effects to improve my signal?
A2: A robust sample preparation method is the most effective way to reduce matrix effects.[2] Consider the following:
-
Solid-Phase Extraction (SPE): This is a highly selective method that can effectively remove interfering phospholipids and other matrix components.[3] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for complex biological samples.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating this compound from matrix interferences.
-
Chromatographic Separation: Optimize your LC method to improve the separation between this compound and co-eluting matrix components. This can be achieved by modifying the mobile phase gradient or using a column with a different stationary phase to alter selectivity.
-
Change Ionization Technique: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to matrix effects for certain compounds.
Issue: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q3: My this compound peak is tailing. What could be the cause and how do I fix it?
A3: Peak tailing is often caused by secondary interactions between the analyte and active sites on the stationary phase (e.g., residual silanols). Other causes include column overload or issues with the column packing.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid) to the mobile phase to mask the active sites. Ensure the mobile phase pH is appropriate for the analyte.
-
Reduce Sample Load: Dilute your sample or inject a smaller volume to check for column overload.
-
Column Choice: Use a column with a highly deactivated stationary phase (end-capped) or a different chemistry.
-
Check for Column Void: If all peaks are tailing, it might indicate a void at the column inlet. Reversing and flushing the column (if permitted by the manufacturer) may help.
Q4: My peaks are broad or split. What should I investigate?
A4: Peak broadening can be caused by several factors, including large injection volumes, a mismatch between the injection solvent and the mobile phase, or extra-column volume. Split peaks can indicate a partially blocked frit or a contaminated column.
Troubleshooting Steps:
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
-
Injection Volume: Reduce the injection volume.
-
Extra-Column Volume: Check for and minimize the length and diameter of all tubing between the injector and the detector.
-
Column Health: If you suspect a blocked frit or contamination, try flushing the column or replacing it with a new one.
Frequently Asked Questions (FAQs)
Q5: What is the best sample preparation technique for this compound analysis in plasma?
A5: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective methods for extracting steroids like this compound from plasma. Protein precipitation (PPT) is a simpler method but is generally less effective at removing phospholipids, which are a major source of matrix effects. The choice between SPE and LLE will depend on the specific requirements of your assay, such as required recovery, cleanliness of the extract, and throughput.
Q6: What type of internal standard should I use for accurate quantification of this compound?
A6: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d6). A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variations in recovery. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for all sources of variability as effectively.
Q7: What are the typical precursor and product ions for this compound in MS/MS analysis?
A7: While specific ion transitions should be optimized in your laboratory, for eplerenone (the parent drug), a common precursor-to-product ion transition is m/z 415 -> 163. For this compound, you would expect a precursor ion corresponding to its molecular weight plus a proton [M+H]+, and fragmentation would likely involve the loss of water and other characteristic fragments. It is crucial to perform compound tuning and optimization to determine the most intense and specific transitions for this compound on your instrument.
Q8: How can I prevent carryover in my LC-MS/MS system?
A8: Carryover can be minimized by:
-
Optimizing the wash solvent: Use a strong wash solvent that can effectively solubilize this compound. A mixture of organic solvent and acid is often effective.
-
Increasing the wash volume and time: Ensure the injection needle and port are thoroughly washed between injections.
-
Using a needle wash station: If your autosampler has this feature, ensure it is functioning correctly.
-
Checking for sources of adsorption: Analytes can adsorb to various parts of the system, including tubing, fittings, and the column.
Quantitative Data Summary
The following table summarizes a comparison of different sample preparation techniques for steroid analysis, which can serve as a guide for developing a method for this compound.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 20 - 50 (Ion Suppression) | Simple, fast, and inexpensive. | High matrix effects due to insufficient removal of phospholipids. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 10 - 30 (Ion Suppression) | Good removal of salts and some phospholipids. | Can be labor-intensive and may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 90 - 110 | < 15 (Minimal Effect) | High analyte recovery and excellent removal of interferences, leading to reduced matrix effects. | Can be more time-consuming and costly than PPT or LLE. |
Note: The values presented are typical ranges for steroid analysis and may vary depending on the specific analyte, matrix, and protocol.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a synthesized example based on common practices for steroid analysis.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Internal Standard Spiking: To 200 µL of human plasma, add 20 µL of the internal standard working solution (e.g., this compound-d6 in methanol). Vortex for 10 seconds.
-
Sample Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution:
-
0-0.5 min: 50% B
-
0.5-3.0 min: 50-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-50% B
-
4.1-5.0 min: 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of this compound and its internal standard.
Visualizations
Caption: Experimental workflow for this compound measurement.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
Technical Support Center: 21-Hydroxyeplerenone Experimental Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 21-Hydroxyeplerenone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, extraction, and analysis of this compound.
Sample Preparation & Extraction
-
Q1: I am seeing low recovery of this compound from plasma/urine samples during Solid Phase Extraction (SPE). What are the possible causes and solutions?
A1: Low recovery during SPE can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incorrect Sorbent Selection: this compound is a moderately polar steroid. While C18 cartridges are common, hydrophilic-lipophilic balance (HLB) cartridges may offer better recovery for such analytes from aqueous matrices like urine and plasma.[1]
-
Incomplete Elution: The elution solvent may not be strong enough. If you are using methanol, consider trying a mixture of methanol or acetonitrile with a small percentage of a less polar solvent, or optimize the pH of the elution solvent.
-
Sample pH: The pH of your sample can affect the retention of this compound on the SPE sorbent. For steroids, a neutral pH is often a good starting point.[2] Experiment with adjusting the sample pH to optimize binding.
-
Flow Rate: A high flow rate during sample loading, washing, or elution can lead to incomplete interaction with the sorbent and thus lower recovery. Ensure you are using the manufacturer's recommended flow rates.
-
Drying Step: An inadequate drying step (after washing and before elution) can result in a wet sorbent bed, which can lead to poor elution of the analyte. Ensure the cartridge is thoroughly dried under vacuum or with nitrogen.
-
-
Q2: What is the best extraction technique for this compound from biological samples?
A2: Both Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are commonly used for steroids.[1]
-
SPE: Generally preferred for its cleanliness, higher throughput, and potential for automation. C18 and HLB cartridges are good starting points.[1][3]
-
LLE: Can be effective but often requires larger volumes of organic solvents and may be more labor-intensive. Common solvents for steroid extraction include dichloromethane and diethyl ether. Modern variations like solvent bar microextraction are also being explored for their environmental benefits.
-
Chromatography & Analysis (HPLC/LC-MS/MS)
-
Q3: I am observing peak tailing for this compound in my HPLC analysis. How can I improve the peak shape?
A3: Peak tailing can be caused by several factors:
-
Column Choice: Ensure you are using a high-quality, end-capped C18 or similar reversed-phase column suitable for steroid analysis.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For neutral compounds like this compound, a mobile phase with a neutral pH is a good starting point. Adding a small amount of formic acid (0.1%) can sometimes improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent like isopropanol.
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can cause secondary interactions. Using a column with a different stationary phase or a mobile phase with a different organic modifier might help.
-
-
Q4: What are the typical mass transitions for this compound in LC-MS/MS analysis?
A4: While specific transitions should be optimized in your own instrument, for the parent drug, eplerenone (m/z 415), a common product ion is m/z 163. For this compound (molecular weight 430.5 g/mol ), you would expect a precursor ion corresponding to [M+H]+ or [M+Na]+. Product ions would result from fragmentation of the molecule, and these would need to be determined empirically by infusing a standard solution into the mass spectrometer.
In Vitro Metabolism
-
Q5: Which cytochrome P450 (CYP) enzymes are responsible for the formation of this compound from eplerenone?
A5: The formation of this compound from eplerenone is primarily catalyzed by CYP3A4 and CYP3A5. Studies have shown that CYP3A5 may form the 21-hydroxy metabolite preferentially over CYP3A4.
-
Q6: I am not seeing significant formation of this compound in my in vitro microsomal incubation. What could be the issue?
A6:
-
Cofactor Concentration: Ensure you have an adequate concentration of NADPH in your reaction mixture, as this is a required cofactor for CYP enzyme activity.
-
Microsome Quality: The activity of your human liver microsomes (HLMs) can degrade over time. Use a fresh lot of microsomes or test their activity with a known CYP3A4/5 substrate.
-
Incubation Time and Substrate Concentration: The formation of the metabolite is dependent on both time and the concentration of the parent drug (eplerenone). You may need to optimize these parameters. Refer to published kinetic data to guide your concentration choices.
-
Inhibition: Ensure that your reaction buffer or vehicle (e.g., DMSO) is not inhibiting the CYP enzymes.
-
General & Stability
-
Q7: What are the recommended storage conditions for this compound?
A7: this compound should be stored as a solid at -20°C. Under these conditions, it is reported to be stable for at least four years. For solutions, it is best to prepare them fresh or store them at -80°C for short periods.
Quantitative Data Summary
The following tables summarize key quantitative data for experiments involving this compound.
Table 1: Enzyme Kinetics of this compound Formation
| Enzyme | Vmax (nmol/min/mg) | Km (µM) | Vmax/Km | Reference |
| Human Liver Microsomes | 0.143 | 211 | 0.00068 | |
| Recombinant CYP3A4 | - | - | 1.9 | |
| Recombinant CYP3A5 | - | - | 3.3 |
Table 2: Example LC-MS/MS & HPLC Method Parameters for Eplerenone and its Metabolites
| Parameter | Method 1 (LC-MS/MS for Urine) | Method 2 (RP-HPLC for Plasma) |
| Column | Zorbax XDB-C8 (2.1 x 50 mm, 5 µm) | HiQSil C-18HS (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 10 mM ammonium acetate (pH 7.4) | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | - | 1 mL/min |
| Detection | Tandem Mass Spectrometry (MRM) | UV at 241 nm |
| Linear Range | 50-10000 ng/mL | 100–3200 ng/mL |
| Reference |
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolism of Eplerenone in Human Liver Microsomes (HLM)
Objective: To determine the rate of formation of this compound from eplerenone using HLMs.
Materials:
-
Eplerenone
-
This compound standard
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of eplerenone in a suitable solvent (e.g., DMSO or ACN).
-
Prepare working solutions of eplerenone by diluting the stock solution in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order: phosphate buffer, HLM (e.g., to a final concentration of 0.5 mg/mL), and eplerenone working solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the formation of this compound using a validated LC-MS/MS method.
-
Quantify the amount of this compound formed by comparing to a standard curve.
-
Protocol 2: Solid Phase Extraction (SPE) of this compound from Human Plasma
Objective: To extract this compound from human plasma for subsequent analysis.
Materials:
-
Human plasma sample
-
Internal standard
-
SPE cartridges (e.g., C18 or HLB)
-
Methanol (for conditioning and elution)
-
Deionized water (for washing)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw the human plasma sample at room temperature.
-
Spike the sample with an appropriate internal standard.
-
Vortex briefly.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
-
Drying:
-
Dry the cartridge under high vacuum for 10-15 minutes or with a stream of nitrogen.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).
-
Vortex and transfer to an HPLC vial for analysis.
-
Visualizations: Pathways and Workflows
Caption: Aldosterone signaling pathway and mechanism of eplerenone action.
Caption: General experimental workflow for this compound analysis.
References
Technical Support Center: 21-Hydroxyeplerenone Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during experiments with 21-Hydroxyeplerenone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis and Purification
Q1: What are the primary challenges in obtaining pure this compound for research purposes?
A1: Direct synthesis of this compound is not widely described in the literature, as it is primarily a metabolite of eplerenone. Researchers typically face challenges related to:
-
Stereoselectivity: The synthesis of the parent drug, eplerenone, involves complex stereoselective steps.[1][2][3] Impurities can arise from incorrect stereochemistry at various chiral centers, which can be difficult to separate from the desired product.[4]
-
Byproduct Formation: The synthesis of eplerenone can result in several process-related impurities, including isomers and degradation products.[4] These impurities may be carried over or interfere with the enzymatic conversion to this compound.
-
Enzymatic Synthesis Scalability: For research purposes, this compound is often generated in vitro using cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5. Scaling up this process to yield sufficient quantities for in vivo studies can be challenging due to enzyme stability and the need for cofactors.
Troubleshooting Table: Synthesis and Purification
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound from in vitro enzymatic reaction. | Suboptimal enzyme activity (CYP3A4/CYP3A5). | Optimize reaction conditions: ensure proper pH, temperature, and cofactor (NADPH) concentrations. Use a fresh batch of microsomes or recombinant enzymes. |
| Poor solubility of eplerenone (substrate). | Dissolve eplerenone in a minimal amount of a compatible organic solvent (e.g., DMSO) before adding to the reaction mixture. Ensure the final solvent concentration does not inhibit enzyme activity. | |
| Presence of multiple impurities in the final product. | Incomplete reaction or side reactions. | Monitor the reaction progress using LC-MS to determine the optimal reaction time. Purify the product using preparative HPLC with a suitable column and mobile phase gradient. |
| Impurities in the starting eplerenone material. | Characterize the purity of the starting eplerenone using LC-MS/MS and NMR. If necessary, purify the eplerenone before the enzymatic reaction. |
2. Stability and Storage
Q2: How should this compound be stored to ensure its stability?
A2: According to a commercial supplier, this compound is stable for at least four years when stored at -20°C as a solid. For solutions, it is recommended to prepare them fresh and use them promptly. If storage of solutions is necessary, they should be stored in tightly sealed vials at -80°C to minimize degradation.
Q3: My this compound solution appears to be degrading. What could be the cause?
A3: Degradation of this compound in solution can be caused by several factors:
-
Hydrolysis: The lactone ring in the steroid structure can be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The hydroxyl group can be prone to oxidation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the degradation of metabolites in plasma and other biological matrices. It is advisable to aliquot solutions into single-use volumes to avoid this.
Troubleshooting Table: Stability and Storage
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in solution. | Degradation due to improper storage. | Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| pH-mediated hydrolysis. | Prepare solutions in a buffer at a neutral pH (around 7.4) for biological assays. | |
| Inconsistent results between experiments. | Instability in assay media. | Assess the stability of this compound in your specific assay medium over the time course of the experiment. |
3. In Vitro Experiments
Q4: I am not observing the expected activity of this compound in my cellular assay. What are some potential reasons?
A4: Several factors could contribute to a lack of observed activity:
-
Low Receptor Affinity: As a metabolite, this compound may have a different binding affinity for the mineralocorticoid receptor compared to eplerenone. The expected effect size might be smaller.
-
Off-Target Effects: Steroid-like molecules can sometimes interact with other receptors or cellular pathways, leading to unexpected or confounding results.
-
Cellular Metabolism: The cells used in your assay may further metabolize this compound into inactive forms.
-
Compound Adsorption: The compound may adsorb to plasticware, reducing the effective concentration in the assay.
Troubleshooting Table: In Vitro Experiments
| Issue | Potential Cause | Recommended Solution |
| No dose-response observed. | Incorrect concentration range. | Perform a wider range of concentrations, from nanomolar to micromolar, to determine the optimal range for your assay. |
| Low cell permeability. | If using whole cells, consider using cell lines with known transporter expression or perform experiments with isolated receptors or cell lysates. | |
| High variability between replicates. | Uneven cell seeding or compound distribution. | Ensure proper cell plating and mixing of the compound in the assay medium. |
| Cytotoxicity at higher concentrations. | Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound for your cell line. |
4. In Vivo Experiments
Q5: What are the key considerations for in vivo studies with this compound in rodents?
A5: In vivo studies with steroid metabolites present several challenges:
-
Route of Administration: Oral administration may lead to further metabolism in the gut and liver, affecting bioavailability. Alternative routes like intraperitoneal or subcutaneous injection might be considered, but these can also have their own complications.
-
Pharmacokinetics: As a metabolite, this compound may have a short half-life in vivo, requiring frequent dosing or continuous infusion to maintain effective concentrations.
-
Vehicle Selection: The compound's solubility may necessitate the use of vehicles that could have their own physiological effects. It is crucial to include a vehicle control group in your study design.
-
Animal Model: The choice of animal model is critical, as there can be species differences in steroid metabolism and receptor sensitivity.
Troubleshooting Table: In Vivo Experiments
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable plasma levels of this compound after oral administration. | Poor oral bioavailability due to first-pass metabolism. | Consider alternative administration routes such as intraperitoneal or subcutaneous injection. Perform a pilot pharmacokinetic study to determine the optimal route and dosing regimen. |
| High inter-animal variability in response. | Inconsistent dosing or individual differences in metabolism. | Ensure accurate and consistent administration of the compound. Increase the number of animals per group to improve statistical power. |
| Unexpected adverse effects. | Off-target effects or vehicle toxicity. | Conduct a dose-ranging study to identify a well-tolerated dose. Always include a vehicle control group. |
5. Analytical Methods
Q6: I am having difficulty quantifying this compound in biological samples using LC-MS/MS. What are some common pitfalls?
A6: Quantitative analysis of steroid metabolites by LC-MS/MS can be challenging due to:
-
Matrix Effects: Components of biological matrices like plasma or tissue homogenates can interfere with the ionization of the analyte, leading to ion suppression or enhancement.
-
Low Concentrations: As a metabolite, the in vivo concentrations of this compound may be very low, requiring a highly sensitive analytical method.
-
Isomeric Interference: Structural isomers of this compound or other metabolites may have the same mass and similar retention times, making accurate quantification difficult.
-
Analyte Stability during Sample Preparation: The compound may degrade during the extraction process.
Troubleshooting Table: Analytical Methods
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape and low sensitivity in LC-MS/MS. | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and column chemistry to achieve good peak shape and retention. |
| Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for this compound. | |
| High variability in quantitative results. | Matrix effects. | Use a stable isotope-labeled internal standard for quantification. Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components. |
| Analyte degradation during sample processing. | Enzymatic activity or chemical instability. | Keep samples on ice during processing and add enzyme inhibitors if necessary. Minimize the time between sample collection and analysis. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Eplerenone to this compound using Human Liver Microsomes
-
Materials:
-
Eplerenone
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a stable isotope-labeled this compound)
-
96-well plates
-
Incubator/shaker
-
-
Methodology:
-
Prepare a stock solution of eplerenone in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer and the NADPH regenerating system.
-
Add the eplerenone stock solution to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a pre-warmed suspension of HLMs (final protein concentration typically 0.5-1 mg/mL).
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding cold ACN containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of this compound.
-
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
-
Materials:
-
Plasma samples
-
This compound analytical standard
-
Stable isotope-labeled this compound (internal standard)
-
Acetonitrile (ACN)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates
-
LC-MS/MS system
-
-
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a 96-well plate, add 150 µL of cold ACN containing the internal standard.
-
Mix thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and ACN, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Quantification: Create a calibration curve using the analytical standard and quantify the concentration of this compound in the plasma samples based on the peak area ratio to the internal standard.
-
-
Data Presentation
Table 1: Comparative Metabolic Stability of Eplerenone in Liver Microsomes from Different Species
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data to be filled by the researcher | Data to be filled by the researcher |
| Rat | Data to be filled by the researcher | Data to be filled by the researcher |
| Mouse | Data to be filled by the researcher | Data to be filled by the researcher |
| Dog | Data to be filled by the researcher | Data to be filled by the researcher |
| Monkey | Data to be filled by the researcher | Data to be filled by the researcher |
Table 2: LC-MS/MS Parameters for Quantification of this compound
| Parameter | This compound | Internal Standard (IS) |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Collision Energy (eV) | To be optimized | To be optimized |
| Retention Time (min) | To be determined | To be determined |
Visualizations
Caption: Metabolic pathway of eplerenone.
Caption: General experimental workflow for this compound research.
Caption: Troubleshooting low signal in LC-MS/MS analysis.
References
Technical Support Center: Synthesis of 21-Hydroxyeplerenone
Welcome to the technical support center for the synthesis of 21-Hydroxyeplerenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient synthesis of this key eplerenone metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for synthesizing this compound?
A1: Based on current scientific literature, biocatalytic synthesis using cytochrome P450 (CYP) enzymes is the most efficient and regioselective method for the 21-hydroxylation of eplerenone. Specifically, CYP3A4 and CYP3A5 have been identified as the primary enzymes responsible for this transformation in vivo. Chemical synthesis is theoretically possible but is often complex, may require extensive use of protecting groups, and can suffer from low yields and lack of regioselectivity.
Q2: Which specific cytochrome P450 isozymes are known to catalyze the 21-hydroxylation of eplerenone?
A2: In vitro studies have shown that human CYP3A4 is the primary enzyme responsible for the 21-hydroxylation of eplerenone.[1] While other CYPs might have minor activity, CYP3A4 demonstrates the most significant catalytic efficiency for this specific reaction.
Q3: Are there any known challenges associated with the biocatalytic synthesis of this compound?
A3: Yes, common challenges include:
-
Low enzyme activity and stability: P450 enzymes can be unstable under reaction conditions, leading to a rapid loss of activity.
-
Poor regioselectivity: While CYP3A4 favors 21-hydroxylation, other hydroxylation products, such as 6β-hydroxy-eplerenone, can also be formed.
-
Cofactor dependency: CYP enzymes require a constant supply of a reducing equivalent, typically NADPH, and a redox partner protein for activity, which can add complexity and cost to the process.
-
Substrate and product inhibition: High concentrations of the substrate (eplerenone) or the product (this compound) can inhibit enzyme activity.
Q4: What are the key considerations for a potential chemical synthesis of this compound?
A4: A hypothetical chemical synthesis would likely involve the following considerations:
-
Regioselectivity: Directing the hydroxylation specifically to the C21 position in the presence of other reactive sites on the eplerenone molecule is a major challenge.
-
Protecting Groups: It may be necessary to protect other functional groups on the eplerenone scaffold to prevent side reactions.
-
Harsh Reagents: The reagents required for C-H activation and hydroxylation can be harsh and may lead to degradation of the starting material or product.
-
Multi-step Process: A chemical synthesis would likely involve multiple steps, including protection, activation, hydroxylation, and deprotection, which can significantly lower the overall yield.
Troubleshooting Guides
Biocatalytic Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion of eplerenone | 1. Inactive enzyme. 2. Insufficient cofactor (NADPH) or redox partner. 3. Inappropriate reaction buffer (pH, ionic strength). 4. Presence of inhibitors. | 1. Verify enzyme activity with a known substrate. 2. Ensure an efficient NADPH regeneration system is in place and that the redox partner is active and at an optimal concentration. 3. Optimize the reaction buffer conditions. 4. Check for and remove any potential inhibitors from the reaction mixture. |
| Low yield of this compound | 1. Enzyme instability. 2. Sub-optimal substrate concentration. 3. Product degradation. 4. Inefficient product extraction. | 1. Immobilize the enzyme or use protein engineering to improve stability. 2. Perform substrate titration to find the optimal concentration. 3. Monitor product stability over time and consider in situ product removal. 4. Optimize the extraction protocol (solvent, pH, etc.). |
| Poor regioselectivity (formation of byproducts like 6β-hydroxy-eplerenone) | 1. Inherent properties of the wild-type enzyme. 2. Sub-optimal reaction conditions. | 1. Use protein engineering (directed evolution or site-directed mutagenesis) to enhance the regioselectivity of the CYP enzyme.[2][3] 2. Screen different reaction parameters (temperature, pH, solvent) to favor 21-hydroxylation. |
Chemical Synthesis (Hypothetical)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired product | 1. Inefficient C-H activation/hydroxylation step. 2. Degradation of starting material or product. 3. Incomplete deprotection. | 1. Screen different oxidizing agents and catalysts. 2. Use milder reaction conditions and monitor for degradation products. 3. Optimize deprotection conditions (reagents, temperature, time). |
| Formation of multiple products (poor regioselectivity) | 1. Multiple reactive sites on the eplerenone molecule. | 1. Employ directing groups to favor hydroxylation at the C21 position. 2. Utilize a protecting group strategy to block other reactive sites. |
| Difficulty in purification | 1. Similar polarity of the product and byproducts. | 1. Employ high-performance liquid chromatography (HPLC) or other high-resolution chromatographic techniques for separation. |
Data Presentation
Table 1: Kinetic Parameters for Eplerenone Hydroxylation by Human Liver Microsomes
| Metabolite | Vmax (nmol/min/mg) | Km (µM) |
| 6β-hydroxyeplerenone | 0.973 | 217 |
| This compound | 0.143 | 211 |
Data sourced from in vitro studies with human liver microsomes.[1]
Table 2: Comparison of Biocatalytic vs. Hypothetical Chemical Synthesis of this compound
| Parameter | Biocatalytic Synthesis | Hypothetical Chemical Synthesis |
| Regioselectivity | High (can be engineered for >95%) | Low to moderate |
| Stereoselectivity | High | Variable |
| Reaction Conditions | Mild (aqueous buffer, near-neutral pH, room temperature) | Often harsh (strong oxidants, extreme pH, high temperatures) |
| Number of Steps | Typically a single step | Multiple steps (protection, activation, hydroxylation, deprotection) |
| Environmental Impact | Generally lower ("greener") | Higher (use of organic solvents and hazardous reagents) |
| Scalability | Can be challenging due to enzyme stability and cofactor costs | More established for large-scale production, but can be complex |
Experimental Protocols
Detailed Methodology for Biocatalytic Synthesis of this compound
This protocol is a generalized procedure based on common practices for CYP-mediated steroid hydroxylation. Optimization will be required for specific enzyme systems.
1. Materials:
-
Recombinant human CYP3A4 enzyme (or a whole-cell system expressing it)
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Eplerenone
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
2. Procedure:
-
Prepare the reaction mixture in a suitable vessel. A typical 1 mL reaction might contain:
-
100 mM potassium phosphate buffer (pH 7.4)
-
1-10 µM recombinant CYP3A4
-
1 mM NADPH
-
An active NADPH regeneration system
-
10-100 µM Eplerenone (added from a stock solution in a suitable solvent like DMSO, final solvent concentration should be <1%)
-
-
Initiate the reaction by adding the substrate (eplerenone).
-
Incubate the reaction at 37°C with gentle agitation for a predetermined time (e.g., 1-24 hours). Monitor the reaction progress by taking aliquots at different time points.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Extract the supernatant containing the product with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for analysis and purification.
3. Purification:
-
The crude product can be purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile or water/methanol gradient.
4. Analysis:
-
The formation of this compound can be confirmed and quantified by liquid chromatography-mass spectrometry (LC-MS).
Mandatory Visualization
Caption: Metabolic pathway of eplerenone to its major hydroxylated metabolites.
Caption: General experimental workflow for biocatalytic synthesis.
References
Validation & Comparative
21-Hydroxyeplerenone vs. Eplerenone: A Comparative Analysis of Mineralocorticoid Receptor Antagonist Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mineralocorticoid receptor (MR) antagonist activity of the drug eplerenone and its metabolite, 21-hydroxyeplerenone. This analysis is supported by a review of available data and detailed experimental methodologies utilized in the field.
Executive Summary
Eplerenone is a selective mineralocorticoid receptor antagonist used in the management of hypertension and heart failure.[1] It is metabolized in the body to several compounds, including this compound.[2] A comprehensive review of pharmacological data indicates a significant disparity in activity between the parent drug and its metabolite. Multiple sources explicitly state that eplerenone has no active metabolites, indicating that this compound does not contribute to the therapeutic effects of eplerenone.[3][4][5] This guide will focus on the established activity of eplerenone and the scientific consensus of inactivity for its metabolites, including this compound.
Comparative Data on Eplerenone Activity
While direct comparative studies between this compound and eplerenone are not available due to the former's lack of significant activity, the pharmacological profile of eplerenone is well-characterized. The following tables summarize key quantitative data regarding eplerenone's performance as a mineralocorticoid receptor antagonist.
Table 1: In Vitro Activity of Eplerenone at the Mineralocorticoid Receptor
| Compound | Parameter | Value | Receptor | Assay Type |
| Eplerenone | IC50 | 0.081 µM | Mineralocorticoid Receptor | Radioligand Binding Assay |
| Eplerenone | IC50 | 990 nM | Mineralocorticoid Receptor | Transactivation Assay |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo and Comparative Potency of Eplerenone
| Compound | Comparison | Potency | Indication |
| Eplerenone | vs. Spironolactone | 50% to 75% as potent | Antihypertensive |
Experimental Protocols
The determination of a compound's activity at the mineralocorticoid receptor involves a variety of established experimental protocols. The following are detailed methodologies for key experiments cited in the characterization of mineralocorticoid receptor antagonists like eplerenone.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the mineralocorticoid receptor.
-
Materials:
-
Source of mineralocorticoid receptors (e.g., cell membranes from cells overexpressing the receptor, or kidney tissue).
-
Radiolabeled ligand (e.g., [³H]-aldosterone).
-
Test compound (e.g., eplerenone).
-
Non-labeled competitor for non-specific binding determination (e.g., a high concentration of unlabeled aldosterone).
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
A constant concentration of the radiolabeled ligand and the receptor source are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding with the radiolabeled ligand.
-
A parallel set of tubes containing the radioligand, receptor, and a high concentration of an unlabeled competitor is used to determine non-specific binding.
-
The incubation is carried out at a specific temperature for a set period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is reported as the IC50 value.
Luciferase Reporter Gene Assay
This cell-based assay measures the functional response of a receptor to a ligand by quantifying the expression of a reporter gene (luciferase).
-
Objective: To determine if a test compound acts as an agonist or antagonist of the mineralocorticoid receptor and to quantify its potency (EC50 or IC50).
-
Materials:
-
Mammalian cell line (e.g., HEK293, CHO) that does not endogenously express the mineralocorticoid receptor.
-
An expression vector containing the full-length human mineralocorticoid receptor cDNA.
-
A reporter vector containing a luciferase gene under the control of a promoter with mineralocorticoid response elements (MREs).
-
A control vector (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compound (e.g., eplerenone).
-
An agonist (e.g., aldosterone) for antagonist testing.
-
Lysis buffer.
-
Luciferase assay substrate.
-
Luminometer.
-
-
Procedure:
-
Cells are co-transfected with the mineralocorticoid receptor expression vector, the luciferase reporter vector, and the control vector.
-
After an incubation period to allow for receptor expression, the cells are treated with the test compound at various concentrations.
-
For antagonist testing, cells are co-treated with a fixed concentration of an agonist (aldosterone) and varying concentrations of the test compound.
-
Following treatment for a specified duration, the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.
-
The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis: The luciferase activity is normalized to the control reporter activity. For antagonists, the IC50 value is calculated as the concentration that causes a 50% reduction in the agonist-induced luciferase expression.
Visualizations
Aldosterone Signaling and Eplerenone's Mechanism of Action
Caption: Aldosterone signaling pathway and the antagonistic action of eplerenone.
Experimental Workflow for Evaluating a Mineralocorticoid Receptor Antagonist
Caption: Workflow for characterizing a mineralocorticoid receptor antagonist.
References
- 1. Recent studies with eplerenone, a novel selective aldosterone receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Validation of 21-Hydroxyeplerenone as a Clinical Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 21-Hydroxyeplerenone and alternative biomarkers for assessing Cytochrome P450 3A (CYP3A) enzyme activity, a critical factor in drug metabolism and development. While in-vitro studies show promise for this compound as a specific marker for CYP3A5, its clinical validation is currently limited. This document outlines the existing evidence, compares it with established biomarkers, and provides detailed experimental methodologies to facilitate further research and validation.
Introduction to this compound
This compound is a major metabolite of eplerenone, a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. The formation of this compound is catalyzed by the CYP3A subfamily of enzymes, with a notable preference for CYP3A5 over CYP3A4.[1][2] This specificity suggests its potential as a clinical biomarker to determine an individual's CYP3A5 phenotype, which can influence the metabolism of numerous drugs.[3]
Comparative Analysis of CYP3A Biomarkers
The clinical utility of a biomarker is determined by its analytical validity, clinical validation, and clinical utility. This section compares this compound with established methods for assessing CYP3A activity: another eplerenone metabolite (6β-hydroxyeplerenone), an exogenous probe (midazolam), an endogenous biomarker (4β-hydroxycholesterol), and genotyping.
| Biomarker | Type | Primary Enzyme Target | Advantages | Disadvantages | Clinical Validation Status |
| This compound | Metabolite of exogenous probe | CYP3A5 (preferentially) | - Potentially specific for CYP3A5 activity.[1][2] | - Limited in-vivo and clinical validation data. - Requires administration of eplerenone. | Limited: Primarily based on in-vitro studies. Clinical performance characteristics (sensitivity, specificity, predictive value) are not well established. |
| 6β-Hydroxyeplerenone | Metabolite of exogenous probe | CYP3A4 | - Provides a measure of CYP3A4 activity. | - Less specific for CYP3A5. - Requires administration of eplerenone. | Limited: Similar to this compound, lacks extensive clinical validation. |
| Midazolam | Exogenous Probe | CYP3A4/5 | - "Gold standard" for phenotyping CYP3A activity. - Well-established protocols and extensive clinical data. | - Requires administration of a separate drug, which can have sedative effects. - Can be influenced by factors affecting drug absorption and distribution. | Extensive: Widely used in clinical studies to assess CYP3A activity and drug-drug interactions. |
| 4β-Hydroxycholesterol | Endogenous | CYP3A4/5 | - Does not require administration of an exogenous probe. - Reflects long-term CYP3A activity. | - Long half-life, not suitable for detecting acute changes in CYP3A activity. - Can be influenced by cholesterol levels and other physiological factors. - Ambiguity regarding the contribution of CYP3A5. | Moderate: Correlates with midazolam clearance but with some limitations. Its utility for predicting individual drug metabolism is still under investigation. |
| CYP3A5 Genotyping | Genetic | CYP3A5 expression | - Predictive of CYP3A5 expression status (1/1, 1/3, 3/3). - A single test provides lifelong information. | - Does not account for non-genetic factors that can influence enzyme activity (phenoconversion). | Well-established for specific drugs: Used to guide dosing of drugs like tacrolimus. |
Signaling and Metabolic Pathways
The metabolism of eplerenone is a key pathway for understanding the generation of its metabolites as potential biomarkers. The following diagram illustrates the enzymatic conversion of eplerenone to this compound and 6β-hydroxyeplerenone.
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is essential for their validation and clinical use. The following are summarized methodologies for the quantification of this compound and its alternatives.
Quantification of this compound in Human Plasma
This method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
1. Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Human plasma samples are pre-treated, often with the addition of a stable isotope-labeled internal standard.
-
The samples are loaded onto a C18 SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
The analyte and internal standard are eluted with an organic solvent.
-
The eluate is evaporated and reconstituted in the mobile phase.
-
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 or similar column is used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the column dimensions.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity. The precursor ion of this compound is selected and fragmented, and a specific product ion is monitored for quantification.
-
Workflow for Biomarker Analysis
The general workflow for analyzing these biomarkers in a clinical study is depicted below.
Conclusion and Future Directions
This compound holds promise as a specific in-vivo biomarker for CYP3A5 activity based on its metabolic pathway. However, its clinical validation is a critical next step. Future research should focus on:
-
Clinical Validation Studies: Conducting well-designed clinical trials to evaluate the correlation between this compound levels and CYP3A5 genotype, as well as its ability to predict drug clearance and clinical outcomes for CYP3A5 substrates.
-
Head-to-Head Comparisons: Directly comparing the performance of this compound with established biomarkers like midazolam and 4β-hydroxycholesterol in the same patient populations.
-
Standardization of Assays: Developing and validating standardized analytical methods for the quantification of this compound to ensure inter-laboratory reproducibility.
By addressing these key areas, the scientific community can determine the true clinical utility of this compound and its potential role in personalized medicine.
References
A Comparative Analysis of Mineralocorticoid Receptor Antagonists: From Bench to Bedside
For Researchers, Scientists, and Drug Development Professionals
The landscape of mineralocorticoid receptor (MR) antagonist therapy has evolved significantly, offering new therapeutic options for cardiovascular and renal diseases. This guide provides a comprehensive comparative analysis of established and emerging MR antagonists, focusing on their pharmacological profiles, preclinical efficacy, and clinical outcomes. Detailed experimental protocols are provided to support further research and development in this critical area.
Introduction to Mineralocorticoid Receptor Antagonism
The mineralocorticoid receptor, a member of the nuclear receptor superfamily, plays a crucial role in fluid and electrolyte balance.[1][2] However, overactivation of the MR by aldosterone and other ligands can lead to inflammation, fibrosis, and tissue damage in the heart, kidneys, and vasculature.[1] Mineralocorticoid receptor antagonists (MRAs) competitively block this receptor, mitigating these deleterious effects. This guide focuses on a comparative analysis of three key MRAs: the first-generation non-selective antagonist, spironolactone; the second-generation selective antagonist, eplerenone; and the novel, non-steroidal, selective antagonist, finerenone. Additionally, we will touch upon emerging next-generation antagonists.
Pharmacological Profile: A Quantitative Comparison
The key differentiators among MR antagonists lie in their potency for the mineralocorticoid receptor and their selectivity against other steroid hormone receptors, namely the androgen (AR), progesterone (PR), and glucocorticoid (GR) receptors. Off-target binding to these receptors is associated with undesirable side effects.
| Compound | MR IC50 (nM) | AR IC50 (nM) | PR IC50 (nM) | GR IC50 (nM) | MR Selectivity vs. AR | MR Selectivity vs. PR | MR Selectivity vs. GR |
| Spironolactone | 24[3] | 77[3] | ~240 | >1000 | ~3x | ~10x | >41x |
| Eplerenone | 81 | >1000 | >1000 | >1000 | >12x | >12x | >12x |
| Finerenone | 18 | >10,000 | >10,000 | >10,000 | >555x | >555x | >555x |
| Esaxerenone | 9.4 | >10,000 | >10,000 | >10,000 | >1000x | >1000x | >1000x |
| Apararenone | 280 | >100,000 | >100,000 | >100,000 | >357x | >357x | >357x |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are representative values from the cited literature. Higher IC50 values indicate lower potency. Higher selectivity ratios indicate a more favorable safety profile with fewer hormonal side effects.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, it is essential to visualize the underlying biological pathways and experimental designs.
References
Lack of Public Data on 21-Hydroxyeplerenone Cross-Reactivity in Steroid Immunoassays
Despite a comprehensive review of scientific literature and manufacturer documentation, no specific quantitative data on the cross-reactivity of 21-hydroxyeplerenone, a major metabolite of the antihypertensive drug eplerenone, in commercially available immunoassays for aldosterone or cortisol could be identified. This significant data gap prevents a direct comparison of its interference potential with that of other steroid molecules in these widely used clinical and research assays.
Immunoassays are susceptible to interference from compounds with similar chemical structures to the target analyte. Given the steroidal backbone of this compound, it is plausible that it could cross-react with antibodies used in immunoassays for structurally related hormones like aldosterone and cortisol, potentially leading to inaccurate measurements. However, without specific experimental data, the extent of this cross-reactivity remains unknown.
In contrast to the lack of data for its metabolite, the parent compound, eplerenone, has been investigated for its cross-reactivity in other types of immunoassays. For instance, some studies have reported that eplerenone can interfere with digoxin immunoassays, although the cross-reactivity rates were generally low.
The absence of public data on this compound highlights the importance of using more specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), when measuring steroid hormones in patients treated with eplerenone. LC-MS/MS can distinguish between structurally similar compounds, thereby providing more accurate and reliable results. Several studies have demonstrated that aldosterone concentrations measured by immunoassay are often higher than those measured by LC-MS/MS, suggesting the presence of interfering substances.
For researchers and clinicians, the potential for interference from eplerenone metabolites should be a consideration when interpreting steroid hormone levels measured by immunoassay in patients receiving this medication.
Aldosterone Signaling Pathway
The following diagram illustrates the classical signaling pathway of aldosterone. Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. It exerts its effects by binding to the mineralocorticoid receptor (MR) in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of various genes involved in sodium and potassium transport.
Caption: Classical genomic signaling pathway of aldosterone.
Experimental Protocol for Determining Immunoassay Cross-Reactivity
The following is a generalized protocol for determining the cross-reactivity of a substance, such as this compound, in a competitive immunoassay for a steroid hormone like aldosterone or cortisol.
Objective: To quantify the percentage of cross-reactivity of a test compound in a specific steroid immunoassay.
Materials:
-
The immunoassay kit for the target steroid (e.g., Aldosterone ELISA kit).
-
Calibrators and controls provided with the immunoassay kit.
-
Purified standard of the target steroid (e.g., aldosterone).
-
Purified standard of the test compound (e.g., this compound).
-
Assay buffer as specified in the kit protocol.
-
Steroid-free serum or an appropriate matrix for standard dilution.
-
Precision pipettes and tips.
-
Microplate reader.
Procedure:
-
Preparation of Standards:
-
Prepare a standard curve for the target steroid according to the immunoassay kit's instructions. This typically involves serial dilutions of the provided standard.
-
Prepare a series of dilutions of the test compound in the same steroid-free matrix. The concentration range should be chosen to elicit a response in the assay, which may require preliminary range-finding experiments.
-
-
Assay Procedure:
-
Perform the immunoassay following the manufacturer's protocol.
-
In separate wells, run the standard curve of the target steroid, the dilutions of the test compound, and the controls.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance (or other signal) versus the concentration of the target steroid. A log-logit or four-parameter logistic (4-PL) curve fit is commonly used.
-
Determine the concentration of the target steroid that causes 50% inhibition of the maximum signal (IC50).
-
From the dose-response curve of the test compound, determine the concentration of the test compound that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Steroid / IC50 of Test Compound) x 100
-
Interpretation of Results:
The resulting percentage indicates the degree to which the test compound cross-reacts in the immunoassay. A higher percentage signifies greater interference. This quantitative measure is crucial for understanding the potential for inaccurate results when analyzing samples that may contain the test compound.
Caption: Workflow for determining immunoassay cross-reactivity.
Validating Analytical Methods for 21-Hydroxyeplerenone: A Guide to Ensuring Specificity
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a comparative overview of analytical methods for 21-Hydroxyeplerenone, a major metabolite of the mineralocorticoid receptor antagonist eplerenone.[1] We delve into the critical aspect of analytical specificity, offering supporting data and detailed experimental protocols to aid in the selection of the most robust and reliable method.
The Specificity Challenge in Steroid Analysis
The chemical structure of this compound, a steroid derivative, presents a significant analytical challenge. Structurally similar compounds, such as the parent drug eplerenone and other metabolites, can interfere with the analysis, leading to inaccurate quantification. This is a well-documented issue, particularly with immunoassays, where antibodies may cross-react with structurally related molecules.[2][3] Consequently, methods with high specificity are crucial for obtaining reliable data in pharmacokinetic, toxicokinetic, and clinical studies.
Comparison of Analytical Methodologies
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.[4] While specific immunoassays for this compound are not widely reported in the scientific literature, a comparison with this technique is essential to highlight the advantages of modern chromatographic methods.
Table 1: Comparison of Analytical Methods for this compound
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (Hypothetical) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antibody-antigen binding. |
| Specificity | Very High. Can distinguish between structurally similar compounds. | Variable. Prone to cross-reactivity with parent drug and other metabolites. |
| Sensitivity | High. Lower limit of quantification (LLOQ) typically in the low ng/mL range.[5] | Generally high, but can be compromised by cross-reactivity. |
| Quantitative Accuracy | High. Provides accurate and precise quantification over a wide dynamic range. | Can be inaccurate due to interferences. |
| Development Time | Longer. Requires method development and validation. | Shorter for commercially available kits (if available). Custom development is lengthy. |
| Sample Throughput | High, with modern automated systems. | Can be high, especially with automated platforms. |
| Matrix Effects | Can be present but can be minimized and compensated for using internal standards. | Can be significant and may require extensive sample cleanup. |
Experimental Protocols
LC-MS/MS Method for Eplerenone and its Metabolites
This protocol is based on established methods for the analysis of eplerenone and its hydrolyzed metabolite in human plasma and urine.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of plasma/urine sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Load the sample onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with water and a low-percentage organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for eplerenone and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. This highly specific detection method minimizes interferences.
Specificity Validation Protocol
To validate the specificity of an analytical method, the following experiments are crucial:
-
Analysis of Blank Matrix: Analyze at least six different sources of blank biological matrix (e.g., plasma from different donors) to ensure no endogenous components interfere with the detection of the analyte or internal standard.
-
Cross-Reactivity Assessment:
-
Prepare solutions of structurally related compounds (e.g., eplerenone, other known metabolites, and structurally similar drugs) at high concentrations.
-
Analyze these solutions using the developed method to check for any interference at the retention time and MRM transition of this compound.
-
The response of any interfering compound should be below the lower limit of quantification (LLOQ) of the method.
-
Visualizing Method Specificity
The following diagrams illustrate the workflow for validating method specificity and the logical relationship in the specificity of different analytical methods.
Caption: Workflow for validating the specificity of an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Interference between eplerenone and digoxin in fluorescence polarization immunoassay, microparticle enzyme immunoassay, and affinity column-mediated immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reassessment of cross-reactivity of spironolactone metabolites with four digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
21-Hydroxyeplerenone: A Comparative Analysis of Efficacy Against Other Mineralocorticoid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 21-Hydroxyeplerenone, a major metabolite of eplerenone, with other established mineralocorticoid receptor antagonists (MRAs), namely spironolactone, eplerenone, and finerenone. This analysis is based on a comprehensive review of available preclinical and clinical data, with a focus on quantitative measures of efficacy and the experimental protocols used for their determination.
Executive Summary
This compound is a primary metabolite of the selective MRA eplerenone, formed via metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Extensive research and clinical documentation consistently indicate that eplerenone does not have any active metabolites in human plasma.[1][2][3] This strongly suggests that this compound possesses negligible mineralocorticoid receptor antagonist activity and is, therefore, not a significant contributor to the therapeutic effects of eplerenone. In contrast, spironolactone, eplerenone, and finerenone are potent MRAs with distinct efficacy and selectivity profiles. This guide will focus on the comparative efficacy of these active compounds, with the understanding that this compound is considered an inactive metabolite.
Comparative Efficacy of Mineralocorticoid Receptor Antagonists
The efficacy of MRAs is primarily determined by their binding affinity to the mineralocorticoid receptor (MR) and their ability to antagonize the effects of aldosterone. This is often quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) in in vitro assays.
| Compound | Type | Mineralocorticoid Receptor (MR) Affinity (IC50/Ki) | Selectivity Profile | Key Efficacy Characteristics |
| Spironolactone | Steroidal, Non-selective | High (IC50: ~24 nM) | Low; also binds to androgen and progesterone receptors. | Potent MRA, but associated with hormonal side effects.[4] |
| Eplerenone | Steroidal, Selective | Moderate (IC50: ~990 nM) | High; low affinity for androgen and progesterone receptors. | Less potent than spironolactone but with a significantly improved side-effect profile. |
| Finerenone | Non-steroidal, Selective | High | Very high; minimal affinity for other steroid receptors. | A potent and selective MRA with a balanced distribution between cardiac and renal tissues. |
| This compound | Eplerenone Metabolite | Not reported; considered inactive. | Not applicable. | No significant MRA activity has been identified in human plasma. |
Signaling Pathway of Mineralocorticoid Receptor Antagonism
Mineralocorticoid receptor antagonists exert their effects by competitively binding to the mineralocorticoid receptor, thereby preventing the binding of aldosterone. This action blocks the downstream signaling cascade that leads to the expression of aldosterone-responsive genes, which are involved in sodium and water retention, and profibrotic and proinflammatory processes.
Caption: Signaling pathway of mineralocorticoid receptor antagonism.
Experimental Protocols
The determination of MRA efficacy relies on standardized in vitro and in vivo experimental protocols. Below are detailed methodologies for two key types of experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the mineralocorticoid receptor.
Objective: To quantify the affinity (Ki) of test compounds for the MR by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Human recombinant mineralocorticoid receptor
-
Radioligand (e.g., [3H]-aldosterone)
-
Test compounds (this compound, eplerenone, spironolactone, finerenone)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: The recombinant MR is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Reporter Gene Assay
This functional assay measures the ability of a compound to antagonize aldosterone-induced gene expression.
Objective: To determine the functional antagonist activity (IC50) of test compounds by measuring their ability to inhibit MR-mediated transcription of a reporter gene.
Materials:
-
A cell line (e.g., HEK293) co-transfected with a human MR expression vector and a reporter plasmid containing a mineralocorticoid response element (MRE) linked to a luciferase gene.
-
Aldosterone
-
Test compounds
-
Cell culture medium
-
Luminometer
Procedure:
-
Cell Plating: The transfected cells are plated in a multi-well plate.
-
Treatment: The cells are treated with a fixed concentration of aldosterone (to stimulate the receptor) and varying concentrations of the test compound.
-
Incubation: The cells are incubated to allow for gene expression.
-
Lysis and Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the aldosterone-induced luciferase activity (IC50) is determined.
Caption: Workflow for a reporter gene assay.
Conclusion
Based on current scientific literature, this compound is an inactive metabolite of eplerenone and does not contribute to the therapeutic efficacy of its parent compound as a mineralocorticoid receptor antagonist. The active MRAs—spironolactone, eplerenone, and finerenone—exhibit a range of potencies and selectivities. Spironolactone is a potent but non-selective MRA, eplerenone is a less potent but more selective alternative, and finerenone is a potent and highly selective non-steroidal MRA. The choice of MRA for therapeutic use or further research and development should be guided by these distinct efficacy and selectivity profiles.
References
A Head-to-Head Comparison of Eplerenone and Spironolactone Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the metabolic pathways of eplerenone and spironolactone, two critical mineralocorticoid receptor (MR) antagonists. Understanding their distinct metabolic fates is paramount for predicting efficacy, drug-drug interactions, and patient outcomes in clinical settings.
Overview of Metabolic Pathways
The fundamental difference in the metabolism of eplerenone and spironolactone lies in their biotransformation processes and the activity of their resulting metabolites. Eplerenone undergoes extensive but straightforward metabolism into inactive compounds, whereas spironolactone is a prodrug converted into several long-acting, active metabolites.[1][2]
Eplerenone Metabolism
Eplerenone is characterized by a rapid and extensive metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][5] This process leads to the formation of metabolites with no significant pharmacological activity. The elimination half-life of the parent drug is short, approximately 4 to 6 hours. The primary metabolic pathways are 6β-hydroxylation and 21-hydroxylation. While CYP3A4 is the main enzyme, CYP3A5 also contributes to the formation of the 21-hydroxy metabolite. Due to its reliance on CYP3A4, eplerenone has a significant potential for drug-drug interactions with potent inhibitors or inducers of this enzyme.
Spironolactone Metabolism
Spironolactone's metabolism is considerably more complex. It is rapidly and extensively metabolized, acting as a prodrug. Its biotransformation follows two main pathways: one involving the removal of the sulfur moiety and another where the sulfur is retained. This process results in the formation of multiple active metabolites, most notably canrenone (sulfur removed) and 7α-thiomethylspironolactone (TMS, sulfur retained). These active metabolites, particularly canrenone, have very long half-lives (e.g., canrenone ~16.5 hours), which contributes to spironolactone's prolonged duration of action and a higher risk of hyperkalemia compared to eplerenone. Unlike eplerenone, its initial metabolism is not primarily dependent on CYP enzymes, reducing the risk of interactions with CYP3A4 inhibitors.
Quantitative Data Comparison
The table below summarizes key pharmacokinetic parameters derived from clinical studies.
| Parameter | Eplerenone | Spironolactone | Source(s) |
| Metabolism Type | Extensive, primarily by CYP3A4 | Extensive, prodrug with complex pathways | |
| Active Metabolites | No | Yes (Canrenone, TMS, HTMS, etc.) | |
| Elimination Half-life | 4–6 hours (parent drug) | ~1.4 hours (parent drug); 13-17 hours (active metabolites) | |
| Time to Peak (Tmax) | ~1.5 hours | ~2.6 hours (parent); ~4.3 hours (canrenone) | |
| Primary Excretion Route | Urine (~67%) and Feces (~32%) | Primarily Urine, secondarily in Bile | |
| Plasma Protein Binding | Moderate (~50%) | High (>90%) | |
| CYP450 Dependency | High (primarily CYP3A4) | Low for initial metabolism, but can interact with CYPs |
Head-to-Head Summary
| Feature | Eplerenone | Spironolactone | Clinical Implication |
| Metabolite Activity | Inactive metabolites. | Multiple active metabolites with long half-lives. | Spironolactone has a longer duration of action but a higher potential for side effects like hyperkalemia due to metabolite accumulation. |
| CYP3A4 Interaction | High potential. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) is contraindicated. | Low potential for initial metabolism. | Eplerenone requires careful review of concomitant medications. Spironolactone has fewer clinically significant CYP3A4-mediated interactions. |
| Half-life & Dosing | Short half-life (4-6 hours) may require twice-daily dosing for sustained effects. | Long half-life of active metabolites allows for once-daily dosing. | Dosing frequency differs, which can impact patient adherence. |
| Onset of Action | Relatively rapid. | Slower, as it relies on conversion to active metabolites. | The therapeutic effect of spironolactone may take longer to become established. |
Supporting Experimental Protocols
The metabolic profiles of eplerenone and spironolactone have been elucidated through a combination of in vitro and in vivo experimental models.
Protocol: In Vitro Metabolism Study using Human Liver Microsomes
This protocol is designed to identify the primary metabolic pathways and the specific CYP450 enzymes involved in a drug's biotransformation.
-
Objective: To determine the rate of metabolism of a test compound (e.g., eplerenone) and identify the major metabolites formed by human liver microsomes (HLMs).
-
Materials:
-
Test compound (Eplerenone or Spironolactone)
-
Pooled HLMs
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Specific recombinant human CYP enzymes (e.g., rCYP3A4, rCYP3A5) for reaction phenotyping.
-
LC-MS/MS system for analysis.
-
-
Workflow:
-
Incubation Preparation: A reaction mixture is prepared in phosphate buffer containing HLMs (e.g., 0.5 mg/mL) and the test drug at various concentrations.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system and incubating the mixture at 37°C.
-
Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is quenched by adding a cold organic solvent like acetonitrile.
-
Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
Metabolite Identification: The supernatant is injected into an LC-MS/MS system. The disappearance of the parent drug over time is measured to determine metabolic stability, and mass spectrometry is used to identify the mass and structure of potential metabolites.
-
Reaction Phenotyping: To identify the specific enzymes responsible, the assay is repeated using specific recombinant CYP enzymes or by including selective chemical inhibitors in the HLM incubation.
-
Protocol: In Vivo Human Pharmacokinetic and Metabolism Study
This protocol outlines a typical clinical study to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in humans.
-
Objective: To characterize the pharmacokinetic profile and identify the major metabolites of a drug after oral administration to healthy human volunteers.
-
Design: An open-label, single-dose study.
-
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers is enrolled after providing informed consent.
-
Drug Administration: A single oral dose of the drug is administered. Often, a radiolabeled version (e.g., [14C]-eplerenone) is used to facilitate the tracking of all drug-related material.
-
Sample Collection: Blood, urine, and fecal samples are collected at predefined intervals over a period sufficient to capture the full absorption and elimination phases (e.g., over 72-96 hours).
-
Sample Analysis:
-
Plasma: Analyzed for concentrations of the parent drug and its major metabolites using validated bioanalytical methods like LC-MS/MS to determine parameters such as Cmax, Tmax, AUC, and half-life.
-
Urine and Feces: Analyzed for total radioactivity to determine the routes and extent of excretion. Metabolite profiling is conducted to identify the chemical structures of the compounds excreted.
-
-
Data Analysis: Pharmacokinetic parameters are calculated using specialized software. The metabolic pathways are proposed based on the identified metabolites in plasma, urine, and feces.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the aldosterone-blocking agents eplerenone and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Assessing the Off-Target Effects of 21-Hydroxyeplerenone: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the off-target effects of a drug candidate is paramount to ensuring its safety and efficacy. This guide provides a comparative analysis of the off-target profiles of the mineralocorticoid receptor antagonist Eplerenone and its major metabolite, 21-Hydroxyeplerenone, alongside other key alternatives, Spironolactone and Finerenone. Due to the limited publicly available data on the specific off-target effects of this compound, this guide also outlines a comprehensive experimental strategy for its assessment.
Executive Summary
Eplerenone, a second-generation mineralocorticoid receptor (MR) antagonist, was developed to offer improved selectivity over the first-generation antagonist, Spironolactone, thereby reducing the incidence of hormonal side effects. Finerenone, a more recent non-steroidal MR antagonist, boasts an even higher degree of selectivity. While the metabolites of Eplerenone, including the major metabolite this compound, are generally considered inactive, a thorough assessment of their off-target binding profile is crucial for a complete safety evaluation. This guide provides a framework for such an assessment, alongside a comparison with established alternatives.
Comparative Off-Target Profile of Mineralocorticoid Receptor Antagonists
The primary on-target effect of these compounds is the antagonism of the mineralocorticoid receptor, leading to the desired therapeutic effects in conditions like hypertension and heart failure. However, their interaction with other steroid receptors, such as the androgen, progesterone, and glucocorticoid receptors, constitutes their principal off-target effects, which can lead to undesirable side effects.
| Compound | Primary Target | Key Off-Targets | Reported Off-Target Effects |
| Spironolactone | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR), Progesterone Receptor (PR) | Gynecomastia, impotence, menstrual irregularities[1][2] |
| Eplerenone | Mineralocorticoid Receptor (MR) | Low affinity for AR and PR | Significantly lower incidence of hormonal side effects compared to Spironolactone[3][4][5] |
| Finerenone | Mineralocorticoid Receptor (MR) | Negligible affinity for AR, PR, and Glucocorticoid Receptor (GR) | High selectivity minimizes the risk of hormonal adverse effects |
| This compound | Data not available | Data not available | Presumed to be inactive, but requires experimental verification |
Proposed Experimental Workflow for Assessing Off-Target Effects of this compound
To definitively characterize the off-target profile of this compound, a tiered experimental approach is recommended.
Experimental Protocols
Tier 1: Initial Screening
-
Receptor Binding Assays (Androgen, Progesterone, and Glucocorticoid Receptors):
-
Objective: To determine the binding affinity of this compound to key off-target steroid receptors.
-
Methodology: Competitive radioligand binding assays will be performed using membranes prepared from cells overexpressing the human androgen, progesterone, or glucocorticoid receptors. A fixed concentration of a high-affinity radioligand for each receptor will be incubated with increasing concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The binding affinity (Ki) will be calculated using the Cheng-Prusoff equation. Eplerenone and Spironolactone will be used as comparators.
-
-
Broad Ligand Binding Panel:
-
Objective: To identify any other potential off-target interactions across a wide range of receptors, ion channels, and transporters.
-
Methodology: this compound will be screened at a fixed concentration (e.g., 10 µM) against a commercially available safety panel (e.g., Eurofins SafetyScreen44™ or Reaction Biology InVEST Safety Panel). Any target showing significant inhibition (typically >50%) will be selected for further investigation.
-
Tier 2: Functional Assays
-
Cell-Based Reporter Gene Assays:
-
Objective: To determine if the binding of this compound to any of the steroid receptors results in a functional response (agonism or antagonism).
-
Methodology: Cell lines stably expressing the human androgen, progesterone, or glucocorticoid receptor, along with a corresponding hormone response element-driven reporter gene (e.g., luciferase), will be used. For antagonist assays, cells will be co-treated with a known agonist and increasing concentrations of this compound. For agonist assays, cells will be treated with increasing concentrations of this compound alone. The reporter gene activity will be measured to determine the functional potency (EC50 or IC50).
-
-
Enzyme Inhibition Assays:
-
Objective: To assess the potential of this compound to inhibit key drug-metabolizing enzymes.
-
Methodology: The inhibitory activity of this compound against a panel of major human cytochrome P450 (CYP) isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) will be evaluated using fluorescent or luminescent-based assays.
-
Tier 3: Pathway Analysis
-
Transcriptomic Profiling:
-
Objective: To gain a broader understanding of the cellular pathways affected by this compound.
-
Methodology: Relevant cell lines (e.g., prostate cancer cells for androgen receptor effects, breast cancer cells for progesterone receptor effects) will be treated with a pharmacologically relevant concentration of this compound. RNA will be extracted, and transcriptomic analysis (e.g., RNA-Seq) will be performed to identify differentially expressed genes. Pathway analysis tools will then be used to identify enriched biological pathways.
-
Mineralocorticoid Receptor Signaling Pathway and Potential Off-Target Interference
The primary mechanism of action of Eplerenone and its counterparts is the blockade of the mineralocorticoid receptor, preventing the downstream effects of aldosterone. Off-target binding to other steroid receptors can interfere with their respective signaling pathways.
Conclusion
While this compound is presumed to be an inactive metabolite of Eplerenone, a comprehensive experimental evaluation of its off-target effects is a critical step in its safety assessment. The proposed workflow, combining initial binding screens with functional and pathway analyses, will provide the necessary data to confidently characterize its selectivity profile. This information, when compared with the known profiles of Spironolactone, Eplerenone, and Finerenone, will enable a robust risk-benefit assessment for any future development involving this compound. The higher selectivity of Eplerenone and Finerenone over Spironolactone underscores the importance of minimizing off-target interactions to improve the safety and tolerability of mineralocorticoid receptor antagonists. A thorough investigation of this compound will determine if it maintains the favorable selectivity profile of its parent compound.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effectiveness and safety of eplerenone and spironolactone in patients with heart failure: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of 21-Hydroxyeplerenone Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of 21-hydroxyeplerenone assays, a critical step in ensuring data comparability across different research sites. As a major metabolite of the selective aldosterone antagonist eplerenone, accurate and reproducible quantification of this compound is essential for comprehensive pharmacokinetic and metabolic studies. While specific inter-laboratory validation data for this compound is not publicly available, this guide synthesizes published data from single-laboratory validations of the parent compound, eplerenone, to present a model for such a study. The methodologies and performance characteristics detailed herein are based on established bioanalytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), and align with regulatory guidelines.
Comparative Performance of Bioanalytical Methods
The successful validation of a bioanalytical method across different laboratories hinges on the consistency of key performance parameters. The following tables present a hypothetical inter-laboratory comparison for a this compound assay, with performance characteristics derived from published validations of eplerenone assays. These values should be considered as representative targets for an inter-laboratory validation of this compound.
Table 1: Comparison of Lower Limit of Quantification (LLOQ) and Linearity
| Parameter | Laboratory A (Hypothetical) | Laboratory B (Hypothetical) | Laboratory C (Hypothetical) | Acceptance Criteria |
| LLOQ (ng/mL) | 1.0 | 5.0 | 10.0 | Analyte response at LLOQ should be at least 5 times the blank response. |
| Linear Range (ng/mL) | 1.0 - 2500 | 5 - 4000 | 10 - 2500 | Correlation coefficient (r²) ≥ 0.99 |
Data synthesized from single-laboratory validation studies of eplerenone.[1][2][3]
Table 2: Inter-Laboratory Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Laboratory A (%CV | %Bias) | Laboratory B (%CV | %Bias) | Laboratory C (%CV | %Bias) | Acceptance Criteria (%CV | %Bias) |
| Low | 3.0 | 4.5 | -2.1 | 6.8 | 3.5 | 5.2 | -1.8 | ≤ 20% | ±20% (for LLOQ) |
| 15.0 | ≤ 15% | ±15% (for other QCs) | ||||
| Medium | 150 | 3.1 | 1.5 | 4.2 | -0.8 | 3.9 | 2.3 | ≤ 15% | ±15% |
| High | 2000 | 2.5 | -0.5 | 3.7 | 1.2 | 2.8 | -0.9 | ≤ 15% | ±15% |
Data synthesized from single-laboratory validation studies of eplerenone.[1][2]
Experimental Protocols
A robust and detailed experimental protocol is fundamental to achieving consistency in an inter-laboratory validation. Below are generalized methodologies for the quantification of this compound in human plasma using LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Frozen human plasma samples are thawed at room temperature.
-
Aliquoting: A 200 µL aliquot of plasma is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: 25 µL of the internal standard working solution (e.g., deuterated this compound) is added to each plasma sample.
-
Sample Pre-treatment: 200 µL of 4% phosphoric acid in water is added, and the sample is vortexed for 30 seconds.
-
SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: The pre-treated plasma sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 1 mL of 10% methanol in water.
-
Elution: The analyte and internal standard are eluted with 1 mL of methanol.
-
Evaporation: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The residue is reconstituted in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.
Visualizations
Metabolic Pathway of Eplerenone
The following diagram illustrates the primary metabolic pathways of eplerenone, including the formation of this compound, which is primarily catalyzed by CYP3A4 and to a lesser extent by CYP3A5.
Inter-Laboratory Validation Workflow
This diagram outlines the key stages of an inter-laboratory validation study to ensure the comparability of bioanalytical results.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]
Comparative Binding Affinity of 21-Hydroxyeplerenone to the Mineralocorticoid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 21-Hydroxyeplerenone to the mineralocorticoid receptor (MR) relative to its parent drug, Eplerenone, and other key MR antagonists. The information is supported by experimental data and detailed methodologies to assist in research and drug development efforts.
Introduction
Eplerenone is a selective mineralocorticoid receptor antagonist used in the treatment of hypertension and heart failure.[1] It is a spirolactone derivative designed to have a higher selectivity for the MR over other steroid receptors compared to its predecessor, spironolactone.[2] Eplerenone is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) into several metabolites, with this compound being one of the identified products.[3] Understanding the binding affinity of these metabolites is crucial for a comprehensive understanding of the drug's activity and potential off-target effects.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities of Eplerenone and other relevant mineralocorticoid receptor antagonists for the human mineralocorticoid receptor. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which are measures of a ligand's affinity for a receptor. A lower value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (IC50 / Ki) | Reference |
| This compound | Mineralocorticoid Receptor (Human) | Inactive/Negligible | Implied from multiple sources stating no active metabolites |
| Eplerenone | Mineralocorticoid Receptor (Human) | ~990 nM (IC50) | |
| Spironolactone | Mineralocorticoid Receptor (Human) | ~24 nM (IC50) | |
| Finerenone | Mineralocorticoid Receptor (Human) | ~18 nM (IC50) | |
| Aldosterone (Endogenous Agonist) | Mineralocorticoid Receptor (Human) | ~1-3 nM (Kd) |
Experimental Protocols
The binding affinities of compounds to the mineralocorticoid receptor are typically determined using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Competitive Radioligand Binding Assay Protocol
1. Materials:
- Receptor Source: Human mineralocorticoid receptor, either recombinantly expressed in a suitable cell line (e.g., HEK293, CHO) or from tissue homogenates.
- Radioligand: A high-affinity radiolabeled ligand for the MR, such as [³H]-Aldosterone.
- Test Compounds: this compound, Eplerenone, Spironolactone, and Finerenone.
- Assay Buffer: A suitable buffer to maintain pH and ionic strength (e.g., Tris-HCl buffer).
- Wash Buffer: Cold assay buffer to remove unbound radioligand.
- Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive tracer.
- Glass Fiber Filters: To separate bound from free radioligand.
- Scintillation Counter: To measure the radioactivity.
2. Procedure:
- Incubation: A constant concentration of the radioligand and the receptor preparation are incubated with varying concentrations of the unlabeled test compound in the assay buffer.
- Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
- Separation: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with cold wash buffer to remove any remaining unbound radioligand.
- Counting: The filters are placed in vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
3. Data Analysis:
- The amount of radioactivity on the filters is plotted against the concentration of the test compound.
- The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the competitive binding at the mineralocorticoid receptor and the general workflow of a competitive radioligand binding assay.
Caption: Competitive binding of ligands to the Mineralocorticoid Receptor.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
Based on the available evidence that Eplerenone possesses no active metabolites, it can be concluded that this compound has a negligible binding affinity for the mineralocorticoid receptor. This is in stark contrast to its parent compound, Eplerenone, and other established MR antagonists such as Spironolactone and Finerenone, which exhibit significant binding affinities. This lack of activity at the MR is a critical piece of information for understanding the overall pharmacological profile of Eplerenone. The provided experimental protocol for a competitive radioligand binding assay serves as a standard method for determining the binding affinities of novel compounds to the mineralocorticoid receptor.
References
A Comparative Analysis of the Mineralocorticoid Receptor Potency of Eplerenone Metabolites: 21-Hydroxyeplerenone and 6β-hydroxy-eplerenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the relative potency of two primary metabolites of the selective mineralocorticoid receptor (MR) antagonist, eplerenone: 21-Hydroxyeplerenone and 6β-hydroxy-eplerenone. The available evidence strongly indicates that both metabolites are pharmacologically inactive at clinically relevant concentrations, exhibiting significantly lower affinity for the mineralocorticoid receptor compared to the parent compound.
Executive Summary
Data Presentation: Mineralocorticoid Receptor Antagonism
Quantitative data directly comparing the MR binding affinity of this compound and 6β-hydroxy-eplerenone is notably absent in peer-reviewed literature, a fact that itself suggests a lack of significant pharmacological activity. In contrast, the potency of the parent compound, eplerenone, has been well-characterized.
| Compound | Target | Assay Type | IC50 (nM) | Potency Relative to Eplerenone |
| Eplerenone | Mineralocorticoid Receptor | Radioligand Binding Assay | 340 | - |
| This compound | Mineralocorticoid Receptor | Not available in literature | Not available in literature | Considered Inactive |
| 6β-hydroxy-eplerenone | Mineralocorticoid Receptor | Not available in literature | Not available in literature | Considered Inactive |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
The absence of reported IC50 values for the metabolites strongly suggests their affinity for the mineralocorticoid receptor is negligible. For context, eplerenone demonstrates a moderate in vitro potency, which is compensated in vivo by its high bioavailability[4].
Experimental Protocols
The determination of a compound's affinity for the mineralocorticoid receptor typically involves competitive radioligand binding assays. A detailed, generalized protocol for such an assay is provided below.
Mineralocorticoid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) or IC50 of test compounds for the mineralocorticoid receptor.
Materials:
-
Human recombinant mineralocorticoid receptor.
-
Radioligand: [³H]-Aldosterone.
-
Test compounds: Eplerenone, this compound, 6β-hydroxy-eplerenone.
-
Assay Buffer: Tris-HCl buffer containing molybdate, glycerol, and dithiothreitol.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: The human recombinant mineralocorticoid receptor is incubated with a fixed concentration of [³H]-Aldosterone and varying concentrations of the test compound (or vehicle for control).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the receptor-ligand complexes.
-
Washing: The filters are washed with cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled aldosterone) from the total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data.
Signaling Pathway and Metabolism
Eplerenone exerts its therapeutic effect by blocking the binding of aldosterone to the mineralocorticoid receptor, thereby preventing the downstream signaling cascade that leads to sodium and water retention and other deleterious cardiovascular effects. The metabolism of eplerenone to its inactive metabolites is a key determinant of its pharmacokinetic profile.
Caption: Metabolism of Eplerenone and its action at the Mineralocorticoid Receptor.
Experimental Workflow: Evaluating Metabolite Activity
The process of evaluating the pharmacological activity of drug metabolites involves a structured workflow, from identification to in vitro characterization.
Caption: Workflow for assessing the pharmacological activity of drug metabolites.
Conclusion
The available scientific evidence consistently indicates that this compound and 6β-hydroxy-eplerenone are inactive metabolites of eplerenone. Their contribution to the therapeutic effects of eplerenone is considered negligible due to their lack of significant affinity for the mineralocorticoid receptor. For drug development and research purposes, the pharmacological activity of eplerenone can be attributed solely to the parent compound.
References
Safety Operating Guide
Navigating the Disposal of 21-Hydroxyeplerenone: A Guide for Laboratory Professionals
All chemical waste must be managed in accordance with local, state, and federal regulations.[2] Improper disposal can lead to environmental contamination and significant legal and financial penalties.[3] Therefore, laboratory personnel should always treat unknown chemical waste as hazardous until a formal determination is made by environmental health and safety (EHS) professionals.[4]
Chemical and Physical Properties
A summary of the known properties of 21-Hydroxyeplerenone and its parent compound, Eplerenone, is provided below. This information is crucial for a preliminary hazard assessment.
| Property | This compound | Eplerenone |
| Molecular Formula | C₂₄H₃₀O₇[1] | C₂₄H₃₀O₆ |
| Molecular Weight | 430.5 g/mol | 414.49 g/mol |
| Appearance | Solid | White to beige solid powder |
| Solubility | Slightly soluble in chloroform and methanol | Insoluble in water |
| Melting Point | Not available | 242 °C / 467.6 °F |
Step-by-Step Disposal Protocol
The following is a general protocol for the disposal of this compound, based on standard laboratory safety guidelines.
-
Hazard Assessment: Before handling, review the Safety Data Sheet (SDS) for Eplerenone and any available data for this compound to understand its potential hazards, including toxicity, reactivity, and flammability. Although not classified as a hazardous substance under WHMIS or GHS, it is prudent to handle it with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's EHS department. Incompatible chemicals can react violently or produce toxic fumes.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and compatible container.
-
For solutions containing this compound, use a labeled, leak-proof container. Avoid overfilling.
-
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from drains and sources of ignition.
-
Contact EHS for Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. EHS professionals are trained to handle and dispose of hazardous chemical waste in compliance with all regulations.
Never dispose of this compound down the drain or in the regular trash. Even small quantities of chemicals can have a significant environmental impact.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.
References
Personal protective equipment for handling 21-Hydroxyeplerenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 21-Hydroxyeplerenone, a major metabolite of the mineralocorticoid receptor antagonist eplerenone.[1] Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. As a research compound with limited toxicological data, this compound should be handled with care, treating it as a potentially hazardous substance. All users must review the complete Safety Data Sheet (SDS) for similar compounds and follow institutional safety guidelines before commencing any work.
Core Safety and Personal Protective Equipment (PPE)
Given the nature of this compound as a bioactive metabolite intended for research use only, minimizing exposure is paramount. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves compliant with ASTM D6978 (chemotherapy-grade).[2] | Provides a robust barrier against skin contact. The outer glove should be removed after each task.[3] |
| Eye Protection | Chemical splash goggles.[4][5] | Protects against accidental splashes of the compound, especially when in solution. |
| Body Protection | A disposable, solid-front, back-closure laboratory coat made of low-permeability fabric with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-certified respirator (e.g., N95) is required if there is a risk of aerosolization, such as when handling the solid compound outside of a certified chemical fume hood. | Protects against inhalation of airborne particles. |
| Foot Protection | Two pairs of disposable shoe covers should be worn when handling hazardous drugs. | Protects against contamination of footwear and the laboratory environment. |
Operational Plan: From Receipt to Disposal
The following step-by-step guide outlines the safe handling workflow for this compound.
Caption: Workflow for handling this compound.
1. Receiving and Storage Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored at -20°C in a clearly labeled, designated area accessible only to authorized personnel.
2. Preparation of Solutions (Example Protocol) All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Equipment and Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., Chloroform, Methanol - slightly soluble)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer or sonicator
-
-
Procedure:
-
Don all required PPE as outlined in the table above.
-
Place a weigh boat on the calibrated balance within the fume hood.
-
Carefully transfer the desired amount of solid this compound to the weigh boat.
-
Record the exact weight.
-
Transfer the solid to an appropriate volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the compound, using a vortex mixer or sonicator if necessary.
-
Once dissolved, bring the solution to the final desired volume with the solvent.
-
Cap the flask and mix thoroughly.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
3. Experimental Use When diluting stock solutions or adding the compound to experimental setups, continue to wear all prescribed PPE. Work over a disposable absorbent bench pad to contain any potential spills.
4. Decontamination and Spill Management
-
All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult institutional guidelines for appropriate decontamination procedures.
-
Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.
-
In case of a spill, immediately alert personnel in the area. The spill should be cleaned by trained personnel using a spill kit.
5. Disposal Plan Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. benchchem.com [benchchem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
